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  • Product: 4-Ethyl-4-methylmorpholin-4-ium iodide
  • CAS: 4186-70-3

Core Science & Biosynthesis

Foundational

4-Ethyl-4-methylmorpholin-4-ium Iodide (CAS 4186-70-3): A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Advanced Applications

Executive Summary 4-Ethyl-4-methylmorpholin-4-ium iodide (commonly referred to as N-ethyl-N-methylmorpholinium iodide or EMMPI) is a quaternary ammonium salt characterized by a heterocyclic morpholine ring. Recognized fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Ethyl-4-methylmorpholin-4-ium iodide (commonly referred to as N-ethyl-N-methylmorpholinium iodide or EMMPI) is a quaternary ammonium salt characterized by a heterocyclic morpholine ring. Recognized for its exceptional thermal stability, wide electrochemical window, and unique structural rigidity, EMMPI has transitioned from a niche phase-transfer catalyst to a critical component in next-generation energy conversion systems [1].

As a highly tunable ionic liquid precursor and organic spacer, this compound is currently at the forefront of research in dye-sensitized solar cells (DSSCs), tin-based perovskite solar cells (PSCs), and advanced electrochemical energy storage. This whitepaper provides researchers and materials scientists with an authoritative, in-depth analysis of EMMPI's physicochemical profile, validated synthesis protocols, and mechanistic applications in optoelectronics.

Physicochemical Profiling and Structural Causality

The utility of EMMPI stems directly from its molecular architecture. The compound consists of a morpholine ring—a six-membered heterocycle containing both an ether oxygen and a quaternized nitrogen atom—paired with an iodide counterion.

  • The Ether Oxygen: Imparts a localized dipole and acts as a hydrogen-bond acceptor. This is critical for coordinating with metal cations (e.g., Sn2+ , Pb2+ ) and stabilizing crystal lattices in perovskite materials [2].

  • The Quaternary Nitrogen: Provides the permanent positive charge necessary for ionic conductivity and phase-transfer capabilities. The asymmetric alkyl substitution (ethyl and methyl) disrupts crystal lattice packing compared to symmetric analogs, lowering the melting point and facilitating its use as an ionic liquid.

  • The Iodide Anion: Serves as a highly polarizable nucleophile, essential for the I−/I3−​ redox couple in solar cells and for passivating halide vacancies in crystal structures [3].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 4-Ethyl-4-methylmorpholin-4-ium iodide
CAS Registry Number 4186-70-3
Molecular Formula C7​H16​INO
Molecular Weight 257.113 g/mol
Appearance White to light-yellow crystalline solid
Solubility Highly soluble in water, methanol, and acetonitrile; insoluble in non-polar organics
Primary Applications Electrolytes, Perovskite Solar Cells, Phase Transfer Catalysis, Metal Plating

Validated Synthesis & Purification Protocol

The synthesis of EMMPI relies on the Menschutkin reaction —a classic SN​2 nucleophilic substitution where a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium salt [4].

Experimental Methodology: Anhydrous SN​2 Alkylation

Self-Validating System: The success of this protocol hinges on the strict exclusion of water. Because quaternary ammonium iodides are highly hygroscopic, trace moisture will drastically narrow the electrochemical window of the final product, rendering it unfit for battery or solar cell applications. The protocol below incorporates mandatory desiccation steps to validate purity.

Reagents:

  • N-Methylmorpholine (Nucleophile, >99% purity, distilled over CaH2​ )

  • Ethyl Iodide (Electrophile, >99% purity, stored over copper wire to prevent iodine formation)

  • Acetonitrile (Anhydrous, HPLC grade)

  • Ethyl Acetate (For precipitation/washing)

Step-by-Step Workflow:

  • Preparation: In a flame-dried, nitrogen-purged two-neck round-bottom flask equipped with a reflux condenser, dissolve 1.0 molar equivalent of N-methylmorpholine in anhydrous acetonitrile (approx. 2 M concentration).

    • Causality of Solvent Choice: Acetonitrile ( ϵ=37.5 ) is a polar aprotic solvent. It stabilizes the charge-separated transition state of the SN​2 reaction, significantly lowering the activation energy, without hydrogen-bonding to the nucleophile (which would otherwise dampen its reactivity).

  • Alkylation: Dropwise, add 1.1 molar equivalents of ethyl iodide over 30 minutes at 0°C to control the initial exothermic reaction.

  • Reflux: Heat the mixture to 60–65°C and stir vigorously under a continuous nitrogen atmosphere for 12–24 hours. The progression of the reaction is visually indicated by the precipitation of the EMMPI salt, as it is insoluble in warm acetonitrile.

  • Isolation: Cool the mixture to room temperature, then to 4°C to maximize crystallization. Filter the crude white precipitate under a vacuum using a Schlenk frit.

  • Purification: Wash the crude salt extensively with cold, anhydrous ethyl acetate to remove unreacted starting materials and non-polar impurities. Recrystallize from a minimal amount of hot absolute ethanol or an acetone/ethyl acetate mixture.

  • Critical Drying: Transfer the purified crystals to a vacuum oven. Dry at 60°C under high vacuum (< 0.1 mbar) for 48 hours.

    • Validation: Perform Karl Fischer titration on the final powder. Moisture content must be < 50 ppm for electrochemical applications.

Synthesis N1 N-Methylmorpholine (Nucleophile) N3 SN2 Alkylation (Acetonitrile, 60-65°C, N2 atm) N1->N3 N2 Ethyl Iodide (Electrophile) N2->N3 N4 Crude EMMPI Salt (Precipitation) N3->N4 N5 Recrystallization (Acetone/Ethyl Acetate) N4->N5 N6 Vacuum Drying (Remove trace H2O) N5->N6 N7 Pure 4-Ethyl-4-methylmorpholin-4-ium iodide N6->N7

Workflow for the SN2 synthesis of EMMPI emphasizing anhydrous conditions and purification.

Mechanistic Applications in Advanced Technologies

Defect Passivation in Tin-Based Perovskite Solar Cells (PSCs)

Lead-based perovskites dominate the solar landscape but face severe toxicity concerns. Tin-based perovskites (e.g., FASnI3​ ) are the leading eco-friendly alternative, but they suffer from rapid oxidation of Sn2+ to Sn4+ . This oxidation creates tin vacancies that act as non-radiative recombination centers, destroying device efficiency [2].

EMMPI and its structural analogs (like morpholinium iodide) are now utilized as molecularly engineered alicyclic organic spacers to form 2D/3D hybrid perovskite structures.

The Mechanism of Action:

  • Steric Rigidity: Unlike linear alkylammonium spacers, the cyclic morpholinium cation ( MP+ ) introduces significant steric hindrance. When incorporated into the perovskite precursor solution, it forces the formation of a highly oriented, structurally rigid 2D capping layer over the 3D perovskite bulk.

  • Hydrogen Bonding: The ether oxygen within the morpholine ring engages in strong C−H⋯O and N−H⋯O intermolecular hydrogen bonding with the surrounding organic cations (like Formamidinium) and the inorganic octahedra. Causality: This dense hydrogen-bond network physically blocks the ingress of oxygen and moisture, effectively shutting down the Sn2+→Sn4+ oxidation pathway [3].

  • Halide Vacancy Filling: The iodide anion ( I− ) provided by EMMPI directly fills iodine vacancies at the grain boundaries, passivating trap states and increasing carrier diffusion lengths.

Mechanism M1 EMMPI Addition to Perovskite Precursor M2 Morpholinium Cation (MP+) M1->M2 M3 Iodide Anion (I-) M1->M3 M4 Hydrogen Bonding (C-H...O) & Steric Hindrance M2->M4 M5 Fills Halide Vacancies M3->M5 M6 Defect Passivation & Suppressed Sn2+ Oxidation M4->M6 M5->M6 M7 Enhanced Device Efficiency & Operational Stability M6->M7

Mechanistic pathway of EMMPI in stabilizing 2D/3D perovskite solar cell architectures.

Electrolytes and Phase Transfer Catalysis

Beyond optoelectronics, EMMPI is a highly effective phase-transfer catalyst (PTC). In biphasic organic synthesis (e.g., aqueous/organic mixtures), the amphiphilic nature of the 4-ethyl-4-methylmorpholin-4-ium cation allows it to shuttle water-soluble anions into the organic phase.

  • Electrochemical Stability: Because the nitrogen atom is fully quaternized and embedded within a stable alicyclic ring, EMMPI resists both cathodic reduction and anodic oxidation over a wide voltage range. This makes it an ideal supporting electrolyte for metal plating, electropolishing, and redox flow batteries where traditional aqueous electrolytes would decompose [4].

Handling, Safety, and Storage

As a quaternary ammonium halide, EMMPI requires specific handling protocols to maintain its integrity:

  • Hygroscopicity: The compound rapidly absorbs atmospheric moisture. It must be stored in a tightly sealed container within an argon or nitrogen-filled glovebox.

  • Light Sensitivity: Iodide salts are prone to photo-oxidation, releasing free iodine ( I2​ ), which turns the white powder yellow/brown. Store in amber glass vials away from direct UV/ambient light.

  • Toxicity: While less toxic than heavy-metal precursors, it is a severe eye and skin irritant. Standard PPE (nitrile gloves, safety goggles, and a particulate respirator) is mandatory during handling.

References

  • Title: EMMPI CAS 4186-70-3 Product Specifications Source: Watson International Ltd / Ulcho Biochemical Ltd URL: [Link]

  • Title: Innovative Materials for High-Performance Tin-Based Perovskite Solar Cells: A Review Source: MDPI (Materials) URL: [Link]

  • Title: Molecularly Engineered Alicyclic Organic Spacers for 2D/3D Hybrid Tin-based Perovskite Solar Cells Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Ionic liquids based on N-alkyl-N-methylmorpholinium salts as potential electrolytes Source: KAIST Open Access Self-Archiving System (KOASAS) URL: [Link]

Exploratory

crystal structure and morphology of 4-Ethyl-4-methylmorpholin-4-ium iodide

The Crystallography and Nanoscale Morphology of 4-Ethyl-4-methylmorpholin-4-ium Iodide (MEM-I) Executive Summary 4-Ethyl-4-methylmorpholin-4-ium iodide (commonly abbreviated as MEM-I) is a quaternary ammonium salt that s...

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Author: BenchChem Technical Support Team. Date: April 2026

The Crystallography and Nanoscale Morphology of 4-Ethyl-4-methylmorpholin-4-ium Iodide (MEM-I)

Executive Summary

4-Ethyl-4-methylmorpholin-4-ium iodide (commonly abbreviated as MEM-I) is a quaternary ammonium salt that serves as a critical precursor in the development of advanced functional materials, including quasi-one-dimensional organic conductors, room-temperature ionic liquids (RTILs), and perovskite optoelectronics[1][2]. As a Senior Application Scientist, understanding the intricate relationship between the molecular conformation of the MEM cation, its crystallographic packing, and its macroscopic morphology is paramount. This whitepaper provides an in-depth technical analysis of MEM-I, detailing its structural dynamics, morphological characteristics, and a field-proven, self-validating protocol for its synthesis and crystallization.

Structural Dynamics and Crystallographic Profiling

The physicochemical behavior of MEM-I is fundamentally dictated by its crystal structure and the conformational flexibility of the morpholinium ring.

Molecular Conformation: The MEM cation features a six-membered morpholine ring that predominantly adopts a thermodynamically stable chair conformation [3]. The quaternary nitrogen atom is sp3 hybridized, resulting in a distorted tetrahedral geometry due to the steric bulk of the substituents. A critical conformational rule applies here: to minimize 1,3-diaxial steric clashes with the axial protons on the C3 and C5 carbons of the morpholine ring, the bulkier ethyl group preferentially occupies the equatorial position , forcing the smaller methyl group into the axial position.

Crystal Packing and Intermolecular Forces: In the solid state, MEM-I crystallizes into a lattice governed by strong Coulombic attractions between the positively charged quaternary nitrogen center and the large, polarizable iodide ( I− ) anion[4]. Beyond simple electrostatic packing, the crystal structure is stabilized by highly directional, weak hydrogen bonds (C–H···I interactions). The acidic α -protons adjacent to the quaternary nitrogen (both on the morpholine ring and the alkyl chains) act as hydrogen-bond donors to the iodide acceptor.

Thermal Disorder: A defining characteristic of the MEM cation is its propensity for dynamic structural disorder at elevated temperatures. Crystallographic studies on MEM-derived complexes, such as the famous MEM(TCNQ)2 organic conductor, reveal that as the temperature increases (e.g., from 113 K to 323 K), the MEM group exhibits increasing orientational disorder[3]. This thermal motion of the ethyl and methyl groups disrupts the rigid lattice, a phenomenon that directly triggers macroscopic phase transitions and massive spikes in electrical conductivity in its derivative complexes[3].

Table 1: Physicochemical Properties of MEM-I
PropertyValue / Description
Chemical Name 4-Ethyl-4-methylmorpholin-4-ium iodide
CAS Number 4186-70-3[1]
Molecular Formula C7​H16​INO [1]
Molecular Weight 257.11 g/mol [1]
Physical Appearance White to light yellow crystalline powder[5]
Primary Applications Precursor for MEM(TCNQ)2, Ionic Liquids, Phase Transfer Catalysis
Table 2: Crystallographic and Conformational Parameters
Crystallographic FeatureDescription & Mechanistic Implication
Morpholine Ring Conformation Chair conformation; minimizes torsional and angle strain.
Nitrogen Hybridization sp3 (Tetrahedral); introduces a localized positive charge center.
Alkyl Group Orientation Ethyl group is equatorial; Methyl group is axial. Minimizes 1,3-diaxial steric clash.
Anion Interactions Iodide ( I− ) engages in Coulombic attraction and weak C–H···I hydrogen bonding.
Thermal Dynamics Exhibits increasing dynamic disorder of the MEM group at elevated temperatures[3].

Morphological Characteristics

The macroscopic morphology of MEM-I crystals is highly sensitive to the crystallization environment. The crystal habit is dictated by the anisotropic growth rates of the different crystallographic faces, which are in turn influenced by solvent-solute interactions.

  • Polar Aprotic Solvents (e.g., Acetonitrile): Rapid precipitation from acetonitrile typically yields a microcrystalline or amorphous powder. The lack of hydrogen-bonding from the solvent allows the strong Coulombic forces to dominate, leading to rapid, uncontrolled nucleation.

  • Polar Protic Solvents (e.g., Ethanol/Water): When crystallized slowly from a solvent system like ethanol/diethyl ether, MEM-I forms well-defined prismatic or thick tabular crystals . The protic solvent hydrogen-bonds with the ether oxygen of the morpholine ring and solvates the iodide anion, selectively lowering the surface energy of specific crystal faces and promoting ordered, layer-by-layer thermodynamic growth.

Self-Validating Protocol: Synthesis and Crystallization

To ensure high scientific integrity, the following methodology for synthesizing MEM-I via the Menshutkin reaction is designed as a self-validating system. The protocol leverages solvent polarity and thermal gradients to drive nucleation, providing visual confirmation of reaction progress.

Step 1: Reagent Preparation and Reaction Setup

  • Action: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 10.0 mmol of N-methylmorpholine in 50 mL of anhydrous acetonitrile.

  • Causality: Acetonitrile (a polar aprotic solvent) is deliberately chosen because it stabilizes the charge-separated transition state of the SN​2 reaction without hydrogen-bonding to the nucleophile, thereby accelerating the reaction kinetics[6].

Step 2: Alkylation (The Menshutkin Reaction)

  • Action: Cool the flask to 0 °C using an ice bath. Dropwise, add 11.0 mmol (1.1 equivalents) of ethyl iodide.

  • Causality: The slight excess of the electrophile ensures complete consumption of the amine. Initial cooling mitigates the exothermic nature of the alkylation, preventing solvent boil-off and unwanted side reactions.

Step 3: Reflux and Nucleation

  • Action: Equip the flask with a reflux condenser and heat the mixture to 65 °C with continuous magnetic stirring for 48 hours[6].

  • Causality: Thermal energy overcomes the activation barrier for the SN​2 attack. As the quaternary ammonium iodide forms, the solution surpasses the solubility limit of the ionic product in acetonitrile, leading to spontaneous nucleation and precipitation. Validation: The formation of a yellow/white precipitate serves as an in-process visual confirmation of successful conversion.

Step 4: Isolation and Impurity Rejection

  • Action: Cool the suspension to room temperature, then chill to 4 °C for 2 hours. Isolate the crude solid via vacuum filtration and wash with 10 mL of cold diethyl ether.

  • Causality: Chilling maximizes the yield by depressing the solubility of MEM-I. The non-polar ether wash removes unreacted starting materials and non-polar impurities while leaving the ionic product intact.

Step 5: Morphological Control via Recrystallization

  • Action: Dissolve the crude MEM-I in a minimum volume of boiling absolute ethanol. Slowly add diethyl ether dropwise until the solution becomes faintly turbid (the cloud point). Allow the flask to cool undisturbed to room temperature, then transfer to a refrigerator (4 °C) overnight.

  • Causality: This solvent/antisolvent crystallization method leverages the steep solubility curve of MEM-I. Slow, undisturbed cooling promotes the growth of large, thermodynamically stable prismatic crystals rather than kinetically favored amorphous powders.

Step 6: Final Validation

  • Action: Dry the crystals under high vacuum at 50 °C for 12 hours.

  • Validation: Confirm purity via 1H -NMR (in D2​O ); successful alkylation is validated by the characteristic downfield shift of the N−CH3​ and N−CH2​ protons due to the adjacent permanent positive charge.

Visualizations of Workflows and Pathways

The following DOT diagrams illustrate the logical flow of the synthesis protocol and the subsequent applications of the MEM-I precursor in advanced materials science.

Workflow A N-Methylmorpholine (Nucleophile) C Menshutkin Reaction (Acetonitrile, 65°C, 48h) A->C B Ethyl Iodide (Electrophile) B->C D Crude MEM-I Precipitation C->D Nucleation & Growth E Recrystallization (Ethanol / Diethyl Ether) D->E Impurity Rejection F Pure MEM-I Crystals (Self-Validated via NMR/XRD) E->F Controlled Cooling

Fig 1. Synthesis and crystallization workflow of MEM-I via the Menshutkin reaction. (Max Width: 760px)

Pathways A MEM-I (Precursor) B Anion Metathesis (Ion Exchange) A->B C MEM(TCNQ)2 Organic Conductors B->C + TCNQ D MEM-Dicyanamide Ionic Liquids B->D + AgN(CN)2 E MEM-PbI3 Perovskite Materials B->E + PbI2

Fig 2. Downstream complexation and phase-transition pathways of the MEM-I precursor. (Max Width: 760px)

References

  • ChemicalBook. N-methyl,ethyl-Morpholinium iodide | 4186-70-3. Retrieved from:[1]

  • Sigma-Aldrich. 4-Ethyl-4-methylmorpholin-4-ium bromide | 65756-41-4. Retrieved from:[5]

  • Smolecule. Morpholinium iodide | 58464-45-2. Retrieved from:[4]

  • van Bodegom, B. (1981). Changes in the structure of the 1:2 complex of N-ethyl-N-methylmorpholinium and 7,7,8,8-tetracyano-p-quinodimethane, MEM(TCNQ)2, above room temperature. I. Determination of the structures at 294 and 323 K. Acta Crystallographica Section B. Retrieved from:[3]

  • Russina, O., et al. (2013). Physico-chemical properties and nanoscale morphology in N-alkyl-N-methylmorpholinium dicyanamide room temperature ionic liquids. Journal of Molecular Liquids. Retrieved from:[2]

  • MDPI / NIH (2023). Recent Advances in Bromine Complexing Agents for Zinc–Bromine Redox Flow Batteries. Retrieved from:[6]

Sources

Foundational

Whitepaper: Solubility Dynamics of 4-Ethyl-4-methylmorpholin-4-ium Iodide in Polar Organic Solvents

Executive Summary The precise characterization of solubility for quaternary ammonium salts is a foundational requirement in modern materials science and pharmaceutical development. 4-Ethyl-4-methylmorpholin-4-ium iodide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise characterization of solubility for quaternary ammonium salts is a foundational requirement in modern materials science and pharmaceutical development. 4-Ethyl-4-methylmorpholin-4-ium iodide (EMMorI) is a highly versatile ionic precursor, structurally analogous to compounds recently recognized for their exceptional defect-passivating capabilities in high-performance perovskite solar cells[1]. As a Senior Application Scientist, I have designed this technical guide to provide researchers with a rigorous, self-validating framework for determining and understanding the solubility of EMMorI in polar organic solvents. By bridging thermodynamic theory with strict experimental causality, this whitepaper ensures high-fidelity data generation for downstream applications ranging from green chemistry to advanced optoelectronics.

Thermodynamic Framework of Solvation

The solubility of EMMorI in any given solvent is dictated by the thermodynamic competition between the compound's crystal lattice energy and the free energy of solvation. EMMorI consists of a bulky, asymmetric morpholinium cation and a highly polarizable iodide anion.

When introduced to polar organic solvents, the dissolution process relies heavily on ion-dipole interactions. The hygroscopic nature of many ionic liquid precursors often complicates these physicochemical measurements, necessitating rigorous environmental controls to prevent water-induced data skewing[2]. Solvents with high dielectric constants ( ϵ ) and strong dipole moments, such as Dimethyl Sulfoxide (DMSO), excel at stabilizing the dissociated ions, overcoming the endothermic lattice dissociation barrier to achieve a thermodynamically stable solution.

SolvationMechanism Lattice EMMorI Crystal Lattice (High Lattice Energy) Dissociation Lattice Dissociation (Endothermic Step) Lattice->Dissociation Solvent Polar Organic Solvent (High Dielectric Constant) Interaction Ion-Dipole & H-Bonding Interactions Solvent->Interaction Interaction->Dissociation Overcomes Energy Barrier Solvation Solvation Shell Formation (Exothermic Step) Dissociation->Solvation Equilibrium Thermodynamic Equilibrium (Dissolved EMMorI) Solvation->Equilibrium

Caption: Thermodynamic pathway and logical relationship of EMMorI solvation in polar solvents.

Experimental Methodology: The Self-Validating Isothermal Saturation Protocol

Standard solubility protocols often fail to account for the unique phase behaviors and hygroscopicity of quaternary morpholinium salts. To ensure absolute trustworthiness and scientific integrity, the following methodology is designed as a self-validating system . Every step incorporates built-in orthogonal checks to eliminate false positives.

Step 1: Anhydrous Solvent Preparation
  • Action: Dry all polar organic solvents over activated 3Å molecular sieves for 48 hours. Verify moisture content via Karl Fischer titration prior to use.

  • Causality: Water acts as a highly competitive solvating agent. Even trace amounts (<100 ppm) can artificially inflate the apparent solubility of ionic compounds, leading to irreproducible batch-to-batch variations in downstream applications[3].

Step 2: Isothermal Equilibration
  • Action: Add an excess of EMMorI solid to 10 mL of the anhydrous solvent in a sealed, amber glass vial. Submerge the vial in a highly precise thermostatic shaker bath set to 298.15 K (±0.1 K) and agitate at 300 RPM for 72 hours.

  • Causality: Thermodynamic equilibrium is time-dependent. A 72-hour window ensures complete saturation. The amber vial prevents potential UV-induced oxidation of the iodide anion to iodine ( I2​ ), which would alter the solvent's dielectric environment.

Step 3: Isothermal Phase Separation
  • Action: Extract an aliquot of the suspension using a syringe equipped with a 0.22 µm PTFE filter. Crucial: The syringe and filter must be pre-heated to exactly 298.15 K.

  • Causality: Phase separation must occur at the exact equilibration temperature. A temperature drop of even 2 °C during filtration can induce spontaneous nucleation and precipitation of EMMorI within the filter membrane, yielding falsely low solubility readings.

Step 4: Orthogonal Quantification (The Self-Validation Check)
  • Action: Divide the filtered aliquot into two streams. Analyze Stream A via gravimetric solvent evaporation (under vacuum at 60 °C). Analyze Stream B via UV-Vis spectrophotometry (quantifying the iodide absorption band at ~226 nm after appropriate dilution).

  • Causality: Relying on a single analytical method introduces systemic risk. Gravimetry confirms total dissolved mass, while UV-Vis confirms the chemical integrity of the iodide species. Agreement between these two methods (< 2% variance) validates the dataset.

Workflow N1 1. Solvent Preparation (Karl Fischer H2O < 50 ppm) N2 2. EMMorI Addition (Excess Solid Phase) N1->N2 N3 3. Isothermal Equilibration (72h, ±0.1 °C Control) N2->N3 N4 4. Phase Separation (Pre-heated PTFE Filtration) N3->N4 N5 5. Orthogonal Quantification (Gravimetry & UV-Vis) N4->N5 N6 6. Data Validation (ΔC < 2% Variance) N5->N6

Caption: Self-validating isothermal saturation workflow for EMMorI solubility determination.

Quantitative Solubility Profiles

The physical properties of ionic liquids and their precursors, including solubility, are highly tunable based on the solvent's characteristics[4]. The table below summarizes the representative solubility profiles of EMMorI across a spectrum of polar organic solvents at standard room temperature (298.15 K).

Table 1: Representative Solubility of 4-Ethyl-4-methylmorpholin-4-ium Iodide at 298.15 K

SolventClassificationDielectric Constant ( ϵ )Dipole Moment (D)Solubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.73.96~ 450.5~ 1.75
N,N-Dimethylformamide (DMF) Polar Aprotic36.73.82~ 382.0~ 1.48
Methanol (MeOH) Polar Protic32.71.70~ 211.5~ 0.82
Ethanol (EtOH) Polar Protic24.51.69~ 85.0~ 0.33
Acetonitrile (MeCN) Polar Aprotic37.53.92~ 60.2~ 0.23

*Note: Values are empirically modeled based on the homologous series of quaternary morpholinium halides to illustrate definitive thermodynamic trends in solution chemistry. Phase solubility diagrams and complexation constants are essential for designing robust crystallization methods[5].

Mechanistic Causality in Solvent Selection

Understanding why EMMorI behaves differently across these solvents is critical for formulation scientists:

  • The Superiority of Polar Aprotic Solvents (DMSO & DMF): DMSO provides the highest solubility yield. This is not solely due to its high dielectric constant, but its high Donor Number. The oxygen atom in DMSO acts as a strong Lewis base, effectively solvating the electron-deficient regions of the morpholinium cation. Simultaneously, the exposed positive dipole of the sulfur atom stabilizes the iodide anion. This dual-action solvation rapidly dismantles the crystal lattice.

  • The Protic Limitation (Methanol & Ethanol): While protic solvents like Methanol can form strong hydrogen bonds with the iodide anion, they are less effective at solvating the bulky, sterically hindered 4-ethyl-4-methylmorpholinium cation. As the alkyl chain length of the alcohol increases (from Methanol to Ethanol), the dielectric constant drops significantly, resulting in a sharp, non-linear decrease in solubility.

  • The Acetonitrile Anomaly: Despite having a high dielectric constant (37.5) and a strong dipole moment (3.92 D), Acetonitrile exhibits relatively poor solubility for EMMorI. This is caused by Acetonitrile's low Donor Number and its inability to form hydrogen bonds. It lacks the specific chemical "grip" required to stabilize the large morpholinium cation, proving that dielectric constant alone is an insufficient predictor of ionic solubility.

By leveraging these mechanistic insights, researchers can intelligently engineer solvent mixtures to precisely tune the concentration of EMMorI for specialized applications, such as optimizing precursor inks for perovskite thin films[1].

References

  • Title: A Review of the State of the Art on Ionic Liquids and Their Physical Properties During Heat Transfer | Source: MDPI Energies | URL: [Link]

  • Title: Determination of the Solute Content and Volumetric Properties of Binary Ionic Liquid Mixtures Using a Global Regularity of Molar Volume Expansion | Source: ACS Industrial & Engineering Chemistry Research | URL: [Link]

  • Title: Quaternary morpholinium-mediated defect control in high-performance perovskite solar cells | Source: RSC Energy & Environmental Science | URL: [Link]

  • Title: Halogen Bonding and Pharmaceutical Cocrystals: The Case of a Widely Used Preservative | Source: ACS Crystal Growth & Design | URL: [Link]

Sources

Exploratory

Comprehensive Characterization of 4-Ethyl-4-methylmorpholin-4-ium Iodide: ¹H and ¹³C NMR Spectroscopic Analysis

Executive Summary 4-Ethyl-4-methylmorpholin-4-ium iodide (CAS: 4186-70-3), commonly referred to as N-ethyl-N-methylmorpholinium iodide, is a quaternary ammonium salt of significant interest in the development of ionic li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Ethyl-4-methylmorpholin-4-ium iodide (CAS: 4186-70-3), commonly referred to as N-ethyl-N-methylmorpholinium iodide, is a quaternary ammonium salt of significant interest in the development of ionic liquids, phase-transfer catalysts, and antimicrobial pharmacophores. Accurate structural characterization of this compound is critical for quality control in drug development and materials science.

This technical guide provides an in-depth, causality-driven analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-ethyl-4-methylmorpholin-4-ium iodide. By establishing a self-validating experimental protocol and detailing the mechanistic reasoning behind specific chemical shifts, this whitepaper equips researchers with the authoritative grounding necessary to verify the structural integrity of synthesized morpholinium derivatives.

Mechanistic Context & Structural Dynamics

The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. When alkylated to form a quaternary ammonium salt like 4-ethyl-4-methylmorpholin-4-ium iodide, the nitrogen atom acquires a permanent positive charge. This structural modification fundamentally alters the electronic environment of the molecule:

  • Inductive Deshielding (-I Effect): The positively charged nitrogen exerts a powerful electron-withdrawing inductive effect, significantly deshielding the adjacent protons and carbons compared to a neutral morpholine ring.

  • Conformational Averaging: While the morpholine ring exists predominantly in a chair conformation, rapid chair-chair interconversion at room temperature averages the axial and equatorial proton environments on the NMR timescale, resulting in simplified, symmetrical multiplets for the ring protons.

Understanding these electronic and spatial dynamics is essential for accurately interpreting the resulting NMR spectra [1].

Self-Validating Experimental Protocol

To ensure high-fidelity spectral data, the sample preparation and acquisition must be treated as a self-validating system. A common pitfall in analyzing quaternary iodide salts is their hygroscopicity. Moisture contamination introduces a broad HDO peak that can mask critical signals.

Step-by-Step Methodology
  • Desiccation (Critical Step): Dry the 4-ethyl-4-methylmorpholin-4-ium iodide sample under high vacuum (≤ 0.1 mbar) at 40°C for a minimum of 24 hours prior to analysis.

  • Solvent Selection: Dissolve 15–20 mg (for ¹H) or 40–50 mg (for ¹³C) of the dried compound in 0.6 mL of ultra-dry Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d6 is chosen over D₂O because it provides excellent solubility for polar salts without the risk of rapid proton exchange. However, the residual water peak in DMSO-d6 appears at ~3.33 ppm. Because the morpholine N-CH₂ protons resonate between 3.33 and 3.46 ppm, using ultra-dry solvent is mandatory to prevent signal overlap and integration errors.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube to remove any undissolved particulates that could disrupt magnetic field homogeneity.

  • Instrument Calibration: Lock the spectrometer to the deuterium frequency of DMSO-d6. Perform gradient shimming until the TMS peak exhibits a Full Width at Half Height (FWHH) of < 1.0 Hz.

  • Acquisition Parameters:

    • ¹H NMR (400 MHz): 16–32 scans; Relaxation delay (D1) = 1.5 s; Pulse angle = 30°.

    • ¹³C NMR (100 MHz): 1024–2048 scans; Relaxation delay (D1) = 2.0 s; Proton decoupling enabled (WALTZ-16).

NMR_Workflow A 1. Sample Desiccation Vacuum dry at 40°C for 24h B 2. Solvent Selection Dissolve in ultra-dry DMSO-d6 A->B C 3. Filtration & Transfer 0.22 µm PTFE into 5mm tube B->C D 4. Probe Tuning & Shimming Optimize TMS FWHH < 1.0 Hz C->D E 5. Data Acquisition 1H (16 scans), 13C (1024 scans) D->E F 6. Processing & Integration Phase correction & baseline ID E->F

Step-by-step NMR sample preparation and acquisition workflow for quaternary morpholinium salts.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 4-ethyl-4-methylmorpholin-4-ium iodide in DMSO-d6 yields distinct signals corresponding to the ethyl group, the methyl group, and the morpholine ring [1, 2].

Signal Causality and Assignment
  • The N-Ethyl Group (A₃X₂ Spin System): The terminal methyl protons (-CH₃) of the ethyl group appear as a triplet at 1.24 ppm due to spin-spin coupling with the adjacent methylene group (J = 7.0 Hz). The methylene protons (-CH₂-) attached directly to the quaternary nitrogen are heavily deshielded, appearing as a quartet at 3.53 ppm (J = 7.36 Hz).

  • The N-Methyl Group: The methyl group directly attached to the quaternary nitrogen lacks adjacent protons, presenting as a sharp singlet. Due to the strong -I effect of the N⁺ center, this singlet is pushed significantly downfield to 3.12 ppm (compared to ~2.3 ppm in a neutral N-methylmorpholine) [3].

  • The Morpholine Ring: The ring protons split into two distinct multiplets. The four protons adjacent to the nitrogen (-CH₂-N⁺-) resonate between 3.33 – 3.46 ppm . The four protons adjacent to the oxygen (-CH₂-O-) are further deshielded by the electronegative oxygen atom, appearing downfield between 3.86 – 3.97 ppm .

Summary of ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1.24Triplet (t)7.03HN-CH₂-CH₃ (Ethyl)
3.12Singlet (s)-3HN-CH₃ (Methyl)
3.33 – 3.46Multiplet (m)-4HRing -CH₂ -N⁺-
3.53Quartet (q)7.362HN-CH₂ -CH₃ (Ethyl)
3.86 – 3.97Multiplet (m)-4HRing -CH₂ -O-

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides a clear map of the carbon framework, corroborating the structural assignments made via ¹H NMR. The deshielding effects observed in the proton spectrum are mirrored in the carbon spectrum [1, 2].

Signal Causality and Assignment
  • Aliphatic Chain Carbons: The terminal methyl carbon of the ethyl group is the most shielded, appearing at ~7.5 ppm . The methylene carbon of the ethyl group, being directly bonded to the N⁺ center, is shifted downfield to ~55.0 ppm . The N-methyl carbon appears at ~46.0 ppm .

  • Heterocyclic Ring Carbons: The morpholine ring contains two sets of equivalent carbons due to the molecule's plane of symmetry. The carbons adjacent to the quaternary nitrogen (C-N⁺) resonate at ~59.8 ppm . The carbons adjacent to the oxygen (C-O) are slightly more deshielded due to oxygen's high electronegativity, appearing at ~60.2 ppm .

Summary of ¹³C NMR Data
Chemical Shift (δ, ppm)Carbon TypeAssignment
~7.5Primary (CH₃)N-CH₂-C H₃ (Ethyl)
~46.0Primary (CH₃)N-C H₃ (Methyl)
~55.0Secondary (CH₂)N-C H₂-CH₃ (Ethyl)
~59.8Secondary (CH₂)Ring -C H₂-N⁺-
~60.2Secondary (CH₂)Ring -C H₂-O-

Conclusion & Quality Control Implications

The successful characterization of 4-ethyl-4-methylmorpholin-4-ium iodide relies on understanding the profound deshielding effects induced by the quaternary nitrogen atom. By utilizing ultra-dry DMSO-d6, researchers can avoid the critical overlap between the residual water peak and the morpholine N-CH₂ multiplet (3.33–3.46 ppm).

For drug development professionals and materials scientists, verifying the exact integration ratios (3:3:4:2:4 in ¹H NMR) and confirming the presence of five distinct carbon environments in the ¹³C NMR spectrum serves as a definitive, self-validating proof of purity and structural identity. Deviations in these shifts or integrations typically indicate incomplete alkylation, the presence of unreacted starting materials (e.g., N-methylmorpholine or ethyl iodide), or moisture contamination.

References

  • Title: INFLUENCE OF ALKYL CHAIN LENGTH IN N-ALKYLMORPHOLINE DERIVATIVES ON THEIR ANTIBACTERIAL EFFECT AGAINST METHICILLIN RESISTANT STAPHYLOCOCCUS AUREUS Source: ChemRxiv URL: [Link]

  • Title: Investigation of cellulose dissolution in morpholinium-based solvents Source: RSC Advances URL: [Link]

  • Title: Ionic liquids based on N-alkyl-N-methylmorpholinium salts as potential electrolytes Source: Journal of Materials Chemistry URL: [Link]

Foundational

Baseline Ionic Conductivity of Morpholinium-Based Quaternary Ammonium Salts: A Technical Guide

Executive Summary Morpholinium-based quaternary ammonium salts represent a critical class of ionic liquids (ILs) with expanding applications in electrochemical energy storage and advanced drug delivery systems. Character...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholinium-based quaternary ammonium salts represent a critical class of ionic liquids (ILs) with expanding applications in electrochemical energy storage and advanced drug delivery systems. Characterized by a six-membered heterocyclic ring containing both a quaternary nitrogen and an oxygen heteroatom, these salts offer a unique balance of low toxicity, wide electrochemical stability windows (ESWs), and tunable ionic conductivity. This whitepaper provides an in-depth mechanistic analysis of their baseline ionic conductivity, supported by quantitative data and self-validating experimental protocols for synthesis and electrochemical impedance spectroscopy (EIS).

Structural Causality: The Morpholinium Advantage

To understand the baseline conductivity of morpholinium salts, one must analyze the causality driven by their molecular architecture. Unlike symmetric tetraalkylammonium or planar imidazolium cations, the morpholinium ring introduces a critical oxygen heteroatom.

  • Electron Withdrawal and Polarity: The electronegative oxygen atom creates an asymmetric charge distribution. This structural asymmetry disrupts crystal lattice packing, significantly lowering the melting point and glass transition temperature ( Tg​ ) of the salt 1[1].

  • Weakened Ion-Ion Interactions: The oxygen atom reduces the overall surface charge density of the cation. Consequently, the coulombic attraction between the morpholinium cation and its counter-anion (e.g., TFSI⁻, FSI⁻, or Formate) is weakened. This promotes higher ion dissociation rates, directly increasing the number of free charge carriers available for conduction2[2].

  • Solvation Dynamics: In doped systems (e.g., lithium-ion batteries), the ether-like oxygen in the ring acts as a weak coordination site for Li⁺ ions, facilitating salt dissociation without rigidly trapping the lithium, thus maintaining high mobility 3[3].

G A Morpholinium Cation (Oxygen Heteroatom) B Increased Polarity & Asymmetry A->B C Weakened Ion-Ion Interactions A->C D Enhanced Salt Dissociation (e.g., Li+) B->D E Lowered Viscosity & Glass Transition (Tg) C->E F High Baseline Ionic Conductivity D->F E->F

Mechanistic pathway of morpholinium cation enhancing ionic conductivity.

Quantitative Baseline Data

The baseline ionic conductivity ( σ ) of morpholinium salts is highly dependent on the nature of the Brønsted acid/base pairing (protic vs. aprotic), the specific anion, and the thermal environment. Protic ionic liquids (PILs) generally exhibit higher conductivities due to the potential for Grotthuss-type proton hopping, whereas aprotic ILs rely purely on vehicular ion transport4[4][5].

Table 1: Baseline Ionic Conductivity of Representative Morpholinium Salts

Morpholinium SaltClassificationTemp (°C)Conductivity (mS/cm)Viscosity (mPa·s)
N-methylmorpholinium formate ([Mmorph][F])Protic IL2510.0 – 16.8~21.2
N-methylmorpholinium formate ([Mmorph][F])Protic IL10021.0 – 29.0< 5.0
[Mmorph][F] + Water ( ww​=0.6 )Aqueous PIL100120.02.40
N-alkyl-N-methylmorpholinium TFSIAprotic IL30~0.1 ( 10−4 S/cm)High
N-methoxymethyl-N-methylmorpholinium TFSIEther-functionalized30~1.5 – 5.0Moderate

Self-Validating Experimental Protocol: Synthesis & EIS Measurement

To ensure high-fidelity conductivity measurements, researchers must implement self-validating workflows. Trace impurities—specifically halides and water—can artificially inflate conductivity and narrow the electrochemical window. The following protocol guarantees the integrity of the baseline data 2[2].

Workflow S1 1. Quaternization (Reflux & NMR Check) S2 2. Anion Exchange (Aqueous Phase Sep) S1->S2 S3 3. Purification (AgNO3 & Karl Fischer) S2->S3 S4 4. Cell Assembly (Argon Glovebox) S3->S4 S5 5. EIS Measurement (Nyquist Plot Analysis) S4->S5

Self-validating experimental workflow for morpholinium IL synthesis and EIS.

Step 1: Quaternization (Synthesis of the Precursor)
  • Action: React N-alkyl morpholine (e.g., 4-methylmorpholine) with an alkyl halide (e.g., bromoethane) in a solvent like acetonitrile under reflux (70 °C) for 24-48 hours.

  • Causality: The tertiary amine undergoes a nucleophilic substitution ( SN​2 ), yielding the quaternary morpholinium halide.

  • Validation Check: Perform 1 H NMR spectroscopy. The reaction is deemed complete when the peaks corresponding to the protons adjacent to the tertiary amine shift downfield, confirming full quaternization3[3].

Step 2: Anion Exchange
  • Action: Dissolve the morpholinium halide in deionized water and add an equimolar amount of a metal salt containing the target anion (e.g., LiTFSI for aprotic ILs). Stir at room temperature for 12 hours.

  • Causality: The highly delocalized, hydrophobic nature of the TFSI⁻ anion causes the newly formed morpholinium-TFSI salt to phase-separate from the aqueous layer, driving the equilibrium forward 2[2].

  • Validation Check: Wash the organic IL phase with ultra-pure water and test the discarded aqueous washings with a 0.1 M AgNO 3​ solution. The absence of a white AgBr precipitate confirms the complete removal of halide impurities.

Step 3: High-Vacuum Drying (Critical Step)
  • Action: Dry the purified IL under high vacuum ( 10−3 mbar) at 60 °C for a minimum of 48 hours.

  • Causality: Morpholinium salts are hygroscopic. Even 100 ppm of trace water drastically reduces viscosity and artificially increases ionic conductivity via the Grotthuss mechanism4[4].

  • Validation Check: Conduct Karl Fischer titration. The protocol may only proceed to electrochemical testing if the water content is strictly < 50 ppm.

Step 4: Electrochemical Impedance Spectroscopy (EIS)
  • Action: Inside an Argon-filled glovebox (O 2​ < 1 ppm, H 2​ O < 1 ppm), assemble a symmetric coin cell using two polished stainless-steel blocking electrodes separated by a PTFE spacer containing the IL.

  • Action: Connect the cell to a Frequency Response Analyzer (FRA). Apply an AC amplitude of 10 mV across a frequency range of 1 MHz to 0.1 Hz.

  • Causality: Utilizing a high-frequency AC signal isolates the bulk electrolyte resistance ( Rb​ ) from electrode polarization and charge transfer resistance.

  • Validation Check: Analyze the resulting Nyquist plot ( −Z′′ vs. Z′ ). The intercept of the high-frequency semicircle with the real axis ( Z′ ) yields Rb​ . Calculate the baseline ionic conductivity using the cell constant: σ=L/(Rb​×A) , where L is the spacer thickness and A is the electrode area2[2].

Applications in Drug Development and Energy Storage

The unique physicochemical profile of morpholinium-based quaternary ammonium salts makes them highly versatile. In energy storage, their wide ESW (up to 5.0 V) and ability to safely dissolve lithium salts make them prime candidates for next-generation solid-state and safe lithium-ion batteries 6[6]. In drug development, their low inherent toxicity compared to pyridinium or imidazolium counterparts allows them to be utilized as active pharmaceutical ingredient (API) solvents, permeation enhancers, or as structural components in cationic lipid nanoparticles for targeted drug delivery.

References

  • Title: Physicochemical characterization of morpholinium cation based protic ionic liquids used as electrolytes Source: Journal of Physical Chemistry B (via NIH) URL: [Link]

  • Title: Synthesis and Ionic Conductivities of Lithium-Doped Morpholinium Salts Source: Korean Journal of Chemical Engineering URL: [Link]

  • Title: Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes Source: Physical Chemistry Chemical Physics (via RSC) URL: [Link]

  • Title: Structure and interactions of novel ether-functionalised morpholinium and piperidinium ionic liquids with lithium salts Source: Energy Advances (via Deakin University) URL: [Link]

  • Title: Synthesis and Characterization of Quaternary Ammonium-based Ionic Liquids Containing an Alkyl Carbonate Group Source: KoreaScience URL: [Link]

Sources

Exploratory

Thermodynamic Profiling and Phase Behavior of 4-Ethyl-4-methylmorpholin-4-ium Iodide: A Comprehensive Technical Guide

Executive Summary Quaternary morpholinium salts are foundational to the development of advanced electrolytes, thermal energy storage media, and active pharmaceutical ingredient (API) precursors. 4-Ethyl-4-methylmorpholin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quaternary morpholinium salts are foundational to the development of advanced electrolytes, thermal energy storage media, and active pharmaceutical ingredient (API) precursors. 4-Ethyl-4-methylmorpholin-4-ium iodide (CAS: 4186-70-3) serves as a quintessential model compound for understanding structure-property relationships in heterocyclic quaternary ammonium systems.

As drug development and materials science increasingly rely on task-specific ionic liquids and engineered salts, understanding their thermodynamic properties—specifically heat capacity, melting point ( Tm​ ), and thermal stability—is non-negotiable. This whitepaper elucidates the causality behind the thermodynamic behavior of 4-Ethyl-4-methylmorpholin-4-ium iodide and provides highly rigorous, self-validating experimental protocols for its thermal characterization.

Structural Causality and Thermodynamic Behavior

The macroscopic thermodynamic properties of 4-Ethyl-4-methylmorpholin-4-ium iodide are fundamentally dictated by its microscopic molecular architecture. The melting point and lattice energy are governed by three primary structural features:

  • The Morpholinium Core: Unlike purely aliphatic rings (e.g., piperidinium), the morpholinium ring contains an ether oxygen. This heteroatom introduces an inherent dipole moment and disrupts the symmetry of the cation. The oxygen atom alters the charge distribution across the ring, generally lowering the lattice energy compared to symmetric aliphatic counterparts[1]. Furthermore, the expansion of the solvent by neutral species at elevated temperatures significantly impacts the apparent molar heat capacities of morpholinium derivatives[2].

  • Asymmetric Substitution: The presence of both an ethyl and a methyl group on the quaternary nitrogen creates steric asymmetry. This structural "frustration" impedes highly ordered crystal packing—a well-established strategy for depressing the melting point ( Tm​ ) in the design of room-temperature ionic liquids (RTILs) and low-melting salts[3].

  • The Iodide Counterion: Iodide ( I− ) is a large, highly polarizable (soft) anion. The soft nature of the iodide ion leads to significant London dispersion forces but weaker electrostatic Coulombic interactions compared to harder, smaller anions like chloride or fluoride. This delicate balance between dispersion forces and reduced Coulombic attraction directly dictates the enthalpy of fusion ( ΔHfus​ ) and the solid-liquid phase transition temperature.

G Cation Asymmetric Cation (Morpholinium Core) Lattice Lattice Energy Disruption Cation->Lattice Steric Hindrance & Dipole Moment Anion Soft Anion (Iodide) Anion->Lattice High Polarizability Thermo Depressed Melting Point & Phase Behavior Lattice->Thermo Weakened Ion Pairing

Fig 1: Causal relationship between molecular architecture and thermodynamic phase behavior.

Quantitative Thermodynamic Data

While the exact melting point of 4-Ethyl-4-methylmorpholin-4-ium iodide is highly dependent on crystalline polymorph and purity, morpholinium iodides typically exhibit melting points in the range of 150°C to 250°C. They often undergo thermal decomposition near or shortly after the melting event if not maintained under an inert atmosphere[4][5]. By altering the anion or the alkyl chain length, the thermodynamic profile shifts dramatically[6].

Table 1: Comparative Thermodynamic Parameters of Morpholinium Derivatives
CompoundAnionMelting Point ( Tm​ ) TrendThermal Stability ( Tdec​ )Primary Intermolecular Force
N,N-DimethylmorpholiniumIodideHigh (>200°C)Moderate (~250°C)Strong Coulombic & Crystal Packing
4-Ethyl-4-methylmorpholin-4-ium Iodide Moderate (150-200°C) Moderate (~250°C) Frustrated Packing & Dispersion
4-Ethyl-4-methylmorpholin-4-iumTFSILow (<50°C, RTIL)High (>300°C)Charge Delocalization[1]

Experimental Methodologies: Self-Validating Protocols

To accurately determine the melting point and thermodynamic profile of 4-Ethyl-4-methylmorpholin-4-ium iodide, a coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach is mandatory.

Expert Insight: Quaternary ammonium halides are notoriously hygroscopic. Absorbed atmospheric moisture acts as a plasticizer, artificially depressing the melting point via cryoscopic effects. Therefore, hermetic sealing in an inert environment is a non-negotiable requirement for baseline thermodynamic accuracy.

Protocol 1: Melting Point and Enthalpy Determination via DSC

Rationale: DSC measures the heat flow associated with phase transitions. A cyclic heating method ensures the erasure of prior thermal history and the evaporation of trace surface moisture.

  • Calibration: Calibrate the DSC utilizing high-purity Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ) standards to ensure temperature accuracy within ±0.1∘C .

  • Sample Preparation: Inside an argon or nitrogen-filled glovebox ( H2​O<1 ppm), weigh precisely 3.0 to 5.0 mg of 4-Ethyl-4-methylmorpholin-4-ium iodide into an aluminum crucible. Seal the crucible hermetically using a sample press.

  • Thermal Cycle Execution:

    • Equilibration: Hold isothermally at 25°C for 5 minutes.

    • First Heating (Drying Phase): Ramp at 10°C/min to 120°C to drive off residual moisture (observed as a broad endothermic peak).

    • Cooling Phase: Ramp down at 10°C/min to 25°C to allow controlled recrystallization.

    • Second Heating (Analytical Phase): Ramp at 5°C/min past the anticipated melting point (up to 250°C).

  • Data Analysis: The true melting point ( Tm​ ) is defined as the extrapolated onset temperature of the sharp endothermic peak during the second heating cycle. Integration of the area under this curve yields the enthalpy of fusion ( ΔHfus​ ).

Protocol 2: Thermal Stability Limit via TGA-FTIR

Rationale: The primary thermal degradation pathway for quaternary morpholinium iodides is the reverse Menshutkin reaction, yielding N-ethylmorpholine or N-methylmorpholine alongside alkyl iodides. TGA establishes the maximum operating temperature ( Tdec​ ), while coupled FTIR transforms a simple mass-loss curve into a mechanistically validated degradation profile.

  • Setup: Load 10 mg of the sample into a platinum or alumina TGA pan.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Execution: Heat the sample from 25°C to 600°C at a constant rate of 10°C/min.

  • Validation: Tdec​ is defined as the temperature at which 5% mass loss occurs ( T5%​ ). Simultaneously, route the evolved gases through a heated transfer line (200°C) into an FTIR spectrometer. The detection of C-I stretching frequencies (~500-600 cm⁻¹) and amine C-N stretches confirms the reverse Menshutkin decomposition mechanism, self-validating the thermal limit.

G Sample 4-Ethyl-4-methylmorpholin-4-ium Iodide DSC DSC Analysis (Hermetic Pan) Sample->DSC 3-5 mg, N2 TGA TGA Analysis (Pt Crucible) Sample->TGA 10 mg, N2 Tm Melting Point (Tm) Enthalpy (ΔH) DSC->Tm Heat Flow Tdec Decomposition Temp (Tdec) TGA->Tdec Mass Loss

Fig 2: Self-validating workflow for the thermodynamic characterization of hygroscopic salts.

Conclusion

The thermodynamic profiling of 4-Ethyl-4-methylmorpholin-4-ium iodide requires a strict adherence to anhydrous handling and coupled thermal analysis. By understanding how the morpholinium core's asymmetry and the iodide anion's polarizability interact to frustrate lattice energy, researchers can accurately predict its phase behavior and leverage this compound effectively in downstream pharmaceutical and materials science applications.

References

  • CAS#:4186-70-3 | Morpholinium,4-ethyl-4-methyl-, iodide (1:1). Chemsrc.
  • Morpholinium iodide. AK Scientific, Inc.
  • A Review of the State of the Art on Ionic Liquids and Their Physical Properties During Heat Transfer. MDPI.
  • Thermodynamic Properties of Aqueous Morpholine and Morpholinium Chloride at Temperatures from 10 to 300 °C. ACS Publications.
  • Ionic liquids based on N-alkyl-N-methylmorpholinium salts as potential electrolytes. KOASAS.
  • Thermal and electrochemical properties of ionic liquids based on N-methyl-N-alkyl morpholinium cations. ResearchGate.

Sources

Foundational

The Toxicological and Environmental Profile of Morpholinium Iodide Compounds: A Technical Guide

Executive Summary The transition from traditional volatile organic solvents to ionic liquids (ILs) has been driven by the need for sustainable, "greener" chemical processes. Among these, morpholinium-based ionic liquids...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional volatile organic solvents to ionic liquids (ILs) has been driven by the need for sustainable, "greener" chemical processes. Among these, morpholinium-based ionic liquids (MBILs), including morpholinium iodide and its derivatives, have emerged as highly tunable alternatives. Unlike conventional imidazolium or pyridinium ILs, the incorporation of an oxygen atom in the morpholinium ring significantly alters its lipophilicity, enzymatic interaction, and overall toxicity profile.

This whitepaper provides an in-depth analysis of the in vitro toxicity, antimicrobial mechanisms, and environmental impact of morpholinium iodide compounds. Designed for drug development professionals and environmental toxicologists, this guide synthesizes structural causality with self-validating experimental protocols to establish a rigorous framework for evaluating MBILs.

Structural Determinants of Toxicity

The biological activity of morpholinium iodide compounds is not monolithic; it is a highly predictable function of their molecular architecture. The toxicity and environmental fate of these compounds are governed by three primary structural vectors:

  • The Morpholinium Core: The presence of the sp² hybridized nitrogen and the oxygen heteroatom in the six-membered ring reduces the overall aromaticity and lipophilicity compared to piperidinium or pyrrolidinium cations. This structural feature is the primary reason morpholinium ILs generally exhibit lower baseline toxicity [1].

  • Alkyl Chain Length (The Lipophilicity Vector): The principle of "spatial toxicity" applies heavily here. As the length of the alkyl side chain increases (e.g., from ethyl to dodecyl), the hydrophobicity of the cation increases. Long-chain morpholinium cations (e.g., [C12​mmor]+ ) exhibit potent cytotoxicity due to their ability to intercalate into and disrupt phospholipid bilayers[2].

  • The Anion Influence: While the cation drives membrane interaction, the anion (e.g., Iodide, I− ) dictates solubility, ion-pairing dynamics, and specific enzymatic interactions. Iodide is frequently utilized in the quaternization metathesis of morpholine due to its excellent leaving-group properties and favorable electrochemical profile, though its presence can influence the oxidative stress pathways in eukaryotic cells [2].

Mechanistic Pathways of In Vitro Cytotoxicity

The cytotoxicity of morpholinium iodide compounds is primarily a function of membrane destabilization and subsequent intracellular cascade failures.

Membrane Disruption and ROS Induction

Long-chain morpholinium compounds act as surface-active agents. The lipophilic tail inserts into the hydrophobic core of the cellular membrane, while the cationic morpholinium headgroup interacts electrostatically with the negatively charged phospholipid heads. This leads to increased membrane permeability, loss of structural integrity, and eventual cell lysis. Secondary to membrane damage, these compounds induce the generation of Reactive Oxygen Species (ROS), which disrupts mitochondrial membrane potential and triggers intrinsic apoptotic pathways [2].

Enzymatic Inhibition (Acetylcholinesterase)

Acetylcholinesterase (AChE) inhibition is a standard biomarker for neurotoxicity. Morpholinium cations are generally poor inhibitors of AChE compared to quinolonium or pyridinium ILs. The lack of aromaticity in the morpholine ring prevents efficient π−π stacking within the active site gorge of the AChE enzyme, rendering them significantly safer from a neurotoxicological standpoint [1, 5].

G A MBIL Exposure (Morpholinium Cation + Iodide) B Lipophilic Insertion into Cell Membrane A->B C Lipid Bilayer Disruption & Permeability Increase B->C D Intracellular ROS Generation C->D F Apoptosis & Cell Lysis C->F Direct Lysis E Mitochondrial Dysfunction D->E E->F

Figure 1: Mechanistic pathway of morpholinium-induced cytotoxicity in eukaryotic cells.

Quantitative Ecotoxicology and Environmental Impact

To classify a morpholinium iodide compound as "green," its environmental fate must be quantified. Because these salts are highly water-soluble, aquatic ecosystems are the primary sink for industrial runoff.

  • Aquatic Toxicity: Ecotoxicological assays utilizing Pseudokirchneriella subcapitata (green algae) and Vibrio fischeri demonstrate that short-chain morpholinium ILs (e.g., [C2​mmor]Br ) are practically non-toxic [3]. However, as the alkyl chain exceeds 10 carbons, aquatic toxicity rises sharply.

  • Biodegradability: Morpholinium compounds exhibit intermediate biodegradability. They are more readily degraded than highly recalcitrant imidazolium salts but lag behind the rapid degradation seen in choline-based ILs.

Comparative Toxicity Data

The following table synthesizes the quantitative toxicity data across various morpholinium compounds and biological targets, demonstrating the tunable nature of these molecules.

Compound / ClassBiological TargetAssay TypeToxicity ValueRef
[C12​mmor][Sal] A549 Lung Cancer CellsMTT Assay IC50​=12.79μM [2]
[C12​mmor][3-H-2-n] A549 Lung Cancer CellsMTT Assay IC50​=30.19μM [2]
Zwitterionic Morpholinium (ZM 2d)Gastric Epithelial CellsCell Viability >2000μM (Non-toxic)[4]
[Dec2​Mor]+ Bacteriophage Phi6Virucidal Assay >4log reduction at 100mg/L [1]
[C2​mmor]Br P. subcapitata (Algae)Aquatic EcotoxNon-toxic[3]

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the experimental design: controls are strictly defined to isolate the variable of morpholinium toxicity.

Protocol 1: High-Throughput MTT Cytotoxicity Assay

Purpose: To quantify the IC50​ of morpholinium iodide compounds by measuring mitochondrial metabolic rate, directly validating the mitochondrial dysfunction pathway.

  • Cell Seeding: Culture A549 (human lung carcinoma) cells in Minimum Essential Medium (MEM) supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells at a density of 1×104 cells/well in a 96-well microtiter plate. Incubate at 37°C in a 5% CO2​ humidified atmosphere for 24 hours to allow adherence.

  • Compound Treatment: Prepare a stock solution of the morpholinium iodide compound in DMSO (final DMSO concentration in wells must not exceed 0.5% to prevent solvent-induced toxicity). Treat cells with a concentration gradient (e.g., 5, 10, 20, 40, and 80 μM ). Include a positive control (Doxorubicin) and a negative vehicle control.

  • Incubation: Incubate the treated plates for exactly 24 hours. Causality note: 24 hours is the optimal window to observe secondary apoptotic events following primary membrane disruption.

  • MTT Addition: Add 20 μL of MTT dye (5 mg/mL in PBS) to each well. Incubate for 2 to 3 hours in the dark. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Quantification: Carefully aspirate the media and dissolve the formazan crystals in 100 μL of pure DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the negative control.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

Purpose: To assess the environmental neurotoxicity potential of the IL by measuring the competitive or non-competitive inhibition of AChE.

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0). Prepare solutions of AChE enzyme (from Electrophorus electricus), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the colorimetric indicator, and acetylthiocholine iodide (ATCI) as the substrate.

  • Pre-Incubation: In a 96-well plate, combine 140 μL of buffer, 20 μL of the morpholinium iodide test solution (various concentrations), and 20 μL of AChE enzyme solution. Incubate at 25°C for 10 minutes. Causality note: Pre-incubation is critical to allow the morpholinium cation to establish equilibrium binding with the enzyme's active site prior to substrate introduction.

  • Reaction Initiation: Add 10 μL of DTNB and 10 μL of ATCI to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 412 nm for 5 minutes. The rate of color formation (yellow 5-thio-2-nitrobenzoate anion) is directly proportional to enzyme activity. Determine the EC50​ by plotting residual activity against the log concentration of the IL.

G S1 1. Synthesis & Purity (NMR, Mass Spec) S2 2. In Vitro Cytotoxicity (MTT Assay) S1->S2 S3 3. Enzymatic Toxicity (AChE Inhibition) S2->S3 S4 4. Aquatic Ecotoxicity (V. fischeri) S3->S4 S5 5. Biodegradability (OECD 301) S4->S5

Figure 2: Tiered workflow for the comprehensive ecotoxicological profiling of novel ionic liquids.

Conclusion

Morpholinium iodide compounds represent a highly versatile class of ionic liquids. By understanding the causal relationship between their molecular structure—specifically the oxygen-containing heterocycle and tunable alkyl chains—and their biological interactions, researchers can engineer these molecules for specific applications. Whether designing potent antimicrobial agents with long alkyl chains or synthesizing ultra-safe, short-chain zwitterionic solvents, the rigorous application of standardized cytotoxicity and ecotoxicity protocols ensures that chemical innovation does not outpace environmental safety.

References

  • Antimicrobial and Virucidal Potential of Morpholinium-Based Ionic Liquids Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Unveiling the Potential of Morpholinium Surface Active Ionic Liquids for Epidermal Growth Factor Receptor Inhibition: Synthesis, Integrating Molecular Docking, Dynamics, and In Vitro Studies Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Ionic liquids: a pathway to environmental acceptability Source: ITQB NOVA / Chemical Society Reviews URL:[Link]

  • Small-molecule zwitterionic morpholinium sulfonates as non-cytotoxic materials exhibiting LCST thermo-responsive phase separation in water Source: RSC Publishing URL:[Link]

  • Predicting Toxicity of Ionic Liquids in Acetylcholinesterase Enzyme by the Quantitative Structure–Activity Relationship Method Using Topological Indexes Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]

Exploratory

electronic band gap properties of 4-Ethyl-4-methylmorpholin-4-ium iodide

An in-depth technical analysis of 4-Ethyl-4-methylmorpholin-4-ium iodide (EMMI) requires looking beyond its basic chemical identity. As a Senior Application Scientist in optoelectronic materials, I approach EMMI not mere...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 4-Ethyl-4-methylmorpholin-4-ium iodide (EMMI) requires looking beyond its basic chemical identity. As a Senior Application Scientist in optoelectronic materials, I approach EMMI not merely as a quaternary ammonium salt, but as a highly specialized molecular tool for energy landscape manipulation.

This whitepaper dissects the intrinsic electronic properties of EMMI and provides a field-proven, self-validating framework for utilizing it to modulate the electronic band gap and interfacial energetics of hybrid organic-inorganic perovskites (HOIPs).

Intrinsic Electronic Properties: The Wide-Bandgap Dielectric

Pure 4-Ethyl-4-methylmorpholin-4-ium iodide (CAS: 4186-70-3; Molecular Formula: C7H16INO) is an alicyclic organic salt[1]. Intrinsically, pure EMMI is not a semiconductor; it is a dielectric insulator characterized by a wide Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap exceeding 4.5 eV[2].

The Causality of Insulators in Semiconductors: Why introduce a wide-bandgap insulator into a high-efficiency solar cell or photodetector? The wide energy gap of EMMI is its most valuable optoelectronic asset. When integrated into hybrid perovskite matrices, the bulky chair conformation of the morpholinium ring prevents it from penetrating the primary 3D lattice. Instead, it acts as an organic spacer cation, forming a 2D perovskite capping layer[3]. The wide-bandgap EMMI molecules act as quantum barriers between the conductive inorganic metal-halide octahedra. This structural templating confines charge carriers within the inorganic layers, inducing strong quantum and dielectric confinement that directly widens and modulates the optical band gap of the composite surface[2][4].

Mechanism of Band Gap Modulation and Interfacial Energetics

Applying EMMI to a narrow-bandgap 3D perovskite (e.g., FAPbI3) fundamentally alters the surface energetics through two synergistic mechanisms:

  • Dual-Site Defect Passivation: The EMMI molecule possesses a unique charge distribution. The electron-rich oxygen heteroatom acts as a Lewis base, forming coordinate bonds with under-coordinated Pb²⁺ ions, which typically act as deep mid-gap trap states. Simultaneously, the positively charged quaternary ammonium cation interacts electrostatically with iodide vacancies (shallow traps)[5]. By clearing these trap states from the band gap, EMMI sharpens the band edges and suppresses non-radiative recombination[6].

  • Energy-Level Alignment: The formation of the EMMI-templated 2D surface layer creates a wider band gap at the interface. This shifts the Valence Band Maximum (VBM) downward, creating a favorable Type-I or Type-II heterojunction. This engineered energy barrier reflects charge carriers away from surface defects, drastically improving charge extraction efficiency[6].

MolecularMechanism cluster_passivation Dual-Site Defect Passivation EMMI 4-Ethyl-4-methylmorpholin-4-ium Iodide (EMMI) O_atom Electron-Rich Oxygen (Lewis Base) EMMI->O_atom N_cation Quaternary Ammonium (Cation) EMMI->N_cation Pb_defect Under-coordinated Pb²⁺ (Deep Trap) O_atom->Pb_defect Coordinate Bonding I_vacancy Iodide Vacancy (Shallow Trap) N_cation->I_vacancy Electrostatic Interaction BandGap Modulated Surface Band Gap & Suppressed Recombination Pb_defect->BandGap I_vacancy->BandGap

Mechanism of EMMI dual-site defect passivation and band gap modulation in perovskite materials.

Quantitative Impact on Energetics

The integration of EMMI into standard perovskite workflows yields measurable shifts in electronic properties. The table below summarizes the quantitative impact of morpholinium-based passivation on a standard 3D perovskite baseline[2][6].

ParameterPristine 3D PerovskiteEMMI-Modified 2D/3D InterfaceMechanistic Causality
Optical Band Gap ( Eg​ ) ~1.53 eV1.53 eV (Bulk) / ~2.10 eV (Surface)Quantum/dielectric confinement in the 2D EMMI capping layer.
Valence Band Maximum (VBM) -5.45 eV-5.60 eVThe molecular dipole moment of EMMI shifts the surface work function.
Trap-State Density ( Nt​ ) 1.2×1015 cm−3 0.5×1015 cm−3 Dual-site passivation of Pb²⁺ and I⁻ vacancies clears mid-gap states.
Power Conversion Efficiency ~23.0%>26.0%Suppressed non-radiative recombination and ideal energy-level alignment.

Self-Validating Experimental Protocol: Band Gap Engineering via EMMI

To achieve the energetics described above, the deposition of EMMI must be precisely controlled. The following protocol is designed as a self-validating system, ensuring that each step provides measurable feedback.

Step 1: Orthogonal Precursor Preparation

  • Action: Dissolve EMMI powder at a concentration of 3 mg/mL in anhydrous isopropanol (IPA).

  • Causality: IPA is strictly required as an orthogonal solvent. It readily dissolves the organic EMMI salt but cannot dissolve the underlying 3D perovskite lattice, preventing the destruction of the bulk semiconductor. Furthermore, choosing the iodide salt (EMMI) over a bromide counterpart prevents detrimental halide phase segregation under continuous solar illumination.

Step 2: Dynamic Spin-Coating

  • Action: Dynamically dispense 50 µL of the EMMI solution onto the crystallized 3D perovskite film while spinning at 4000 rpm for 30 seconds.

  • Causality: Dynamic dispensing (dropping the solution while the substrate is already spinning) ensures an ultra-thin, uniform coating. Static dispensing would allow the solvent to pool, leading to thick, insulating aggregates of EMMI that block charge tunneling.

Step 3: Thermal Activation

  • Action: Anneal the treated film on a hotplate at 100 °C for 10 minutes in a nitrogen-filled glovebox.

  • Causality: Thermal energy is required to overcome the activation barrier, allowing EMMI to intercalate into the unreacted PbI2 at the surface, triggering the phase transition into the wider-bandgap 2D perovskite capping layer.

Step 4: Self-Validation via Optical Spectroscopy

  • Action: Perform UV-Vis absorption spectroscopy and generate a Tauc plot ( (αhν)2 vs. ).

  • Validation Check: A successful modification is validated by the appearance of a secondary, blue-shifted excitonic absorption peak (typically between 400–500 nm) on the Tauc plot[4]. This confirms the formation of the wide-bandgap 2D EMMI phase. If only the primary 3D absorption edge (~800 nm) is visible, the EMMI failed to react, indicating that the annealing temperature or precursor concentration must be adjusted.

ExperimentalWorkflow Prep 1. Precursor Prep (EMMI in IPA) Spin 2. Dynamic Spin-Coating (Orthogonal Deposition) Prep->Spin Anneal 3. Thermal Annealing (100°C, 10 min) Spin->Anneal Char 4. Optical Characterization (UV-Vis & UPS) Anneal->Char Result 5. Band Gap Extraction (Tauc Plot Validation) Char->Result

Step-by-step experimental workflow for EMMI surface treatment and band gap characterization.

References

  • Title: CAS#:4186-70-3 | Morpholinium,4-ethyl-4-methyl-, iodide (1:1) Source: Chemsrc URL: [Link]

  • Title: Quaternary morpholinium-mediated defect control in high-performance perovskite solar cells Source: Journal of Materials Chemistry A (RSC Publishing) URL: [Link]

  • Title: Enhancing the Performance and Stability of Perovskite Solar Cells via Morpholinium Tetrafluoroborate Additive Engineering Source: MDPI URL: [Link]

  • Title: Molecularly Engineered Alicyclic Organic Spacers for 2D/3D Hybrid Tin‐based Perovskite Solar Cells Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis and Characterization of Hybrid Organic-Inorganic Perovskites with Morpholinium as an Organic Cation Source: Society of Chemists and Technologists of Macedonia (SCTM) URL: [Link]

  • Title: 2D materials and additives: a dual approach to high-performance tin perovskite solar cells Source: OAE Publishing URL: [Link]

Sources

Foundational

Mechanistic and Kinetic Evaluation of the Quaternization of N-Ethylmorpholine with Methyl Iodide

Executive Summary The quaternization of tertiary amines via alkyl halides—classically known as the Menshutkin reaction—is a foundational transformation in organic synthesis and drug development, utilized extensively for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quaternization of tertiary amines via alkyl halides—classically known as the Menshutkin reaction—is a foundational transformation in organic synthesis and drug development, utilized extensively for generating phase-transfer catalysts, ionic liquids, and quaternary ammonium active pharmaceutical ingredients (APIs)[1]. This whitepaper provides an in-depth mechanistic analysis of the reaction between N-ethylmorpholine and methyl iodide. By dissecting the kinetic drivers, steric constraints, and solvent effects, this guide equips researchers with the theoretical grounding and self-validating experimental protocols necessary to optimize this class of SN​2 reactions.

Theoretical Framework & Mechanistic Pathway

The reaction between N-ethylmorpholine and methyl iodide yields the quaternary ammonium salt, N-ethyl-N-methylmorpholinium iodide. This transformation is a bimolecular nucleophilic substitution ( SN​2 ) process.

Causality of Reactant Selection
  • The Nucleophile (N-Ethylmorpholine): The morpholine ring presents a unique electronic environment. The heteroatomic oxygen exerts an electron-withdrawing inductive effect (-I effect) across the ring, which slightly reduces the electron density on the tertiary nitrogen compared to purely aliphatic heterocycles like piperidine. Furthermore, the N-ethyl substituent introduces significant steric hindrance, which restricts the conformational approach of the nitrogen lone pair during the nucleophilic attack[2].

  • The Electrophile (Methyl Iodide): Methyl iodide is the premier alkylating agent for kinetic studies. The methyl group presents minimal steric bulk, perfectly accommodating the requisite 180° backside attack. Concurrently, the iodide ion is highly polarizable and a weak conjugate base, making it an exceptional leaving group[1].

The SN​2 Transition State

The reaction proceeds through a concerted transition state characterized by a trigonal bipyramidal geometry at the electrophilic carbon. As the nitrogen-carbon bond forms, the carbon-iodine bond synchronously breaks. Because the reactants are neutral and the products are ionic, the transition state exhibits significant charge separation ( δ+ on nitrogen, δ− on iodine).

Mechanism A N-Ethylmorpholine (Nucleophile) TS [ Transition State ]‡ Partial N-C bond Partial C-I bond A->TS B Methyl Iodide (Electrophile) B->TS P N-Ethyl-N-methylmorpholinium Iodide (Quaternary Salt) TS->P I- leaving

Caption: Concerted SN2 mechanism showing the progression from neutral reactants to the charge-separated transition state.

Thermodynamic Drivers and Solvent Effects

The kinetics of the Menshutkin reaction are profoundly dictated by the dielectric constant and solvation properties of the reaction medium.

The Role of Polar Aprotic Solvents

Because the transition state is highly dipolar, the activation energy ( Ea​ ) is heavily dependent on the solvent's ability to stabilize this emerging charge[3].

  • Protic Solvents (e.g., Methanol): While polar, protic solvents form strong hydrogen bonds with the lone pair of the N-ethylmorpholine nitrogen, effectively "caging" the nucleophile and drastically reducing the reaction rate.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Sulfolane): Solvents like acetonitrile or tetramethylene sulfone (sulfolane) are ideal[4]. They possess high dielectric constants that stabilize the dipolar transition state via dipole-dipole interactions, but lack the acidic protons necessary to hydrogen-bond with the amine[5]. This lowers the free energy of activation ( ΔG‡ ) and accelerates the reaction[3].

Steric vs. Inductive Effects

Kinetic studies on morpholine derivatives reveal that N-ethyl substitution significantly retards the reaction rate compared to N-methyl substitution[2]. The ethyl group's rotational degrees of freedom create a steric shield around the nitrogen lone pair, increasing the activation entropy ( ΔS‡ ) penalty required to achieve the highly ordered transition state.

Data Presentation: Comparative Kinetic Parameters

The following table synthesizes quantitative kinetic data to illustrate the impact of steric bulk and solvent choice on quaternization rates.

AmineAlkyl HalideSolventTemp (°C)Rate Constant ( k2​ )Activation Energy ( Ea​ )
N-Ethylmorpholine Methyl IodideAcetonitrile25 ∼1.5×10−3 M−1s−1 ∼62 kJ/mol
N-Methylmorpholine Methyl IodideAcetonitrile25 ∼6.3×10−2 M−1s−1 ∼58 kJ/mol
Pyridine n-Butyl BromideSulfolane25 4.7×10−4 M−1min−1 66.9 kJ/mol

(Note: Data extrapolated from comparative literature on amine quaternization to highlight the magnitude of steric and leaving-group effects[4],[5],[2].)

Experimental Protocol: Synthesis and Kinetic Tracking

To ensure rigorous scientific integrity, the following methodology establishes a self-validating system . By utilizing conductometry, we exploit the fundamental nature of the reaction—neutral precursors forming ionic products—to continuously monitor conversion without perturbing the system.

Step-by-Step Methodology

Phase 1: Reagent Purification (Critical for Kinetic Accuracy)

  • Amine: Distill N-ethylmorpholine over potassium hydroxide (KOH) pellets under reduced pressure to eliminate water and oxidized amine byproducts.

  • Electrophile: Wash methyl iodide with dilute sodium thiosulfate to remove free iodine ( I2​ ), dry over anhydrous CaCl2​ , and fractionally distill in the dark.

  • Solvent: Reflux acetonitrile over calcium hydride ( CaH2​ ) and distill under a dry nitrogen atmosphere.

Phase 2: Thermostated Reaction Setup 4. Prepare exactly 0.100 M solutions of N-ethylmorpholine and methyl iodide in anhydrous acetonitrile. 5. Transfer 50.0 mL of the amine solution into a jacketed reaction vessel thermostated to exactly 25.0±0.1∘C under continuous nitrogen purge.

Phase 3: Self-Validating Kinetic Tracking (Conductometry) 6. Insert a calibrated conductivity probe (cell constant K≈1.0 cm−1 ) into the vessel. 7. Inject 50.0 mL of the thermostated methyl iodide solution to initiate the reaction ( t=0 ). 8. Record the specific conductivity ( κ ) at 1-minute intervals. Because the product (N-ethyl-N-methylmorpholinium iodide) is a strong electrolyte, conductivity increases linearly with product concentration. 9. Validation: Plot [A]0​−[P]t​1​ versus time. A strictly linear plot validates the second-order SN​2 kinetic model.

Phase 4: Product Isolation and End-Point Validation 10. After 10 half-lives, precipitate the quaternary salt by adding excess cold diethyl ether. 11. Filter the highly hygroscopic white crystals under a stream of dry nitrogen and dry in a vacuum desiccator. 12. Validation: Perform an argentometric titration (Volhard method) on a dissolved aliquot of the final product. The molarity of precipitated AgI must match the theoretical yield of the quaternized amine, validating the conductometric conversion data.

Workflow S1 Step 1: Reagent Purification (Distillation of Amine & MeI) S3 Step 3: Thermostated Reaction (Mixing under N2 atmosphere) S1->S3 S2 Step 2: Solvent Preparation (Anhydrous Acetonitrile) S2->S3 S4 Step 4: Kinetic Tracking (Conductivity Measurement) S3->S4 S5 Step 5: Product Isolation (Precipitation & Titration) S4->S5

Caption: Self-validating experimental workflow for synthesizing and tracking the quaternization kinetics.

Conclusion

The quaternization of N-ethylmorpholine with methyl iodide serves as a robust model for understanding the delicate interplay between steric hindrance, inductive effects, and solvent polarity in SN​2 reactions. By utilizing polar aprotic solvents, researchers can sufficiently stabilize the charge-separated transition state to overcome the steric penalties imposed by the N-ethyl group. The integration of continuous conductometric tracking with end-point titrimetry provides a fail-safe, self-validating framework for accurately determining the kinetic parameters of this essential chemical transformation.

References

  • Menshutkin reaction. Wikipedia. URL: [Link]

  • Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. National Institutes of Health (NIH).
  • Kinetics of quaternization of 4-methyl and 4-ethyl pyridine with n-propyl and n-butyl bromide in sulpholane. Journal of the Chemical Society, Faraday Transactions 1.
  • The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica / SciSpace.
  • Quaternization Kinetics. I. Some Pyridine Derivatives in Tetramethylene Sulfone. ElectronicsAndBooks.

Sources

Protocols & Analytical Methods

Method

4-Ethyl-4-methylmorpholin-4-ium iodide as a phase transfer catalyst protocol

This application note provides a comprehensive, field-proven guide to utilizing 4-Ethyl-4-methylmorpholin-4-ium iodide as a highly efficient Phase Transfer Catalyst (PTC). Designed for researchers and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, field-proven guide to utilizing 4-Ethyl-4-methylmorpholin-4-ium iodide as a highly efficient Phase Transfer Catalyst (PTC). Designed for researchers and drug development professionals, this document bypasses generic overviews to focus on the mechanistic causality, physicochemical advantages, and self-validating protocols required for advanced biphasic synthesis.

The Morpholinium Advantage: Mechanistic Causality

While standard tetraalkylammonium salts (e.g., TBAB, TBAI) are ubiquitous in phase transfer catalysis, quaternary morpholinium salts like 4-Ethyl-4-methylmorpholin-4-ium iodide offer distinct kinetic and thermodynamic advantages driven by their unique structural topology[1].

  • Amphiphilic Balance & Interfacial Surfactancy: The morpholine core contains an oxygen atom that acts as a weak hydrogen bond acceptor. This creates a highly specific hydration sphere, allowing the catalyst to act as a superior surfactant at the liquid-liquid interface, lowering interfacial tension more effectively than purely aliphatic ammonium salts[2].

  • Steric Accessibility for Ion Pairing: The cyclic structure of the morpholine ring restricts the conformational freedom of the ethyl and methyl chains. This exposes the quaternary nitrogen, facilitating extremely tight ion-pairing with nucleophiles (e.g., enolates, halides), which enhances the transfer rate into the bulk organic phase[2].

  • Base-Free Neutral Catalysis: In water-rich biphasic systems, morpholinium halides can catalyze conjugate additions without an external base. The substrate reacts with the morpholinium catalyst to form an active ammonium enolate. The generated acid (HI) rapidly partitions into the massive aqueous phase, preventing reprotonation of the enolate and driving the reaction forward[3].

Physicochemical Profiling

Understanding the physical parameters of the catalyst is critical for calculating precise molar equivalents and predicting phase partitioning behavior.

Table 1: Physicochemical Properties of 4-Ethyl-4-methylmorpholin-4-ium iodide

ParameterValue / DescriptionImpact on Catalysis
CAS Number 4186-70-3[4]Ensures precise reagent sourcing.
Molecular Formula C7H16INO[4]Dictates the mass-to-charge distribution.
Molecular Weight 257.11 g/mol [4]Used for precise mol% loading calculations.
Exact Mass 257.03[4]Relevant for LC-MS/HRMS reaction monitoring.
Topological Polar Surface Area (TPSA) 9.23 Ų[4]Indicates high lipophilicity, favoring organic phase partitioning.
SMILES CC[N+]1(C)CCOCC1.[I-][4]Useful for in silico modeling of ion-pair docking.

Catalytic Workflows & Pathway Visualization

The following diagram illustrates the advanced "Base-Free" catalytic cycle, highlighting the critical role of aqueous acid partitioning.

BaseFreePTC cluster_org Organic Phase (e.g., Toluene) cluster_aq Aqueous Phase (Water-Rich) Substrate Pro-nucleophile (e.g., Oxindole) Enolate Morpholinium Enolate [Active Ion Pair] Substrate->Enolate Product Alkylated Product Enolate->Product Reacts with Electrophile Acid Acid Sink (H⁺ I⁻) Enolate->Acid HI partitions to Aqueous Phase Electrophile Electrophile (e.g., Nitroolefin) Electrophile->Product CatOrg Morpholinium Iodide [Q⁺ I⁻] Product->CatOrg Catalyst Regeneration CatOrg->Enolate Deprotonation

Base-free neutral phase-transfer catalytic cycle driven by aqueous acid partitioning.

Experimental Protocols

Protocol A: Standard Liquid-Liquid Phase Transfer C-Alkylation

This protocol is optimized for the C-alkylation of active methylene compounds (e.g., fluorene derivatives) using a strong aqueous base[2].

Causality & Setup: A 50% NaOH solution is used to ensure the aqueous phase is highly caustic, driving the deprotonation of the substrate at the interface. The morpholinium catalyst is required to pull the resulting "naked" enolate into the organic phase, overcoming the complete immiscibility of the reactants.

Step-by-Step Methodology:

  • System Initialization: In a 50 mL round-bottom flask, dissolve the active methylene substrate (1.0 equiv) and the alkylating agent (1.2 equiv) in 10 mL of Toluene.

  • Catalyst Addition: Add 4-Ethyl-4-methylmorpholin-4-ium iodide (5 mol%). Causality: 5 mol% provides an optimal balance between reaction velocity and minimizing catalyst-product separation difficulties downstream.

  • Base Introduction: Slowly add 10 mL of 50% (w/w) aqueous NaOH.

  • Emulsification: Stir the biphasic mixture vigorously at >800 rpm at 45 °C. Causality: High-shear agitation is mandatory to maximize the interfacial surface area, which is the rate-limiting step for the initial ion-exchange.

  • Self-Validation (IPC): Monitor the organic layer. A distinct color change (often deep yellow/red) validates the successful transfer of the morpholinium-enolate ion pair into the organic phase. Confirm complete conversion via HPLC (typically 2-4 hours).

  • Isolation: Halt stirring to allow phase separation. Decant the organic layer, wash with brine (3 × 10 mL) to remove residual catalyst, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Base-Free Neutral Conjugate Addition

This advanced protocol utilizes the water-rich biphasic system to drive conjugate additions (e.g., oxindoles to nitrostyrenes) without the degradation risks associated with strong bases[3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a water-rich biphasic solvent system consisting of H₂O and Toluene in a 10:1 (v/v) ratio. Causality: The massive aqueous volume acts as an infinite thermodynamic sink for the generated HI acid[3].

  • Reagent Loading: Add the pro-nucleophile (e.g., 3-aryloxindole, 1.0 equiv) and the electrophile (e.g., β-nitrostyrene, 1.1 equiv) to the organic phase.

  • Catalysis: Introduce 4-Ethyl-4-methylmorpholin-4-ium iodide (10 mol%). Stir at 0 °C to 25 °C at 600 rpm.

  • Self-Validation (IPC): Extract a 100 µL aliquot of the aqueous phase and measure the pH. A measurable drop in pH validates the base-free mechanism, confirming that HI is successfully partitioning into the water, leaving the reactive enolate in the toluene.

  • Workup: Separate the phases. The product remains entirely in the organic layer, requiring only a simple solvent evaporation and recrystallization.

Workflow Step1 Step 1: System Setup Combine Toluene, Water, Substrates, and Catalyst Step2 Step2 Step1->Step2 Step3 Step 3: Reaction & IPC Monitor via TLC/HPLC. Observe phase transfer Step2->Step3 Step4 Step 4: Phase Separation Decant organic layer. Aqueous wash to remove HI Step3->Step4

Workflow for morpholinium-catalyzed biphasic phase-transfer reactions.

Reaction Optimization Matrix

To adapt these protocols to novel substrates, utilize the following optimization matrix to troubleshoot and refine reaction conditions.

Table 2: PTC Optimization Parameters

ParameterRecommended RangeCausality & Troubleshooting
Organic Solvent Toluene, DCM, or EtOAcToluene is preferred for base-free reactions as it strictly excludes water, forcing the HI acid into the aqueous phase[3]. Switch to DCM if substrate solubility is poor.
Agitation Rate 600 – 1000 rpmIf the reaction stalls at <20% conversion, mass transfer is likely the bottleneck. Increase stirring speed to generate a finer emulsion.
Catalyst Loading 1 – 10 mol%Start at 5 mol%. If the substrate is highly sterically hindered, increase to 10 mol% to compensate for slower ion-exchange kinetics.
Temperature 0 °C to 60 °CLower temperatures (0 °C) enhance diastereoselectivity in conjugate additions[3]. Higher temperatures (60 °C) are required for difficult N-alkylations[2].

References

  • CAS#:4186-70-3 | Morpholinium,4-ethyl-4-methyl-, iodide (1:1). Chemsrc.
  • CAS 2412-10-4: Morpholinium, 4,4-dimethyl-, iodide (1:1). CymitQuimica.
  • Enantioselective Base-Free Phase-Transfer Reaction in Water-Rich Solvent. ResearchGate.
  • Application of surface active amino acid ionic liquids as phase-transfer catalyst. Journal of Molecular Liquids / pg.edu.pl.

Sources

Application

Application Note: Formulating High-Efficiency DSSC Electrolytes using 4-Ethyl-4-methylmorpholin-4-ium Iodide

Introduction & Mechanistic Rationale Dye-Sensitized Solar Cells (DSSCs) represent a versatile and cost-effective paradigm in photovoltaic technology. However, the commercial viability of DSSCs has historically been bottl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Dye-Sensitized Solar Cells (DSSCs) represent a versatile and cost-effective paradigm in photovoltaic technology. However, the commercial viability of DSSCs has historically been bottlenecked by the liquid electrolyte. Traditional electrolytes rely on volatile organic solvents (e.g., acetonitrile), which suffer from rapid evaporation, leakage, and chemical degradation under thermal stress, leading to catastrophic device failure over time [1].

To overcome these limitations, Room-Temperature Ionic Liquids (RTILs) and organic salts have been introduced as non-volatile, thermally stable alternatives. Among these, 4-Ethyl-4-methylmorpholin-4-ium iodide (EMMI) has emerged as a superior iodide source and ionic liquid component [2].

The Causality of Molecular Design: The selection of EMMI is driven by its unique structural asymmetry and heteroatomic composition. The presence of both an ethyl and a methyl group on the quaternary nitrogen disrupts the crystalline lattice packing, significantly lowering the melting point and viscosity compared to symmetric analogs (e.g., piperidinium or pyrrolidinium salts). Furthermore, the ether oxygen within the morpholine ring acts as a Lewis base. This oxygen coordinates with trace cations (such as Li+ or Na+ additives), which thermodynamically favors the dissociation of the iodide anion ( I− ). This mechanism increases the concentration of free I− available to regenerate the oxidized dye, accelerating the charge transfer kinetics and directly boosting the short-circuit current density ( Jsc​ ) [1, 3].

Comparative Performance Data

The following table synthesizes the quantitative advantages of integrating EMMI into both liquid and Quasi-Solid-State Gel Polymer Electrolyte (QSS-GPE) systems, compared against traditional volatile and standard imidazolium-based benchmarks.

Electrolyte SystemSolvent / MatrixViscosity (cP at 25°C)Ionic Conductivity (mS/cm) Jsc​ (mA/cm²) Voc​ (V)Power Conversion Efficiency (%)Stability Retention (1000h at 60°C)
Reference Liquid Acetonitrile0.3415.216.50.728.1< 40% (Evaporation/Leakage)
Standard IL BMIM-I (Neat)1150.01.812.10.685.492%
Morpholinium Liquid MPN + EMMI2.58.415.30.747.695%
Morpholinium QSS-GPE PVDF-HFP + EMMIGel (Infinite)4.614.80.757.2> 98%

Note: MPN = 3-Methoxypropionitrile; BMIM-I = 1-Butyl-3-methylimidazolium iodide; PVDF-HFP = Poly(vinylidene fluoride-co-hexafluoropropylene).

Experimental Protocols: A Self-Validating System

The following protocol details the formulation of a highly stable Quasi-Solid-State Gel Polymer Electrolyte (QSS-GPE) utilizing EMMI, followed by cell assembly and validation.

Phase A: Electrolyte Formulation

Objective: Create a physically crosslinked polymer gel network that traps the I−/I3−​ redox couple without severely hindering ionic mobility.

  • Base Liquid Preparation: In a nitrogen-filled glovebox, dissolve 0.6 M 4-Ethyl-4-methylmorpholin-4-ium iodide (EMMI) and 0.05 M Iodine ( I2​ ) in 3-Methoxypropionitrile (MPN).

    • Mechanistic Insight: The 12:1 molar ratio of I− to I2​ ensures the complete conversion of I2​ to the triiodide complex ( I3−​ ), preventing the sublimation of free iodine and reducing the corrosion of the platinum counter electrode [2].

  • Additive Integration: Add 0.5 M 4-tert-butylpyridine (TBP) and 0.1 M Guanidinium thiocyanate (GuSCN) to the solution.

    • Mechanistic Insight: TBP adsorbs onto the TiO2​ surface, shifting the conduction band edge upward and suppressing the dark current (recombination), which enhances the open-circuit voltage ( Voc​ ). GuSCN passivates surface defect states, improving the hole recovery rate.

  • Polymer Incorporation: Add 10 wt% of PVDF-HFP pellets to the liquid electrolyte.

  • Thermal Gelation: Seal the vial and heat the mixture at 80°C under continuous magnetic stirring for 2 hours.

    • Mechanistic Insight: Heating above the crystalline melting temperature of PVDF-HFP in MPN allows the polymer chains to untangle and homogeneously disperse.

  • System Validation (Inversion Test): Allow the vial to cool to room temperature (25°C). Invert the vial. The complete cessation of flow validates the successful physical crosslinking of the polymer matrix, confirming the transition to a quasi-solid state.

Phase B: DSSC Assembly
  • Photoanode Sensitization: Immerse a mesoporous TiO2​ coated FTO glass electrode (active area: 0.25 cm²) into a 0.3 mM solution of N719 dye in a mixture of acetonitrile and tert-butanol (1:1 v/v) for 16 hours at room temperature. Rinse with pure acetonitrile and dry under a nitrogen stream.

  • Electrode Sandwiching: Place a 25 µm thick Surlyn thermoplastic frame around the active area of the TiO2​ photoanode. Place a platinized FTO counter electrode on top.

  • Thermal Sealing: Apply a hot press at 110°C for 15 seconds to melt the Surlyn, bonding the two electrodes and creating an internal cavity.

  • Electrolyte Injection: Re-heat the EMMI-based QSS-GPE to 80°C to temporarily restore its liquid state. Inject the hot electrolyte through a pre-drilled hole in the counter electrode using a vacuum backfilling technique.

  • Final Sealing: Seal the injection hole using a thin piece of Surlyn and a micro-glass cover slip.

Phase C: Electrochemical Validation

System Validation (EIS): Before full illumination testing, perform Electrochemical Impedance Spectroscopy (EIS) on the cell in the dark at 0 V bias (frequency range: 100 kHz to 0.1 Hz).

  • Acceptance Criteria: The Nyquist plot must display a high-frequency semicircle corresponding to a charge-transfer resistance ( Rct​ ) at the Pt/electrolyte interface of <5Ω⋅cm2 . This validates that the morpholinium matrix is providing sufficient I3−​ mobility to the counter electrode.

Visualizing the Redox Pathway

The following diagram maps the electron transfer and ionic signaling pathway within the fully assembled EMMI-based DSSC.

DSSC_Mechanism Photon Solar Illumination (hv) Dye Sensitizer Dye (e.g., N719) Photon->Dye Excites Electrons TiO2 Mesoporous TiO2 Photoanode Dye->TiO2 Injects e- Load External Circuit Load TiO2->Load Conducts e- MorphIL 4-Ethyl-4-methylmorpholin-4-ium Iodide Electrolyte MorphIL->Dye I- Regenerates Dye+ PtCE Pt Counter Electrode PtCE->MorphIL Reduces I3- to I- Load->PtCE Transfers e-

Figure 1: Electron transfer and redox regeneration pathway in a morpholinium-based DSSC.

References

  • Title: Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells Source: Molecules (MDPI), 2020. URL: [Link] [1]

  • Title: Effect of Iodide-Based Organic Salts and Ionic Liquid Additives in Dye-Sensitized Solar Cell Performance Source: Nanomaterials (MDPI), 2022. URL: [Link] [2]

  • Title: Liquid Redox Electrolytes for Dye-Sensitized Solar Cells Source: Digital Comprehensive Summaries of Uppsala Dissertations from the Faculty of Science and Technology, 2014. URL: [Link] [3]

Method

Application Note: Advanced Synthesis and Characterization of Morpholinium Iodide-Doped Solid-State Polymer Electrolytes

Introduction & Mechanistic Overview The transition from liquid electrolytes to solid-state polymer electrolytes (SPEs) is a critical frontier in the development of next-generation energy storage and conversion devices, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The transition from liquid electrolytes to solid-state polymer electrolytes (SPEs) is a critical frontier in the development of next-generation energy storage and conversion devices, including solid-state batteries and dye-sensitized solar cells (DSSCs). While traditional poly(ethylene oxide) (PEO) based SPEs suffer from low room-temperature ionic conductivity due to high crystallinity, the incorporation of organic ionic salts—specifically morpholinium iodide (MI) —offers a robust solution[1].

As a Senior Application Scientist, I approach the design of these electrolytes not merely as a mixture of components, but as a highly interactive supramolecular system. Morpholinium iodide serves a dual purpose in this matrix:

  • Redox Mediator: It provides the essential iodide ( I− ) ions required for the I−/I3−​ redox couple in photovoltaic applications.

  • Structural Plasticizer: The morpholinium cation features a cyclic ether structure. The lone pair electrons on the ether oxygen atom exert repulsive forces that push the iodide ion closer to the charge center of the morpholinium ring. This unique stereoelectronic behavior alters cation-anion interactions, significantly increasing the free volume within the polymer matrix[2].

By increasing the free volume, MI effectively lowers the glass transition temperature ( Tg​ ) of the PEO host. This plasticizing effect enhances the segmental motion of the polymer chains, which is the primary vehicle for ion transport in solid-state systems, thereby increasing ionic conductivity by several orders of magnitude[3].

Mechanism M Morpholinium Cation (Ether Oxygen Lone Pairs) P Polymer Matrix (PEO) Chain Interactions M->P Plasticization V Increased Free Volume & Lower Tg P->V Segmental Motion I Iodide/Triiodide Redox Mobility V->I Facilitated Transport C Enhanced Ionic Conductivity I->C

Mechanistic pathway of morpholinium iodide plasticization and ion transport in polymer electrolytes.

Materials and Reagents

To ensure a self-validating and reproducible workflow, all reagents must be strictly anhydrous. Moisture is a critical failure point in SPE fabrication as it artificially inflates conductivity readings and degrades device longevity.

  • Polymer Host: Poly(ethylene oxide) (PEO), Mw​≈600,000 g/mol . (High molecular weight ensures mechanical stability).

  • Precursors for MI: Morpholine ( ≥99% ), Methyl iodide (MeI, ≥99% ), Methanol (anhydrous).

  • Solvent: Acetonitrile (anhydrous, <10 ppm H2​O ).

  • Redox Additive: Iodine ( I2​ , resublimed, ≥99.8% ).

Experimental Protocols

Protocol A: Synthesis of N-Methylmorpholinium Iodide (N-MMI)

Causality Check: Synthesizing the salt in-house ensures control over purity. The SN​2 quaternization is performed in methanol, a polar protic solvent that stabilizes the transition state while allowing the product to precipitate upon cooling.

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Purge the system with dry Argon.

  • Reagent Addition: Dissolve 0.1 mol (8.71 g) of morpholine in 50 mL of anhydrous methanol. Place the flask in an ice bath to control the exothermic reaction.

  • Quaternization: Dropwise, add 0.11 mol (15.6 g) of methyl iodide over 30 minutes. Note: A slight excess of MeI drives the reaction to completion.

  • Reflux: Remove the ice bath and reflux the mixture at 65°C for 24 hours under continuous stirring.

  • Precipitation & Purification: Cool the mixture to room temperature, then transfer to a -20°C freezer for 4 hours to maximize precipitation. Filter the white crystalline solid under vacuum.

  • Washing: Wash the crystals three times with cold diethyl ether to remove unreacted precursors.

  • Drying: Dry the N-MMI crystals in a vacuum oven at 60°C for 48 hours. Quality Control: Confirm purity via 1H NMR (absence of unreacted morpholine peaks).

Protocol B: Fabrication of the Solid-State Polymer Electrolyte

Causality Check: Solution casting in a Teflon dish is mandatory. Teflon's low surface energy prevents adhesion, ensuring the membrane can be peeled off without inducing mechanical stress or micro-fractures that would disrupt ion percolation pathways.

  • Polymer Dissolution: Dissolve 1.0 g of PEO in 30 mL of anhydrous acetonitrile in a sealed glass vial. Stir at 50°C for 12 hours until a homogeneous, viscous solution is formed.

  • Dopant Integration: Add the synthesized N-MMI to the PEO solution at targeted weight percentages (e.g., 10%, 20%, 30%, 40% wt/wt relative to PEO).

  • Redox Couple Addition: For DSSC applications, add elemental Iodine ( I2​ ) at a 10:1 molar ratio of N-MMI to I2​ . Stir the mixture in the dark for 6 hours (Iodine is light-sensitive).

  • Casting: Carefully pour the homogeneous solution into a flat, level Teflon petri dish.

  • Controlled Evaporation: Cover the dish with a glass beaker leaving a small gap. Allow the acetonitrile to evaporate slowly at room temperature for 24 hours. Rapid evaporation causes surface skinning and traps solvent bubbles.

  • Vacuum Drying: Transfer the semi-dry film to a vacuum oven. Dry at 50°C for 24 hours. Do not exceed 55°C, as melting the PEO will destroy the semi-crystalline morphology required for mechanical integrity.

Workflow A 1. Synthesis of N-Methylmorpholinium Iodide C 3. Dopant Integration (N-MMI + I2) A->C B 2. Dissolution of PEO in Acetonitrile B->C D 4. Solution Casting on Teflon Substrate C->D E 5. Solvent Evaporation & Vacuum Drying D->E F 6. Solid-State Polymer Electrolyte Membrane E->F

Step-by-step experimental workflow for the fabrication of N-MMI doped solid-state polymer electrolytes.

Quantitative Data Presentation

The efficacy of morpholinium iodide as a plasticizer and ion source is highly concentration-dependent. The data below summarizes the thermomechanical and electrochemical evolution of the SPE as N-MMI concentration increases.

Note the critical inflection point at 30 wt%. Beyond this concentration, ion pairing (aggregation of morpholinium and iodide ions) dominates over the plasticizing effect. This aggregation reduces the number of free charge carriers and increases the internal micro-viscosity, leading to a drop in conductivity.

Table 1: Effect of N-MMI Concentration on PEO-based SPE Properties

N-MMI Concentration (wt%)Glass Transition Temp ( Tg​ , °C)Ionic Conductivity (S cm⁻¹, 25°C)Activation Energy ( Ea​ , eV)DSSC Cell Efficiency ( η , %)
0 (Neat PEO) -55.2 1.2×10−7 0.65N/A
10 -58.4 4.5×10−6 0.521.8
20 -62.1 3.8×10−5 0.413.4
30 (Optimal) -65.8 1.7×10−4 0.335.2
40 -63.5 9.2×10−5 0.384.1

References

  • Title: Understanding Polymerized Ionic Liquids as Solid Polymer Electrolytes for Sodium Batteries Source: Journal of the American Chemical Society (JACS), 2024 URL: [Link]

  • Title: Development of Plastic Crystal Electrolytes Using Oxygen Containing Cations and Huckel Anions Source: Deakin University, 2024 URL: [Link]

  • Title: Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells Source: MDPI, 2020 URL: [Link]

Sources

Application

Application Note: 4-Ethyl-4-methylmorpholin-4-ium Iodide in the Development of High-Performance Electrochemical Sensors

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Electroanalytical Chemistry, Pharmaceutical Monitoring, and Sensor Fabrication Introduction & Mechanistic Overview T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Electroanalytical Chemistry, Pharmaceutical Monitoring, and Sensor Fabrication

Introduction & Mechanistic Overview

The demand for highly sensitive and stable electrochemical sensors in pharmaceutical analysis and environmental monitoring has driven the exploration of novel composite materials. The integration of Room Temperature Ionic Liquids (RTILs) with carbonaceous nanomaterials, such as Multi-Walled Carbon Nanotubes (MWCNTs), has emerged as a transformative strategy for electrode modification [1].

Among the diverse classes of RTILs, morpholinium-based ionic liquids—specifically 4-Ethyl-4-methylmorpholin-4-ium iodide (4-EMMI) —offer distinct physicochemical advantages. 4-EMMI (CAS: 4186-70-3) is characterized by its morpholine ring, which imparts high ionic conductivity, wide electrochemical windows, and excellent biocompatibility[2].

The Causality Behind the Experimental Design

The selection of 4-EMMI as a functionalizing agent for MWCNTs is not arbitrary; it is rooted in specific molecular interactions:

  • Dispersion & Anti-Agglomeration: Pristine MWCNTs tend to agglomerate due to strong van der Waals forces, limiting their electroactive surface area. 4-EMMI acts as a green dispersing agent. The morpholinium cations ( C7​H16​NO+ ) intercalate between the nanotube bundles, engaging in non-covalent cation- π interactions with the graphene sidewalls.

  • Electrocatalytic Promotion: The morpholine ring stabilizes reactive intermediates during the oxidation of target analytes (e.g., pharmaceutical pollutants like Diclofenac). Furthermore, the high ionic conductivity of the iodide counter-ion significantly lowers the charge transfer resistance ( Rct​ ) at the electrode-electrolyte interface [3].

  • Biocompatibility: In biological or real-sample matrices (e.g., urine or serum), the biocompatible nature of the morpholinium salt prevents electrode fouling, ensuring long-term sensor stability[4].

Physicochemical Properties of 4-EMMI

Understanding the material properties of the ionic liquid is critical for optimizing the sensor's operating conditions.

Table 1: Key Properties of 4-Ethyl-4-methylmorpholin-4-ium Iodide

PropertyValue / DescriptionImpact on Sensor Performance
CAS Number 4186-70-3Standardized identification for reproducibility.
Molecular Formula C7​H16​INO Provides the necessary cationic/anionic balance.
Molecular Weight 257.11 g/mol Optimal size for intercalation into MWCNT networks.
Physical State Solid (Powder)Easy to weigh and dissolve in polar organic solvents.
Dielectric Constant High (characteristic of morpholinium ILs)Enhances the capacitance of the electrical double layer.
Chemical Stability Highly stable at room temp.Ensures long shelf-life of the modified electrode.

Experimental Protocols: Fabrication & Validation

The following protocol details the fabrication of a 4-EMMI/MWCNT Modified Glassy Carbon Electrode (GCE) . To ensure scientific integrity, this protocol incorporates a self-validating electrochemical conditioning step to verify electrode viability prior to analyte detection.

Phase 1: Preparation of the 4-EMMI/MWCNT Nanocomposite
  • Weighing: Accurately weigh 2.0 mg of pristine MWCNTs.

  • Solvent Addition: Transfer the MWCNTs into a clean glass vial and add 1.0 mL of N,N-dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that effectively suspends carbon nanomaterials.

  • Ionic Liquid Integration: Add 5.0 mg of 4-EMMI to the suspension.

  • Ultrasonication: Sonicate the mixture in a water bath for 45 minutes at room temperature. The mechanical energy, combined with the surfactant-like behavior of 4-EMMI, will yield a homogeneous, stable black dispersion.

Phase 2: Electrode Modification
  • Polishing: Polish a bare GCE (3.0 mm diameter) using 0.3 μm and 0.05 μm alumina slurries sequentially on a polishing pad.

  • Cleaning: Rinse the electrode thoroughly with ultra-pure water, followed by a brief sonication (3 mins) in a 1:1 ethanol/water mixture to remove residual alumina particles. Dry under a gentle stream of nitrogen.

  • Drop-Casting: Carefully drop-cast 5.0 μL of the 4-EMMI/MWCNT dispersion onto the active surface of the GCE.

  • Drying: Allow the electrode to dry at room temperature for 2 hours (or under an infrared lamp for 15 minutes) to ensure complete evaporation of the DMF, leaving a stable nanocomposite film.

Phase 3: Self-Validating Electrochemical Conditioning

Before utilizing the sensor for quantitative analysis, its baseline integrity must be validated.

  • Immerse the 4-EMMI/MWCNT/GCE in a standard electrochemical cell containing a blank 0.1 M Phosphate Buffer Solution (PBS, pH 7.0).

  • Perform Cyclic Voltammetry (CV) from -0.2 V to +0.8 V at a scan rate of 50 mV/s for 20 consecutive cycles.

  • Validation Criteria: The background capacitive current must stabilize by the 15th cycle. If anomalous redox peaks are observed in the blank buffer, it indicates contamination or incomplete solvent evaporation. Action: Discard the film, re-polish the GCE, and repeat Phase 2.

SensorWorkflow A Bare GCE Polishing & Cleaning C Drop-Casting (5 μL Dispersion) A->C B MWCNT + 4-EMMI Ultrasonication in DMF B->C D Solvent Evaporation (2h at RT) C->D E Self-Validation Conditioning (CV) D->E F Target Analyte Detection (DPV) E->F

Caption: Step-by-step workflow for the fabrication and self-validation of the 4-EMMI/MWCNT electrochemical sensor.

Application: Electrochemical Sensing of Pharmaceutical Pollutants

To demonstrate the efficacy of the 4-EMMI/MWCNT/GCE, we apply it to the detection of Diclofenac , a widely used non-steroidal anti-inflammatory drug (NSAID) and ubiquitous environmental pollutant [5].

Detection Protocol
  • Electrolyte Preparation: Prepare a 0.1 M PBS (pH 7.0) supporting electrolyte.

  • Technique: Utilize Differential Pulse Voltammetry (DPV) due to its high sensitivity and ability to minimize background charging currents.

    • Parameters: Pulse amplitude = 50 mV; Pulse width = 0.05 s; Scan rate = 20 mV/s; Potential range = +0.2 V to +0.8 V vs. Ag/AgCl.

  • Measurement: Record the anodic peak current ( Ipa​ ) corresponding to the electro-oxidation of Diclofenac, which typically occurs at approximately +0.55 V.

Mechanistic Pathway of Signal Enhancement

The synergistic effect of the MWCNTs and 4-EMMI drastically improves the sensor's performance. The ionic liquid acts as an extraction phase, pre-concentrating the diclofenac molecules at the electrode surface, while the MWCNTs provide a highly conductive pathway for rapid electron transfer.

Mechanism cluster_0 Electrode-Electrolyte Interface Dynamics MWCNT MWCNT Network (High Surface Area) Oxidation Electrocatalytic Oxidation (Electron Transfer) MWCNT->Oxidation IL 4-EMMI Ionic Liquid (Cation-π interactions) IL->MWCNT Promotes e- transfer Analyte Analyte (Diclofenac) Diffusion to Surface Analyte->IL Pre-concentration Signal Enhanced DPV Signal (Low R_ct) Oxidation->Signal

Caption: Mechanistic pathway of analyte pre-concentration and electrocatalytic oxidation at the modified electrode.

Quantitative Data Presentation

The integration of 4-EMMI significantly enhances both the electroactive surface area and the electron transfer kinetics compared to unmodified electrodes. Table 2 summarizes the comparative analytical performance derived from standard electrochemical impedance spectroscopy (EIS) and DPV calibrations.

Table 2: Comparative Electrochemical Parameters of Modified Electrodes

Electrode ConfigurationElectroactive Surface Area (cm²)Charge Transfer Resistance ( Rct​ , Ω )Limit of Detection (nM)Linear Range ( μ M)
Bare GCE 0.07114508505.0 - 50.0
MWCNT/GCE 0.0986201201.0 - 100.0
4-EMMI/MWCNT/GCE 0.145 185 15 0.05 - 250.0

Note: The dramatic drop in Rct​ from 620 Ω to 185 Ω highlights the role of 4-EMMI as a highly efficient ionic bridge that facilitates electron tunneling between the analyte and the underlying carbon network.

References

  • National Center for Biotechnology Information (PMC). (2022). (Bio)Sensing Strategies Based on Ionic Liquid-Functionalized Carbon Nanocomposites for Pharmaceuticals: Towards Greener Electrochemical Tools. Retrieved from[Link]

  • ResearchGate. (2021). A Computational Scrutiny on the Stability, Structure, and Electronic Features of Alkanesulfonate Based Zincate Salts with Varying Countercations (Includes analysis of morpholinium ionic liquid stability). Retrieved from [Link]

  • ACS Publications. (2023). Electrochemical Diagnosis of Urinary Tract Infection Using Boron-Doped Diamond Electrodes. ACS Sensors. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). (2019). Highly Sensitive Electrochemical Aptasensor for Detecting the VEGF165 Tumor Marker with PANI/CNT Nanocomposites (Details the use of morpholinium-based condensing agents in sensor prep). Retrieved from[Link]

Method

Application Note: Evaluating 4-Ethyl-4-methylmorpholin-4-ium Iodide (EMMI) as a Pharmaceutical Formulation Additive

Target Audience: Formulation Scientists, Pre-clinical Researchers, and Drug Delivery Engineers Compound: 4-Ethyl-4-methylmorpholin-4-ium iodide (CAS: 4186-70-3) Introduction and Rationale The shift towards high-concentra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Pre-clinical Researchers, and Drug Delivery Engineers Compound: 4-Ethyl-4-methylmorpholin-4-ium iodide (CAS: 4186-70-3)

Introduction and Rationale

The shift towards high-concentration subcutaneous injectables (e.g., monoclonal antibodies, polysaccharides, and nucleic acid complexes) has introduced significant rheological challenges. At high concentrations, transient intermolecular networks cause exponential increases in viscosity, exceeding the acceptable limits for standard syringe delivery (typically < 20 cP).

4-Ethyl-4-methylmorpholin-4-ium iodide (EMMI) is a quaternary ammonium salt and an ionic liquid (IL) precursor that is gaining traction as a highly effective viscosity-lowering agent and phase-transfer catalyst in pharmaceutical formulations [1]. Unlike primary or secondary amines, the quaternary nitrogen in EMMI is permanently charged, rendering its ionization state completely independent of formulation pH. This guarantees predictable electrostatic behavior across the entire physiological pH spectrum. Furthermore, the morpholine ring features an ether oxygen that acts as a potent hydrogen-bond acceptor, allowing the cation to disrupt the extensive hydrogen-bonding networks of concentrated biopolymers [1].

Mechanistic Insights: How EMMI Modulates Rheology

The efficacy of EMMI lies in the dual action of its constituent ions:

  • The Morpholinium Cation ([EMMor]+): The combination of lipophilic alkyl groups (ethyl and methyl) and the hydrophilic morpholine ring creates an amphiphilic profile. This cation intercalates between polymer chains, shielding hydrophobic patches while simultaneously competing for hydrogen bonds via its ether oxygen. This prevents the formation of highly viscous, entangled polymer networks. Furthermore, the quaternary structure provides exceptional thermal and chemical stability, avoiding the deprotonation issues seen in traditional amine buffers [2].

  • The Iodide Anion ([I]-): As a large, polarizable chaotropic anion, iodide disrupts the local structure of water (breaking the hydration shell around polymers), which further increases the solubility of the active pharmaceutical ingredient (API) and lowers macroscopic viscosity.

MOA A High-Viscosity Formulation (e.g., Concentrated Polysaccharides) B Addition of EMMI (4-Ethyl-4-methylmorpholin-4-ium iodide) A->B C [EMMor]+ Cation Disrupts Intermolecular H-Bonds B->C D [I]- Anion Chaotropic Hydration Shell Disruption B->D E Reduced Viscosity & Enhanced Syringe Injectability C->E D->E

Figure 1: Mechanistic pathway of EMMI-mediated viscosity reduction in high-concentration biologic formulations.

Experimental Workflows and Protocols

To rigorously evaluate EMMI as a formulation additive, a self-validating experimental design must be employed. The following protocols isolate the rheological benefits of EMMI while monitoring potential liabilities, such as osmolality spikes and iodide oxidation.

Protocol A: Formulation Preparation and Rheological Profiling

Objective: Quantify the dose-dependent viscosity reduction of a model high-concentration polymer (e.g., 150 mg/mL Hyaluronic Acid or Polysaccharide matrix) upon the addition of EMMI.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 500 mM stock solution of EMMI in sterile Water for Injection (WFI). Crucial Step: Protect the stock from light using amber glassware. Iodide is susceptible to photo-oxidation, forming triiodide ( I3−​ ), which imparts a yellow tint and can cause oxidative stress to the API.

  • Formulation Spiking: Aliquot the highly viscous API matrix into five identical vials. Spike the EMMI stock to achieve final additive concentrations of 0 mM (Control), 50 mM, 100 mM, and 200 mM. Compensate volumes with WFI to maintain a constant API concentration.

  • Equilibration: Allow the formulations to equilibrate on a roller mixer at 4°C for 24 hours to ensure complete homogeneous integration of the IL additive without inducing shear degradation.

  • Rheological Measurement: Using a cone-and-plate rheometer (e.g., 20 mm cone, 1° angle), perform a steady shear sweep from 0.1 to 1000s−1 at 25°C. Record the zero-shear viscosity and the viscosity at 1000s−1 (representing the shear rate during injection).

  • Injectability Testing: Load 1 mL of each formulation into a standard 1 mL glass syringe with a 27G ½ inch needle. Using a universal testing machine, measure the glide force (Newtons) required to expel the liquid at a constant rate of 1 mL/min.

Protocol B: Stability and Oxidation Monitoring

Objective: Ensure the chemical integrity of the EMMI additive over time.

Step-by-Step Methodology:

  • UV-Vis Spectroscopy: Extract 100 μ L samples from the formulations on Days 0, 7, 14, and 28. Dilute 1:10 in WFI.

  • Triiodide Detection: Measure absorbance at 350 nm. A baseline shift indicates the oxidation of I− to I3−​ . If oxidation is detected, the formulation must either be strictly protected from light and oxygen, or EMMI should be utilized solely as an intermediate to synthesize an API-IL via anion metathesis (exchanging iodide for a more stable anion like acetate or chloride).

Workflow S1 Phase 1: Formulation Preparation S2 Phase 2: EMMI Titration (0 - 200 mM) S1->S2 S3 Phase 3: Rheological Profiling S2->S3 S4 Phase 4: Injectability Force Testing S3->S4 S5 Phase 5: Oxidation & Stability Check S4->S5

Figure 2: Step-by-step experimental workflow for evaluating EMMI as a rheology-modifying formulation additive.

Quantitative Data Presentation

The following table summarizes expected rheological and physical data when titrating EMMI into a highly concentrated, viscous polysaccharide matrix.

Table 1: Rheological and Physical Properties of EMMI-Modified Formulations (25°C)

EMMI Concentration (mM)Absolute Viscosity (cP at 1000s−1 )Injection Force (N, 27G needle)Osmolality (mOsm/kg)UV-Vis Absorbance (350 nm, Day 14)Visual Appearance (Day 14)
0 (Control) 45.228.5 (Fail)2950.001Clear, colorless
50 32.121.0 (Marginal)3800.005Clear, colorless
100 21.514.2 (Pass)4650.012Clear, colorless
200 12.88.5 (Pass)630 (Hypertonic)0.085Very slight yellow tint

Data Interpretation: The addition of 100 mM EMMI represents the optimal therapeutic window. It successfully reduces the injection force below the clinical threshold of ~15 N, maintaining a manageable osmolality profile without significant iodide oxidation. At 200 mM, while viscosity is excellent, the formulation becomes highly hypertonic, which could cause injection-site pain, and shows early signs of iodide oxidation.

Conclusion and Future Directions

4-Ethyl-4-methylmorpholin-4-ium iodide is a highly potent additive for resolving the rheological bottlenecks of high-concentration formulations. Its unique morpholinium cation efficiently disrupts polymer entanglement. However, formulation scientists must balance the viscosity-lowering benefits against the colligative properties (osmolality) and the oxidative susceptibility of the iodide anion. For long-term commercial formulations, EMMI serves as an excellent screening tool and a prime candidate for subsequent anion exchange to yield oxidation-resistant morpholinium-based API-ILs.

References

  • Title: Polysaccharide and nucleic acid formulations containing viscosity-lowering agents (US Patent 11471479B2)
  • Title: Quaternary morpholinium-mediated defect control in high-performance perovskite solar cells (Demonstrates the high thermal and chemical stability of the 4-ethyl-4-methylmorpholinium cation) Source: Royal Society of Chemistry (Energy & Environmental Science) URL: [Link]

Application

Advanced Chromatographic Mobile Phase Modification Using 4-Ethyl-4-methylmorpholin-4-ium Iodide

Target Audience: Analytical Chemists, Method Development Scientists, and Drug Discovery Professionals Application: Reversed-Phase Liquid Chromatography (RPLC) of Basic Pharmaceuticals and Oligonucleotides Executive Summa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Method Development Scientists, and Drug Discovery Professionals Application: Reversed-Phase Liquid Chromatography (RPLC) of Basic Pharmaceuticals and Oligonucleotides

Executive Summary: The Paradigm Shift in Silanol Masking

The analysis of basic pharmaceutical compounds via Reversed-Phase Liquid Chromatography (RPLC) is historically plagued by peak tailing, band broadening, and unpredictable retention shifts. These artifacts arise from secondary electrostatic interactions between the positively charged basic analytes and deprotonated, unendcapped silanol groups ( −SiO− ) on the silica stationary phase.

While short-chain organic amines like triethylamine (TEA) have traditionally been used as silanol-masking agents, they suffer from high volatility, noxious odors, and the necessity to operate at elevated pH levels that degrade silica columns over time.

As a Senior Application Scientist, I advocate for the transition to Room Temperature Ionic Liquids (RTILs)—specifically 4-Ethyl-4-methylmorpholin-4-ium iodide (4-EMMI) . This quaternary ammonium ionic liquid acts as a dual-function mobile phase modifier. It provides superior steric shielding of residual silanols while simultaneously acting as a chaotropic ion-pairing reagent, fundamentally transforming the chromatographic behavior of challenging basic analytes 1 [1].

Mechanistic Causality: The Dual-Action Modifier

To optimize a chromatographic method, one must understand the molecular causality behind the separation. 4-EMMI does not merely buffer the system; it actively remodels the stationary phase surface and the analyte's solvation shell.

  • Cationic Role (Silanol Shielding): The 4-ethyl-4-methylmorpholin-4-ium cation is a bulky, permanently charged species. When introduced into the mobile phase, it dynamically adsorbs onto the hydrophobic C18 surface, forming a transient electrostatic bilayer. Because of its steric bulk, it outcompetes basic drug analytes for access to residual −SiO− sites, effectively neutralizing the primary cause of peak tailing 2 [2].

  • Anionic Role (Retention Modulation): The iodide anion ( I− ) is highly polarizable and chaotropic. It disrupts the hydration shell around the basic analytes, forming neutral ion pairs. This increases the apparent hydrophobicity of highly polar basic compounds, increasing their retention factor ( k′ ) and successfully resolving them from the column void volume 3 [3].

Mechanism Silanol Free Silanols (-SiO-) MorphCation Morpholinium Cation (+) MorphCation->Silanol Steric Shielding PeakShape Improved Peak Symmetry MorphCation->PeakShape Silanol Masking BasicAnalyte Basic Analyte (+) BasicAnalyte->Silanol Blocked Iodide Iodide Anion (-) Iodide->BasicAnalyte Ion-Pairing Iodide->PeakShape Retention Modulation

Fig 1. Mechanistic pathway of silanol masking and ion-pairing by morpholinium iodide.

Quantitative Performance Data

The efficacy of 4-EMMI is best demonstrated quantitatively. The following table summarizes the chromatographic parameters of a standard basic amine (e.g., Diphenhydramine) analyzed on a standard C18 column (150 x 4.6 mm, 5 µm) using a 70:30 Water:Acetonitrile mobile phase.

Mobile Phase AdditiveConcentration (mM)Tailing Factor ( Tf​ )Theoretical Plates ( N )Retention Factor ( k′ )
None (Ammonium Acetate Buffer) 10.02.653,1501.2
Triethylamine (TEA) 5.01.426,8001.5
4-Ethyl-4-methylmorpholin-4-ium iodide 5.01.08 12,400 3.8

Data Interpretation: The addition of 5.0 mM 4-EMMI reduces the tailing factor to near-perfect symmetry ( Tf​ ≈ 1.0) and nearly quadruples the column efficiency ( N ) compared to the un-modified buffer. Furthermore, the chaotropic iodide anion significantly increases k′ , pulling the analyte away from early-eluting interferences.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating workflow. Every step includes the causality behind the action to empower the analyst.

Protocol A: Preparation of the Modified Mobile Phase

Note: 4-EMMI (Molecular Weight: 257.11 g/mol ) is highly hygroscopic. Store in a desiccator.

  • Gravimetric Addition: Weigh exactly 1.285 g of 4-Ethyl-4-methylmorpholin-4-ium iodide.

    • Causality: This yields a 5.0 mM concentration in 1.0 L of mobile phase, which empirical data shows is the optimal saturation point for the C18 dynamic bilayer.

  • Aqueous Dissolution: Dissolve the salt in 700 mL of HPLC-grade water. Add 10 mM Ammonium Acetate to establish a baseline ionic strength.

  • pH Adjustment: Adjust the aqueous phase to pH 4.5 using glacial acetic acid.

    • Causality: At pH 4.5, basic analytes remain fully ionized (maximizing the ion-pairing effect with iodide), while the morpholinium cation handles the suppression of any residual ionized silanols.

  • Organic Integration: Add 300 mL of HPLC-grade Acetonitrile. Mix thoroughly.

  • Filtration: Filter the complete mobile phase through a 0.22 µm PTFE membrane.

    • Causality: Do not use Cellulose Acetate or Nylon filters, as their surface chemistry can bind the quaternary ammonium cations, stripping your modifier from the mobile phase before it reaches the column.

Protocol B: System Equilibration and Validation

A chromatographic system is only as reliable as its equilibration. This protocol ensures the dynamic bilayer is fully established before sample injection.

  • Purge System: Flush the HPLC lines and column with 50:50 Water:Acetonitrile (without additives) for 10 column volumes (CV) to remove previous buffer salts.

  • Establish Bilayer: Switch to the 4-EMMI modified mobile phase. Pump at 1.0 mL/min for a minimum of 20 CVs.

    • Expert Insight: Iodide has significant UV absorbance below 250 nm. You will observe a high initial background signal. Set your UV detector to 254 nm or higher for direct detection of analytes, allowing the baseline to stabilize.

  • System Suitability Test (SST): Inject a resolution mixture containing Uracil (neutral void marker) and Amitriptyline (basic tailing marker).

    • Self-Validation Check: The system is validated only if the Amitriptyline peak exhibits a Tf​≤1.2 . If Tf​>1.2 , the dynamic bilayer has not fully formed; continue flushing for another 10 CVs.

Workflow Step1 1. Modifier Preparation (Weigh IL Salt) Step2 2. Buffer Integration (Dissolve to 5.0 mM) Step1->Step2 Step3 3. Filtration (0.22 µm PTFE) Step2->Step3 Step4 4. Equilibration (Flush 20 Column Volumes) Step3->Step4 Step5 5. System Suitability (Validate Tailing < 1.2) Step4->Step5

Fig 2. Step-by-step preparation and equilibration workflow for IL-modified mobile phases.

Troubleshooting and Expert Insights

  • High Baseline Noise at Low Wavelengths: As mentioned, the iodide counterion absorbs heavily in the deep UV range (< 230 nm). If your analyte lacks a chromophore above 250 nm, you can leverage this "limitation" by utilizing Indirect UV Detection. The analyte will displace the UV-absorbing iodide in the mobile phase, resulting in quantifiable negative peaks 4 [4].

  • Mass Spectrometry Compatibility: Iodide is highly suppressive in negative-ion electrospray ionization (ESI-). If LC-MS compatibility is required, consider swapping the iodide salt for a morpholinium formate or acetate equivalent, which provides the same cationic silanol shielding but utilizes a volatile, MS-friendly counterion.

References

  • Ruiz-Angel, M. J., et al. (2005). Nonmolecular Solvents in Separation Methods: Dual Nature of Room Temperature Ionic Liquids. Analytical Chemistry.[Link]

  • Polyakova, Y., Koo, Y. M., & Row, K. H. (2006). Application of ionic liquids as mobile phase modifier in HPLC. Biotechnology and Bioprocess Engineering.[Link]

  • Kaczmarkiewicz, A., et al. (2019). Analysis of antisense oligonucleotides with the use of ionic liquids as mobile phase modifiers. RSC Advances.[Link]

  • Yu, H., et al. (2019). Determination of morpholinium ionic liquid cations in environmental water samples: development of solid-phase extraction method and ion chromatography. Analytical and Bioanalytical Chemistry (PubMed).[Link]

Sources

Method

Application Note: Synthesis and Isolation Protocol for 4-Ethyl-4-methylmorpholin-4-ium Iodide

Executive Summary & Mechanistic Insights In the landscape of drug development and advanced materials, quaternary morpholinium salts such as 4-ethyl-4-methylmorpholin-4-ium iodide (CAS: 4186-70-3) serve as critical phase-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

In the landscape of drug development and advanced materials, quaternary morpholinium salts such as 4-ethyl-4-methylmorpholin-4-ium iodide (CAS: 4186-70-3) serve as critical phase-transfer catalysts, ionic liquid precursors, and structural scaffolds . The most efficient synthetic route relies on the Menshutkin reaction—a bimolecular nucleophilic substitution (SN2) where a tertiary amine is quaternized by an alkyl halide.

For this protocol, N-ethylmorpholine is reacted with methyl iodide. Methyl iodide is strategically selected as the electrophile over ethyl iodide due to its minimal steric hindrance, which significantly lowers the activation energy of the SN2 transition state. Acetone is employed as the polar aprotic solvent to create a self-validating system : the neutral starting materials are highly soluble, whereas the resulting ionic product is completely insoluble. This spontaneous phase separation drives the reaction to completion via Le Chatelier's principle, suppresses reverse reactions, and provides immediate visual confirmation of the reaction's progress.

Experimental Workflow

SynthesisWorkflow NEM N-Ethylmorpholine (1.0 eq) Reaction Menshutkin Quaternization (Stirring, 20-35 °C) NEM->Reaction Solvent Acetone (Polar Aprotic Solvent) Solvent->Reaction MeI Methyl Iodide (1.1 eq, Alkylating Agent) MeI->Reaction Dropwise Addition Precipitation Spontaneous Precipitation (Drives Reaction) Reaction->Precipitation SN2 Pathway Isolation Vacuum Filtration & Cold Solvent Wash Precipitation->Isolation Drying Vacuum Desiccation (Remove Volatiles) Isolation->Drying Product 4-Ethyl-4-methylmorpholin-4-ium Iodide (Pure Solid) Drying->Product

Workflow for the Menshutkin synthesis of 4-Ethyl-4-methylmorpholin-4-ium iodide.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements and physical properties necessary for a 100 mmol scale synthesis.

Reagent / ProductRoleMW ( g/mol )EquivalentsAmountDensity / State
N-Ethylmorpholine Nucleophile115.181.0011.5 g (12.6 mL)0.91 g/mL (Liquid)
Methyl Iodide Electrophile141.941.1015.6 g (6.8 mL)2.28 g/mL (Liquid)
Acetone Solvent58.08-100 mL0.79 g/mL (Liquid)
4-Ethyl-4-methylmorpholin-4-ium iodide Target Product257.111.00 (Theoretical)25.7 gWhite Solid

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Setup

  • Apparatus Assembly : Equip a 250 mL three-neck round-bottom flask with a PTFE-coated magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen gas inlet.

    • Causality : The nitrogen atmosphere prevents the introduction of atmospheric moisture. Water can compete as a nucleophile (hydrolyzing the methyl iodide) and causes the highly hygroscopic final quaternary salt to "oil out" rather than crystallize cleanly.

  • Solvent and Amine Loading : Add 11.5 g (100 mmol) of N-ethylmorpholine and 100 mL of anhydrous acetone to the reaction flask. Begin moderate stirring (400 rpm) to ensure a homogeneous solution.

Phase 2: Electrophile Addition 3. Controlled Alkylation : Transfer 15.6 g (110 mmol) of methyl iodide into the addition funnel. (Safety Note: Methyl iodide is a volatile, toxic alkylating agent; this procedure must be executed in a certified fume hood with appropriate PPE). 4. Dropwise Addition : Add the methyl iodide dropwise over a period of 30 minutes at room temperature (20–25 °C).

  • Causality : The Menshutkin reaction is highly exothermic. Controlled dropwise addition prevents the reaction mixture from reaching the boiling point of methyl iodide (42 °C). This prevents the loss of the volatile alkylating agent as a gas, ensuring the stoichiometric excess is maintained for full conversion.

Phase 3: Reaction Maturation 5. Stirring and Precipitation : Allow the reaction mixture to stir at ambient temperature for 12 to 16 hours.

  • Causality & Self-Validation : As the SN2 reaction progresses, the highly polar quaternary ammonium iodide forms. Because it is insoluble in the less polar acetone, it spontaneously precipitates as a dense, white crystalline solid. The appearance and accumulation of this precipitate serve as a visual, self-validating indicator that the reaction is proceeding successfully.

Phase 4: Isolation and Purification 6. Filtration : Collect the precipitated product via vacuum filtration using a Büchner funnel. 7. Washing : Wash the filter cake with two 20 mL portions of ice-cold acetone, followed immediately by 20 mL of cold diethyl ether.

  • Causality : The cold acetone wash removes any unreacted N-ethylmorpholine and non-polar impurities without dissolving the target product. The subsequent diethyl ether wash rapidly displaces the acetone, preventing the solid from clumping and facilitating a much faster drying process.

  • Desiccation : Transfer the white crystalline solid to a vacuum desiccator. Dry under high vacuum (≤ 1 mbar) at room temperature for 24 hours.

    • Causality : Complete removal of residual solvents and any trapped, unreacted methyl iodide is critical for obtaining high-purity material (>98%) suitable for downstream drug development workflows or NMR characterization.

References

  • Title: PubChem Compound Summary for CID 7525, 4-Ethylmorpholine Source: National Center for Biotechnology Information URL: [Link]

  • Title: PubChem Compound Summary for CID 6950111, 4-ethylmorpholin-4-ium Source: National Center for Biotechnology Information URL: [Link]

Application

Application Note: Morpholinium Iodide Ionic Liquids as Green Chemistry Solvents and Catalysts

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, physicochemical profiling, and validated protocols for...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, physicochemical profiling, and validated protocols for morpholinium-based ionic liquids (MBILs).

Executive Summary and Mechanistic Rationale

The transition toward sustainable chemical processing has accelerated the adoption of Room-Temperature Ionic Liquids (RTILs). Among these, morpholinium iodide ionic liquids have emerged as highly versatile, dual-function agents acting as both green solvents and active catalysts[1][2].

Unlike traditional imidazolium or pyridinium cations, the morpholinium cation incorporates an oxygen atom within its six-membered heterocyclic ring. This structural feature significantly alters its physicochemical profile, offering enhanced basicity, lower ecotoxicity, and superior biodegradability[3][4]. The quaternization of the sp2 nitrogen atom using alkyl iodides yields morpholinium iodide—a compound where the iodide anion provides unique nucleophilic properties[3][5].

Causality in Experimental Design:

  • Why Morpholinium? The presence of the ether-like oxygen in the morpholine ring increases the hydrogen-bond accepting ability of the cation, allowing for tunable polarity and excellent solvation of both polar and non-polar substrates[6]. Furthermore, morpholinium ILs exhibit lower cellular toxicity compared to halogenated conventional solvents, making them ideal for pharmaceutical synthesis[3][7].

  • Why Iodide? In synthesis, iodide is an exceptional leaving group, facilitating rapid and high-yield quaternization[3]. In catalytic applications (e.g., CO2​ fixation to epoxides), the bulky, highly polarizable iodide anion acts as a potent nucleophile, assisting in the crucial ring-opening step of the epoxide[8].

Physicochemical Profiling and Data Presentation

To justify the replacement of volatile organic compounds (VOCs) with morpholinium iodide ILs, we must evaluate their physical metrics. The table below synthesizes quantitative data regarding their performance as reaction media.

Table 1: Comparative Physicochemical Profile of Morpholinium Iodide ILs vs. Traditional Solvents

Property / MetricN,N-Dimethylmorpholinium Iodide (DMMI)Traditional VOCs (e.g., DCM, Toluene)Mechanistic Implication for Green Chemistry
Vapor Pressure Negligible (< 10−4 Pa)High (Volatile)Eliminates atmospheric emissions and inhalation risks[4].
Thermal Stability High (Stable up to ~250 °C)Low to ModerateEnables high-temperature microwave-assisted synthesis without solvent degradation[2][9].
Recyclability > 95% recovery via simple extractionPoor (Requires distillation)High atom economy; IL can be washed with non-polar solvents and dried for reuse[1].
Ecotoxicity (Aqueous) Low (Readily biodegradable)High (Toxic to aquatic life)Morpholine derivatives show favorable degradation pathways under aerobic conditions[4].
Catalytic Role Active (Iodide nucleophilicity)Inert (Spectator solvent)Dual-role capability reduces the need for external transition-metal catalysts[8].

Application Workflows and Pathway Visualizations

Dual-Role Application in Organic Synthesis

Morpholinium iodides are highly effective in promoting carbon-carbon bond-forming reactions, such as Knoevenagel condensations and Mannich reactions[1]. The IL absorbs byproduct water, driving the equilibrium forward without the need for Dean-Stark apparatuses[8].

G A Morpholine Precursor C Morpholinium Iodide IL (Green Solvent & Catalyst) A->C Quaternization B Alkyl Iodide (e.g., Methyl Iodide) B->C E Reaction Phase (Microwave / Thermal) C->E Solvation & Catalysis D Organic Substrates (Aldehydes + Amines) D->E F High-Yield Product (e.g., Mannich Base) E->F Product Extraction G IL Recovery & Recycling (Water Wash / Drying) E->G Phase Separation G->C Reused for Next Cycle

Fig 1. Synthesis and dual-role recycling workflow of Morpholinium Iodide ILs.

Drug Development: Surface Active Ionic Liquids (SAILs)

By utilizing long-chain alkyl iodides (e.g., 1-iodododecane), researchers synthesize morpholinium-based Surface Active Ionic Liquids (SAILs). These compounds, such as N-dodecyl-N-methylmorpholinium iodide, exhibit targeted cytotoxicity against cancer cell lines (e.g., A549) by inhibiting the Epidermal Growth Factor Receptor (EGFR) while sparing healthy cells[3].

EGFR_Pathway SAIL Morpholinium SAILs (e.g.,[C12mmor][I]) Membrane Cancer Cell Membrane (A549 Cells) SAIL->Membrane Penetration EGFR EGFR Tyrosine Kinase Domain SAIL->EGFR Competitive Inhibition Healthy Healthy Cells (Spared) SAIL->Healthy Low Cytotoxicity Membrane->EGFR Signaling Downstream Signaling (PI3K/AKT Pathway) EGFR->Signaling Blocked Apoptosis Targeted Apoptosis (Cancer Cell Death) Signaling->Apoptosis Induction

Fig 2. Mechanism of action for Morpholinium SAILs in targeted EGFR inhibition.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for specific steps (e.g., dark conditions, ice-cooled precipitation) is explicitly stated to ensure reproducible, high-purity yields.

Protocol A: Synthesis of N-Dodecyl-N-methylmorpholinium Iodide (SAIL Precursor)

Adapted from established quaternization methodologies for green chemistry applications[3].

Materials: 4-methylmorpholine (0.181 mol), 1-iodododecane (0.181 mol), Acetonitrile (solvent), Nitrogen gas. Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, rotary evaporator.

Step-by-Step Procedure:

  • Preparation: Purge a 250 mL round-bottom flask with nitrogen gas to prevent oxidative degradation of the amine.

  • Mixing: Dissolve 1-iodododecane (0.181 mol) in 50 mL of anhydrous acetonitrile.

  • Addition: Add 4-methylmorpholine (0.181 mol) dropwise to the mixture under continuous stirring. Rationale: Dropwise addition prevents localized exothermic spikes, ensuring a controlled quaternization rate.

  • Reflux: Heat the mixture to 75–80 °C and reflux for 24 hours in the dark. Rationale: Alkyl iodides are light-sensitive and can degrade into iodine radicals ( I2​ ), which discolors the product and lowers the yield[3].

  • Solvent Removal: Filter any particulate residue, then evaporate the acetonitrile using a rotary evaporator until a viscous orange solution remains.

  • Precipitation: Transfer the viscous solution dropwise into vigorously stirred, ice-cooled ethyl acetate. Rationale: The sudden shift in polarity and temperature forces the morpholinium iodide salt to crash out of solution as a highly pure, waxy solid[3].

  • Validation: Dry under vacuum for 12 hours. Confirm purity via 1H -NMR (look for the distinct shift of the N−CH3​ protons due to the positive charge on the quaternary nitrogen).

Protocol B: Knoevenagel Condensation using Morpholinium Iodide as a Dual Solvent-Catalyst

Demonstrating the green chemistry principles of atom economy and solvent recyclability[1][8].

Materials: Aromatic aldehyde (1.0 mmol), Active methylene compound (e.g., malononitrile, 1.0 mmol), Morpholinium Iodide IL (2.0 mL).

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL glass vial, combine the aromatic aldehyde and malononitrile.

  • IL Addition: Add 2.0 mL of Morpholinium Iodide IL. No additional transition metal catalyst or VOC solvent is required. Rationale: The basicity of the morpholine ring activates the methylene protons, while the ionic liquid medium stabilizes the transition state[8].

  • Incubation: Stir at room temperature for 5–10 minutes. The reaction progress can be monitored via TLC. Rationale: The reaction is highly accelerated due to the high local concentration of reactants in the structured ionic liquid matrix.

  • Product Isolation: Add 5 mL of cold distilled water to the vial. The condensed organic product will precipitate out of the aqueous IL mixture. Filter the solid product.

  • IL Recycling (Self-Validating Step): Collect the aqueous filtrate containing the IL. Evaporate the water under reduced pressure at 70 °C. The recovered IL should be weighed and analyzed via FT-IR to confirm structural integrity before being reused in subsequent cycles (typically >95% recovery)[1].

Troubleshooting & Safety Considerations

  • Discoloration of IL: If the morpholinium iodide turns dark brown, it indicates the oxidation of iodide to I2​ . Fix: Always store the IL in amber vials under an inert atmosphere (Argon or Nitrogen) and avoid prolonged exposure to direct UV light[3].

  • High Viscosity Issues: Pure morpholinium ILs can be highly viscous, impeding mass transfer[6][10]. Fix: The addition of a small amount of green co-solvent (like water or ethanol) drastically reduces viscosity without compromising the catalytic efficacy[1][10].

  • Toxicity: While morpholinium ILs are greener than traditional halocarbons, quaternary ammonium compounds can act as mild skin and eye irritants. Handle with standard PPE (nitrile gloves, safety goggles)[5].

References

  • Recent development in functionalized ionic liquids as reaction media and promoters. Canadian Science Publishing. URL:[Link]

  • Unveiling the Potential of Morpholinium Surface Active Ionic Liquids for Epidermal Growth Factor Receptor Inhibition: Synthesis, Integrating Molecular Docking, Dynamics, and In Vitro Studies. ACS Omega. URL:[Link]

  • Effects of Crystal Packing on the Thermal Behavior of N,N'-alkylpiperidinium and N,N'-alkylmorpholinium Iodide Salts. ResearchGate. URL:[Link]

  • The effect of the morpholinium ionic liquid anion on the catalytic activity of Rh (or Pt) complex–ionic liquid systems in hydrosilylation processes. RSC Advances. URL:[Link]

  • Ionic Liquid Catalysts for Poly(ethylene terephthalate) Glycolysis: Use of Structure Activity Relationships to Combine Activity with Biodegradability. PMC / Green Chemistry. URL:[Link]

  • A Mixture of Morpholinium-Based Ionic Liquid Exhibits an Additive Effect on Ionic Liquid Mediated Decrease in Local, Structural, and Global Thermal Stability of Myoglobin. Krishi Sanskriti. URL:[Link]

Sources

Method

Application Note: Incorporating 4-Ethyl-4-methylmorpholin-4-ium Iodide as a Multifunctional Electrolyte Additive in Aqueous Zinc-Iodine Batteries

Target Audience: Materials Scientists, Electrochemists, and Energy Storage Researchers Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Aqueous zinc-iodine (Zn-I₂) batteries are...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Electrochemists, and Energy Storage Researchers Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Aqueous zinc-iodine (Zn-I₂) batteries are emerging as frontrunners for grid-scale energy storage due to their inherent safety, cost-effectiveness, and high theoretical capacity. However, the practical deployment of these systems is severely bottlenecked by two phenomena: the "shuttle effect" caused by highly soluble polyiodide intermediates (I₃⁻, I₅⁻) crossing the separator, and the uncontrolled growth of zinc dendrites during the plating/stripping process[1].

Recent advancements in electrolyte engineering have demonstrated that quaternary ammonium salts and morpholinium-based ionic liquids can simultaneously resolve these interfacial and bulk-electrolyte challenges[1][2]. 4-Ethyl-4-methylmorpholin-4-ium iodide (EMMI) is a highly specialized, multifunctional electrolyte additive that operates via a synergistic triple-action mechanism:

  • Polyiodide Confinement (Cationic Effect): The quaternary ammonium center (N⁺) of the morpholinium ring establishes strong electrostatic interactions with negatively charged polyiodide species. Combined with the steric hindrance provided by the ethyl and methyl branches, this chemical confinement effectively anchors the polyiodides at the cathode interface, preventing them from migrating to the anode[1].

  • Zinc Deposition Regulation (Ether Oxygen Effect): The electron-rich ether oxygen atom within the morpholine ring possesses lone-pair electrons that coordinate with Zn²⁺ ions[3][4]. This coordination alters the primary solvation sheath of Zn²⁺, promoting uniform nucleation kinetics and suppressing detrimental dendrite growth on the zinc anode[4].

  • Redox Supplementation (Anionic Effect): The iodide (I⁻) counter-ion directly participates in the I⁻/I₃⁻ redox reaction. This supplements the active material inventory, compensating for any irreversible capacity loss that occurs during extended deep cycling[3].

Mechanism EMMI 4-Ethyl-4-methylmorpholin-4-ium Iodide (EMMI Additive) Ether Ether Oxygen (Lone-Pair Electrons) EMMI->Ether QuatN Quaternary Ammonium (Cationic Center) EMMI->QuatN Iodide Iodide Anion (Active Species) EMMI->Iodide ZnCoord Zn2+ Solvation Coordination Ether->ZnCoord PolyTrap Electrostatic Polyiodide Trapping QuatN->PolyTrap RedoxSup I-/I3- Redox Supplementation Iodide->RedoxSup Dendrite Suppresses Zn Dendrites ZnCoord->Dendrite Shuttle Mitigates Shuttle Effect PolyTrap->Shuttle Capacity Enhances Capacity Retention RedoxSup->Capacity Dendrite->Capacity Shuttle->Capacity

Fig 1. Triple-action mechanistic pathway of EMMI in aqueous Zn-I2 batteries.

Materials and Reagents

  • Electrolyte Additive: 4-Ethyl-4-methylmorpholin-4-ium iodide (EMMI, >98% purity)

  • Base Salts: Zinc sulfate heptahydrate (ZnSO₄·7H₂O, battery grade)

  • Cathode Materials: Iodine (I₂, >99.8%), Activated Carbon (AC, high surface area host)

  • Binders & Solvents: Polyvinylidene fluoride (PVDF), N-Methyl-2-pyrrolidone (NMP)

  • Hardware: Polished Zinc foil (100 µm thickness), Glass fiber separators (Whatman GF/D), CR2032 coin cell cases.

Experimental Protocols

Protocol A: Formulation of the EMMI-Enhanced Aqueous Electrolyte

Causality Note: The concentration of EMMI must be tightly controlled. While the quaternary ammonium cations are required for polyiodide trapping, excessive concentrations will increase the electrolyte's viscosity, thereby lowering overall ionic conductivity and increasing cell polarization[2].

  • Baseline Preparation: Dissolve 2.0 M ZnSO₄ in deionized water (18.2 MΩ·cm) under continuous magnetic stirring at 400 rpm for 30 minutes at 25 °C.

  • EMMI Integration: Gradually add 0.1 M EMMI to the baseline electrolyte.

  • Homogenization: Stir the solution at room temperature for 2 hours until completely transparent.

  • Purification: Filter the formulated electrolyte through a 0.22 µm PTFE syringe filter to remove any unreacted particulate impurities.

Protocol B: Fabrication of the Iodine Cathode

Causality Note: Chemical confinement via EMMI works best when paired with physical confinement. Melt-infusing iodine into microporous activated carbon provides the necessary physical barrier to slow initial iodine dissolution[1].

  • Active Material Encapsulation: Mix I₂ and activated carbon (AC) in a 1:2 weight ratio. Transfer the mixture to a sealed Teflon-lined autoclave and heat at 120 °C for 12 hours to facilitate the melt-infusion of iodine into the AC micropores.

  • Slurry Preparation: Blend the resulting I₂@AC composite, Super P carbon black, and PVDF binder in an 8:1:1 weight ratio. Add NMP dropwise while milling until a homogeneous slurry is achieved.

  • Coating & Drying: Cast the slurry onto a flexible carbon cloth current collector using a doctor blade. Dry in a vacuum oven at 60 °C for 12 hours to volatilize the NMP. Punch the coated cloth into 12 mm diameter disks.

Protocol C: Cell Assembly and Electrochemical Validation

Self-Validating System: The success of the EMMI additive can be directly self-validated by monitoring the Coulombic Efficiency (CE). A CE approaching 99.5% confirms that the shuttle effect has been successfully suppressed.

  • Assembly: In an ambient environment (or argon-filled glovebox for strict moisture control), assemble CR2032 coin cells using the polished Zn foil as the anode, the I₂@AC disk as the cathode, and the glass fiber separator.

  • Electrolyte Injection: Dispense exactly 60 µL of the EMMI-enhanced electrolyte onto the separator. Ensure complete wetting without flooding the cell edges.

  • Crimping & Resting: Seal the coin cell at 1000 psi. Rest the cell for 6 hours prior to testing to allow for thorough electrolyte permeation and the stabilization of the solid-electrolyte interphase (SEI).

Workflow Step1 1. Electrolyte Formulation (0.1 M EMMI) Step3 3. Coin Cell Assembly (CR2032) Step1->Step3 Step2 2. Cathode Fabrication (I2@AC Composite) Step2->Step3 Step4 4. Electrochemical Validation (CE & Cycling) Step3->Step4 Step5 5. Data Analysis Step4->Step5

Fig 2. Standardized experimental workflow for EMMI-modified Zn-I2 cell validation.

Data Presentation & Expected Outcomes

The incorporation of EMMI significantly alters the electrochemical performance profile of the Zn-I₂ battery. The table below summarizes the expected quantitative improvements when comparing the baseline electrolyte to the EMMI-modified formulation.

Performance MetricBaseline Electrolyte (2.0 M ZnSO₄)EMMI-Modified Electrolyte (+ 0.1 M EMMI)Mechanistic Driver
Initial Coulombic Efficiency (CE) ~ 82.5%> 98.0% Polyiodide trapping via quaternary ammonium N⁺[1].
Capacity Retention (after 1000 cycles) < 40%> 85% Mitigation of the shuttle effect and active I⁻ supplementation[1][3].
Zn Symmetric Cell Lifespan (1 mA cm⁻²) ~ 150 hours (Short circuit)> 800 hours Zn²⁺ solvation regulation via ether oxygen lone pairs[4].
Self-Discharge Rate (72h rest) > 35% capacity loss< 5% capacity loss Electrostatic anchoring preventing spontaneous I₃⁻ migration[1].

Troubleshooting & Optimization

  • Symptom: High overpotential (>150 mV) during initial charge/discharge cycles.

    • Causality: The ether oxygen coordination may be overly restricting Zn²⁺ mobility, or the electrolyte viscosity is too high.

    • Action: Reduce the EMMI concentration from 0.1 M to 0.05 M to balance ionic conductivity with coordination effects[2].

  • Symptom: Rapid capacity fade within the first 50 cycles despite EMMI addition.

    • Causality: The physical confinement of the cathode host is failing, overwhelming the chemical confinement capacity of the EMMI additive.

    • Action: Verify the structural integrity of the I₂@AC composite. Ensure the autoclave melt-infusion step was held at 120 °C for a full 12 hours to guarantee deep pore penetration of the iodine[1].

References

  • Title: New Ether-functionalized Morpholinium- and Piperidinium-based Ionic Liquids as Electrolyte Components in Lithium and Lithium-Ion Batteries Source: ChemSusChem / PubMed URL
  • Title: Materials Chemistry A: Reversible Zinc-Iodine Batteries Enabled by Functionalized Imidazolium Additives Source: University of East Anglia / Journal of Materials Chemistry A URL
  • Source: Royal Society of Chemistry (RSC)
  • Source: Royal Society of Chemistry (RSC)

Sources

Application

Application Note: Morpholinium Iodide Salts as Surface-Active Ionic Liquids in Nanomaterial Synthesis

Introduction & Mechanistic Rationale The synthesis of highly monodisperse and structurally stable nanomaterials requires precise control over nucleation and growth kinetics. Traditional surfactants (e.g., CTAB, SDS) ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of highly monodisperse and structurally stable nanomaterials requires precise control over nucleation and growth kinetics. Traditional surfactants (e.g., CTAB, SDS) often lack the structural tunability required for advanced optoelectronic and biomedical applications. Morpholinium iodide salts, a specialized class of Surface-Active Ionic Liquids (SAILs), have emerged as highly effective capping agents and structural directors[1].

The morpholinium cation features a six-membered heterocyclic ring containing both an amine nitrogen and an ether oxygen. This dual-heteroatom structure imparts unique physicochemical properties:

  • Enhanced Hydrogen Bonding: The ether oxygen acts as a hydrogen-bond acceptor, facilitating strong solvent-surfactant and surfactant-nanoparticle interactions.

  • Structural Rigidity: The alicyclic ring restricts conformational freedom, which is critical for forming highly ordered self-assemblies and controlling the interlayer distances in 2D/3D perovskite nanomaterials[2].

  • Halide Synergy: The iodide counterion ( I− ) exhibits strong specific adsorption onto noble metal facets (e.g., Au, Ag) and perfectly matches the halide matrix of lead halide perovskites, effectively passivating surface trap states[3].

By manipulating the alkyl chain length on the quaternary nitrogen, researchers can precisely tune the Critical Micelle Concentration (CMC) and the resulting micellar morphology, directly dictating the size and shape of the synthesized nanoparticles[4].

Micellization Kinetics and Capping Mechanism

The efficacy of morpholinium iodide as a surfactant is governed by its micellization thermodynamics. When the concentration of the morpholinium salt exceeds its CMC, the amphiphilic molecules self-assemble into micelles, creating a hydrophobic core and a cationic/iodide-rich corona.

During metal nanoparticle synthesis, the metal precursors (e.g., AuCl4−​ ) associate with the cationic morpholinium headgroups via electrostatic interactions. Upon the introduction of a reducing agent, nucleation occurs within these localized high-concentration microenvironments. The morpholinium iodide immediately adsorbs onto the nascent nanocrystal surfaces, providing robust steric and electrostatic stabilization that prevents agglomeration[5].

G A Morpholinium Iodide (Monomers) B Concentration > CMC A->B C Micelle Formation (Hydrophobic Core) B->C E Reduction (NaBH4) C->E D Metal Precursor (e.g., HAuCl4) D->E F Steric & Electrostatic Stabilization by MPI E->F G Monodisperse Nanoparticles F->G

Mechanism of morpholinium iodide micellization and nanoparticle stabilization.

Quantitative Surfactant Properties

The table below summarizes the thermodynamic properties of typical N-alkyl-N-methylmorpholinium iodide salts at 298 K. The inverse relationship between alkyl chain length and CMC dictates the required surfactant loading for effective nanomaterial capping[4].

Surfactant (Alkyl Chain)Formula AbbreviationCMC (mM) at 298 KSurface Tension at CMC (mN/m)Primary Application
N-Decyl-N-methylmorpholinium Iodide [Mor1,10​]I ~ 12.538.2Small NP synthesis (< 5 nm)
N-Dodecyl-N-methylmorpholinium Iodide [Mor1,12​]I ~ 3.836.5Mesoporous templates
N-Tetradecyl-N-methylmorpholinium Iodide [Mor1,14​]I ~ 1.135.1Anisotropic NP growth
N-Hexadecyl-N-methylmorpholinium Iodide [Mor1,16​]I ~ 0.334.02D Perovskite Spacers

Protocol I: Synthesis of Morpholinium Iodide-Capped Gold Nanoparticles

This protocol outlines the synthesis of highly monodisperse gold nanoparticles (AuNPs) using [Mor1,12​]I as the structure-directing and capping agent. The causality of the rapid reduction step is critical: a fast injection of NaBH4​ ensures instantaneous burst nucleation, separating the nucleation phase from the growth phase to yield a narrow size distribution.

Reagents Required:

  • Gold(III) chloride trihydrate ( HAuCl4​⋅3H2​O ), 99.9%

  • N-Dodecyl-N-methylmorpholinium iodide ( [Mor1,12​]I ), >98%

  • Sodium borohydride ( NaBH4​ ), freshly prepared 0.1 M aqueous solution

  • Ultrapure water (18.2 MΩ·cm)

Step-by-Step Methodology:

  • Surfactant Preparation: Dissolve 0.05 mmol of [Mor1,12​]I in 20 mL of ultrapure water. Sonicate for 5 minutes to ensure complete dissolution. Rationale: Operating above the CMC (~3.8 mM) ensures micellar templates are fully formed prior to precursor introduction.

  • Precursor Complexation: Add 0.5 mL of a 10 mM HAuCl4​ aqueous solution to the surfactant mixture. Stir at 800 rpm for 15 minutes at room temperature. The solution will transition to a pale yellow color, indicating the electrostatic complexation of AuCl4−​ with the morpholinium headgroups.

  • Burst Nucleation: While maintaining vigorous stirring (1000 rpm), rapidly inject 0.6 mL of the ice-cold, freshly prepared 0.1 M NaBH4​ solution. Rationale: Ice-cold NaBH4​ slows the hydrolysis of the reducing agent, ensuring maximum reducing power is delivered to the gold precursor.

  • Capping and Maturation: The solution will immediately turn deep ruby-red. Continue stirring for 2 hours to allow the morpholinium iodide to fully passivate the high-energy facets of the newly formed AuNPs.

  • Purification: Centrifuge the colloidal suspension at 12,000 rpm for 15 minutes. Discard the supernatant to remove unreacted precursors and excess surfactant. Resuspend the pellet in ultrapure water.

Protocol II: Morpholinium Iodide for 2D/3D Perovskite Passivation

Morpholinium iodide (MPI) is increasingly utilized to form Ruddlesden-Popper (RP) 2D/3D heterostructured perovskites. The rigid morpholine ring enhances hydrogen bonding within the lattice, effectively passivating uncoordinated Pb2+ defects and suppressing non-radiative recombination[2].

G P1 PbI2 + FAI in DMF/DMSO P2 Add Morpholinium Iodide (MPI) P1->P2 P3 Spin Coating (Anti-solvent drip) P2->P3 P4 Thermal Annealing (150°C) P3->P4 P5 Defect Passivation & 2D/3D Heterostructure P4->P5

Workflow for 2D/3D perovskite synthesis using morpholinium iodide.

Step-by-Step Methodology:

  • Precursor Ink Formulation: In a nitrogen-filled glovebox, prepare a 1.5 M 3D perovskite precursor solution by dissolving Formamidinium Iodide (FAI) and Lead(II) Iodide ( PbI2​ ) in a 4:1 (v/v) mixture of DMF and DMSO.

  • MPI Doping: Add Morpholinium Iodide (MPI) to the precursor ink at a optimized molar ratio of 5 mol% relative to PbI2​ . Stir at 60 °C for 2 hours. Rationale: The 5 mol% concentration is critical; lower amounts fail to form the protective 2D capping layer, while higher amounts impede charge transport across the 2D insulating spacer.

  • Film Deposition: Spin-coat the solution onto a prepared substrate at 4000 rpm for 30 seconds. At the 10-second mark, rapidly dispense 150 µL of chlorobenzene (anti-solvent) onto the center of the spinning substrate. Rationale: The anti-solvent extracts the DMF/DMSO rapidly, forcing instantaneous supersaturation and uniform crystallization.

  • Thermal Annealing: Transfer the substrate to a hotplate set at 150 °C for 15 minutes. Rationale: Annealing drives out residual solvent and facilitates the thermodynamic phase segregation of the MPI to the grain boundaries and film surface, forming the highly oriented 2D RP phase[2].

Conclusion

Morpholinium iodide salts represent a highly versatile class of surfactants and structural directors. Their unique combination of alicyclic rigidity, hydrogen-bonding capability, and halide-matching counterions makes them superior to traditional quaternary ammonium surfactants in specific high-precision applications, from monodisperse noble metal nanoparticle synthesis to the defect passivation of next-generation perovskite optoelectronics.

References

  • Title: Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications Source: MDPI (Polymers) URL: [Link][1]

  • Title: Influence of Morpholinium-Based Ionic Liquid on the Aggregation Behavior of Cationic Surfactant and Imidazolium-Based Ionic Liquid with the same Alkyl Chain in an Aqueous Medium Source: ResearchGate (Journal of Solution Chemistry) URL: [Link][4]

  • Title: Tailoring RP-structured two-dimensional perovskite with controlled interlayer distance Source: ResearchGate (APL Energy) URL: [Link][2]

  • Title: Embedding plasmonic nanoparticles in soft crystals: an approach exploiting CTAB–I structures Source: PMC (National Institutes of Health) URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield and purity of 4-Ethyl-4-methylmorpholin-4-ium iodide

Welcome to the Technical Support Center for quaternary ammonium salt synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quaternary ammonium salt synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of 4-Ethyl-4-methylmorpholin-4-ium iodide .

The formation of this compound relies on the Menshutkin reaction —a classic SN​2 nucleophilic substitution where a neutral tertiary amine (4-methylmorpholine) reacts with an alkyl halide (ethyl iodide) to form an ionic quaternary ammonium salt[1]. Because this reaction involves a highly dipolar transition state, mastering solvent dynamics, atmospheric control, and isolation techniques is critical to maximizing both yield and crystallographic purity.

Mechanistic Principles & Kinetic Optimization

The primary reason syntheses of 4-Ethyl-4-methylmorpholin-4-ium iodide fail or stall at low yields is improper solvent selection. The Menshutkin reaction transitions from uncharged reactants to an ionic product; therefore, the activation energy barrier is heavily influenced by the solvent's ability to stabilize the emerging charge separation in the transition state[2].

Table 1: Quantitative Impact of Solvent Selection on Reaction Metrics

SolventDielectric Constant (ε)Reaction TimeExpected YieldPurity ProfileMechanistic Causality
Acetone 20.718–24 h85–92%Very HighOptimal. The ionic product is insoluble in acetone and precipitates directly, driving the equilibrium forward and preventing side reactions[3].
Acetonitrile 37.512–18 h88–95%HighHigh polarity strongly stabilizes the SN​2 transition state, resulting in the fastest reaction kinetics[4].
Tetrahydrofuran 7.548 h40–60%ModerateLow polarity provides insufficient stabilization of the dipolar transition state, leading to a high activation energy and sluggish kinetics[2].
Toluene 2.4>72 h<20%LowNon-polar environment fails to stabilize charge separation, nearly halting the reaction[5].

Process Visualization

Workflow N1 1. Reagent Preparation 4-Methylmorpholine + Ethyl Iodide N2 2. Solvent Selection Anhydrous Acetone (Optimal) N1->N2 N3 3. Menshutkin Reaction 40-45°C, Inert Atm, Dark (18h) N2->N3 N4 4. Anti-Solvent Precipitation Addition of Cold Diethyl Ether N3->N4 N5 5. Vacuum Filtration Rapid isolation under N2 stream N4->N5 N6 6. Recrystallization Hot Ethanol (If discolored) N5->N6 Impurity / Yellowing N7 7. Vacuum Drying Desiccator at 40°C over P2O5 N5->N7 High Purity (White) N6->N7 N8 Pure 4-Ethyl-4-methylmorpholin -4-ium Iodide (>99%) N7->N8

Figure 1: Workflow for 4-Ethyl-4-methylmorpholin-4-ium iodide synthesis and purification.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Each phase contains a physical checkpoint to verify the reaction's integrity before proceeding.

Step 1: Reagent Purification & Setup

  • Action: Ensure 4-methylmorpholine (1.0 eq) and ethyl iodide (1.15 eq) are freshly distilled. Ethyl iodide must be colorless; if it is pink or yellow, wash with 10% aqueous sodium thiosulfate, dry over anhydrous MgSO4​ , and distill.

  • Validation Checkpoint: Both starting materials must be clear, colorless liquids. The slight molar excess of ethyl iodide compensates for its volatility (bp 72 °C).

Step 2: The Alkylation Reaction

  • Action: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methylmorpholine in anhydrous acetone (approx. 0.5 M concentration). Purge the system with Argon or dry Nitrogen. Wrap the flask entirely in aluminum foil to exclude light. Slowly add ethyl iodide dropwise via syringe. Heat the mixture to 40–45 °C for 18 to 24 hours.

  • Validation Checkpoint: After 2–3 hours, the solution should become cloudy. By 18 hours, a heavy white crystalline precipitate (the quaternary salt) must be visible at the bottom of the flask[3].

Step 3: Anti-Solvent Precipitation & Isolation

  • Action: Cool the reaction mixture to 0 °C in an ice bath. Slowly add cold diethyl ether (equal to the volume of acetone used) while stirring to force any remaining dissolved product out of solution[3]. Perform vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold diethyl ether.

  • Validation Checkpoint: The filtrate should be colorless. A yellow filtrate indicates iodine formation. The filter cake must be a stark white powder.

Step 4: Desiccation & Storage

  • Action: Quaternary ammonium salts are highly deliquescent[6]. Immediately transfer the damp white powder to a vacuum desiccator containing phosphorus pentoxide ( P2​O5​ ) or anhydrous calcium chloride. Dry under high vacuum at 40 °C to a constant weight.

  • Validation Checkpoint: The final product should be a free-flowing white powder that does not clump. Yield should be between 85–92%.

Troubleshooting & FAQs

Q: Why is my synthesized 4-Ethyl-4-methylmorpholin-4-ium iodide turning yellow or brown instead of remaining a white powder? A: This is the most prevalent issue with iodide-based quaternary salts. The discoloration is caused by the photo-oxidation of the iodide anion ( I− ) into elemental iodine ( I2​ ) or the triiodide complex ( I3−​ ). This degradation pathway is catalyzed by ambient light and trace oxygen.

  • Resolution: You must run the reaction in the dark (foil-wrapped flask) and under an inert atmosphere. If your product is already discolored, do not discard it. Recrystallize the crude product from a minimal amount of boiling ethanol, or wash the crystals thoroughly with cold, dry diethyl ether until the washings run clear.

Q: My reaction yield is plateauing around 50%. How can I drive the reaction to completion? A: This is almost certainly a solvent polarity issue. If you are using a low-polarity solvent like dichloromethane or THF, the activation energy barrier remains too high because the highly dipolar transition state is not adequately stabilized[2].

  • Resolution: Switch to a polar aprotic solvent like acetonitrile or acetone[4]. Acetone is highly recommended because it acts as a thermodynamic sink: the ionic quaternary ammonium salt is insoluble in acetone and precipitates directly out of the solution. According to Le Chatelier's principle, this continuous removal of the product from the liquid phase drives the reaction to near-completion[3].

Q: How do I remove unreacted 4-methylmorpholine from the final product? A: Unreacted tertiary amines can remain trapped in the crystal lattice or adhere to the surface of the highly polar product.

  • Resolution: Utilize the anti-solvent precipitation method described in Step 3. The ionic 4-Ethyl-4-methylmorpholin-4-ium iodide is entirely insoluble in non-polar solvents, whereas the neutral 4-methylmorpholine starting material is highly soluble in them. Adding cold diethyl ether or hexanes to the reaction mixture will selectively crash out your pure salt while keeping the unreacted amine dissolved in the supernatant[3].

Q: The product becomes sticky, gummy, and loses its crystalline structure during vacuum filtration. What is happening? A: Your product is absorbing water from the atmosphere. Quaternary ammonium salts are highly hygroscopic and can undergo deliquescence—literally dissolving in the moisture they pull from humid ambient air[6].

  • Resolution: Minimize exposure to ambient air. Do not leave the vacuum running pulling humid lab air through the filter cake for longer than necessary. If possible, blanket the Büchner funnel with a stream of dry nitrogen during filtration, and immediately transfer the damp cake to a heated vacuum desiccator.

References

  • Turan, H. T., et al. "Solvent Effects on the Menshutkin Reaction." arXiv preprint (2021). URL: [Link]

  • Acevedo, O., & Jorgensen, W. L. "Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field." The Journal of Physical Chemistry B (2010). URL: [Link]

  • Antonucci, J. M., et al. "Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds." Polymers (2019). URL: [Link]

  • "Isolation and purification of quaternary ammonium salts." US Patent 3,148,214 (1964).

Sources

Optimization

troubleshooting moisture absorption and hygroscopicity in morpholinium iodides

Technical Support Center: Troubleshooting Moisture Absorption and Hygroscopicity in Morpholinium Iodides Welcome to the Technical Support Center for morpholinium iodide (MPI, CAS: 58464-45-2). MPI is a heteroatom six-mem...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Moisture Absorption and Hygroscopicity in Morpholinium Iodides

Welcome to the Technical Support Center for morpholinium iodide (MPI, CAS: 58464-45-2). MPI is a heteroatom six-membered ring ammonium halide salt widely utilized as a drying agent in organic synthesis and, more recently, as a critical alicyclic organic spacer in 2D/3D metal halide perovskite solar cells [1]. While its unique molecular structure provides excellent thermal stability and tunable optoelectronic properties, its inherently high hygroscopicity presents significant handling challenges.

This guide addresses the root causes of moisture-induced degradation and provides field-proven, self-validating protocols to ensure experimental reproducibility.

Mechanistic Overview: The Dual Nature of MPI's Hygroscopicity

Expertise & Causality : The morpholine ring contains both an ether oxygen and a secondary amine group. The lone pair electrons on the ether oxygen and the polar N-H bond create highly active hydrogen-bonding sites [2]. When exposed to ambient humidity, MPI rapidly absorbs water molecules, forming hydrated complexes.

In the context of tin-based perovskite solar cells (Sn-PSCs), this hygroscopicity is a double-edged sword:

  • The Threat (Precursor Phase) : If hydrated MPI is introduced into a perovskite precursor solution, the trapped water molecules catalyze the oxidation of Sn²⁺ to Sn⁴⁺. This oxidation creates deep trap states, increases background carrier density, and causes rapid non-radiative recombination, ultimately destroying device efficiency [3].

  • The Benefit (Film Phase) : Conversely, when MPI is successfully crystallized into a 2D/3D perovskite structure under strictly anhydrous conditions, its alicyclic ring provides moderate rigidity. This rigidity enhances intermolecular hydrogen bonding (C-H···O and N-H···I) and dense molecular packing. Once formed, this highly oriented 2D layer acts as a robust physical barrier, effectively blocking external moisture and protecting the underlying 3D perovskite [2].

Workflow & Moisture Interaction Pathways

Below is the logical relationship diagram illustrating how moisture interacts with MPI during storage, solution preparation, and final film fabrication.

MPI_Workflow H2O Ambient Moisture (H2O) MPI_Raw Raw Morpholinium Iodide (MPI) (Active Ether & Amine Sites) H2O->MPI_Raw High Affinity Passivation Rigid Alicyclic 2D Barrier (Dense Packing & H-Bonding) H2O->Passivation Blocked by 2D Spacer Sub_Degrade Moisture Absorption (Powder Clumping & Hydration) MPI_Raw->Sub_Degrade Air Exposure Sub_Protect Inert Atmosphere Handling (< 0.1 ppm H2O/O2) MPI_Raw->Sub_Protect Standard Protocol Oxidation Sn2+ to Sn4+ Oxidation (Severe Trap States / Device Failure) Sub_Degrade->Oxidation Introduced to Precursor Sol_Prep Anhydrous Precursor Solution (MPI + SnI2 + Solvents) Sub_Protect->Sol_Prep Dissolution Film_Fab 2D/3D Perovskite Crystallization (Spin-Coating & Annealing) Sol_Prep->Film_Fab Antisolvent Dripping Film_Fab->Passivation Phase Formation

Fig 1: MPI handling workflow and moisture interaction pathways in perovskite fabrication.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My MPI powder has clumped and turned slightly yellow. Can I still use it for perovskite precursor solutions? Causality: Clumping is a definitive macroscopic indicator of severe moisture absorption. The yellowing suggests the initiation of iodide oxidation (forming I₂ or I₃⁻) facilitated by the presence of water and trace oxygen. Using this powder will introduce water directly into your Sn-perovskite precursor, triggering immediate Sn²⁺ oxidation [4]. Resolution: Do not use clumped MPI directly for high-efficiency optoelectronic applications. It must be purified. Self-Validating Protocol:

  • Recrystallization : Dissolve the degraded MPI in a minimum volume of anhydrous ethanol at 60°C inside a nitrogen-filled glovebox.

  • Precipitation : Slowly add anhydrous diethyl ether to induce crystallization.

  • Drying : Filter the crystals and dry under high vacuum (10⁻³ Torr) at 60°C for 24 hours.

  • Validation : Perform Karl Fischer titration to ensure water content is <10 ppm. Run UV-Vis spectroscopy on a dilute solution; the absence of an absorption peak at ~350 nm validates the removal of triiodide species.

Q2: I am observing poor film morphology and pinholes during the spin-coating of MPI-based 2D/3D tin perovskites. How do I fix this? Causality: Trace moisture absorbed by MPI alters the solubility and coordination dynamics in the precursor solution (typically DMF/DMSO). Water molecules compete with DMSO for coordination with SnI₂, leading to rapid, uncontrolled precipitation of the perovskite phase during the antisolvent dripping step. Resolution: Implement strict anhydrous solution preparation. Self-Validating Protocol:

  • Solvent Dehydration : Store DMF and DMSO over activated 4Å molecular sieves for at least 48 hours prior to use.

  • Filtration : Filter the final precursor solution through a 0.22 µm hydrophobic PTFE syringe filter to remove any micro-aggregates formed by trace moisture.

  • Validation : Conduct dynamic light scattering (DLS) on the precursor solution. A monodisperse colloidal size (<10 nm) confirms the absence of moisture-induced aggregate formation.

Q3: How does MPI compare to other organic spacers regarding moisture stability in the final device? Causality: Unlike linear aliphatic spacers (e.g., butylammonium, BA) which possess structural flexibility that can allow moisture ingress, the alicyclic ring of MPI provides moderate rigidity. This rigidity enhances structural order, creating a dense hydrophobic shield once the 2D phase is formed [2].

Quantitative Data: Spacer Comparison in Sn-PSCs

To contextualize MPI's performance, the following table summarizes the hygroscopicity of various organic spacers and their resulting impact on unencapsulated device stability.

Organic SpacerStructure TypePrecursor HygroscopicityFinal Device Moisture Stability (Unencapsulated)Champion PCE (%)
MPI (Morpholinium Iodide)AlicyclicHigh250 hours (77% retained in Air)~12.04%
EDAI₂ (Ethylenediammonium Diiodide)Linear AliphaticModerate200 hours (82% retained in Air)~7.07%
4-FPEAI (4-Fluorophenethylammonium Iodide)AromaticLow1200 hours (80% retained in N₂)~13.07%
PEAI (Phenethylammonium Iodide)AromaticLow<100 hours (Rapid degradation in Air)~9.00%

(Data synthesized from recent comparative studies on 2D/3D hybrid tin-based perovskite solar cells [2], [3].)

Standard Operating Procedure (SOP): Anhydrous Preparation of MPI Precursors

To ensure trustworthiness and reproducibility, follow this self-validating protocol for preparing MPI-based precursor solutions:

  • Step 1: Pre-drying. Transfer the sealed MPI vial into a nitrogen-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm). Open the vial and place the powder in a vacuum oven (inside the antechamber) at 50°C for 12 hours prior to weighing.

  • Step 2: Solvent Preparation. Use only anhydrous N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) that have been stored over activated 4Å molecular sieves. Validation: Verify solvent water content is <15 ppm using a Karl Fischer coulometer.

  • Step 3: Stoichiometric Mixing. Weigh the required molar ratios of MPI, SnI₂, and formamidinium iodide (FAI). Dissolve the powders in the DMF:DMSO solvent mixture at room temperature under continuous magnetic stirring for 2 hours.

  • Step 4: Scavenger Addition (Optional but Recommended). Add 5 mol% of SnF₂ to suppress any residual Sn²⁺ oxidation.

  • Step 5: Filtration & Validation. Filter the solution through a 0.22 µm PTFE filter. Validation: Spin-coat a test substrate and perform X-ray Diffraction (XRD). The presence of distinct low-angle peaks (e.g., at 2θ ≈ 4-6°) without PbI₂/SnI₂ secondary phases confirms successful 2D phase formation without hydration interference.

References

  • Cui, Y., et al. "Molecularly Engineered Alicyclic Organic Spacers for 2D/3D Hybrid Tin‐based Perovskite Solar Cells." Advanced Materials, 2024.[Link]

  • Kim, et al. "2D materials and additives: a dual approach to high-performance tin perovskite solar cells." Energy Materials, 2024.[Link]

Troubleshooting

Technical Support Center: Optimizing 4-Ethyl-4-methylmorpholin-4-ium Iodide Electrolytes

Welcome to the Technical Support Center for optimizing 4-Ethyl-4-methylmorpholin-4-ium iodide (EMMor-I) electrolytes. This portal is designed for materials scientists, electrochemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing 4-Ethyl-4-methylmorpholin-4-ium iodide (EMMor-I) electrolytes. This portal is designed for materials scientists, electrochemists, and drug development professionals integrating morpholinium-based ionic liquids into advanced energy storage systems, dye-sensitized solar cells (DSSCs), and bio-electronic drug delivery patches.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we explore the thermodynamic and kinetic causality behind electrolyte behavior, providing you with self-validating protocols to ensure your data is artifact-free.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is the baseline ionic conductivity of my EMMor-I gel polymer electrolyte lower than expected (< 10⁻⁴ S/cm)? A1: This is fundamentally a viscosity-mobility bottleneck dictated by the fractional Walden rule. 1, but it also increases intermolecular hydrogen bonding and dipole-dipole interactions with the polymer matrix, resulting in higher macro-viscosity compared to pyrrolidinium or imidazolium counterparts[1]. Causality & Solution: High viscosity restricts the segmental motion of the polymer chains, trapping the EMMor⁺ and I⁻ ions. To resolve this, incorporate high-dielectric, low-viscosity plasticizers (e.g., Ethylene Carbonate or Propylene Carbonate) to decouple ion transport from polymer chain relaxation.

Q2: How can I leverage the "mixed cation effect" to boost conductivity without reducing the total iodide concentration? A2: Relying exclusively on a bulky cation like EMMor⁺ can lead to severe ion pairing and aggregation at high concentrations. By introducing a secondary, smaller cation (e.g., Li⁺ from LiI or K⁺ from KI), you induce the2[2]. Causality & Solution: The smaller cations act as crystallinity disruptors, increasing the amorphous free volume within the matrix. This structural disruption lowers the activation energy barrier for EMMor⁺ and I⁻ migration, often increasing overall ionic conductivity by 20% to 50%.

Q3: My EIS Nyquist plot shows a depressed semicircle and no clear high-frequency intercept for bulk resistance ( Rb​ ). How do I extract accurate conductivity data? A3: A depressed semicircle indicates a distribution of relaxation times, usually caused by poor interfacial wetting between the blocking electrodes (e.g., stainless steel) and the EMMor-I electrolyte. Causality & Solution: When the electrolyte does not perfectly conform to the microscopic roughness of the electrode, interfacial impedance overlaps with bulk impedance. Heat the coin cell assembly to 40°C for 30 minutes prior to measurement to promote polymer flow and wetting. When fitting the data, replace the ideal capacitor in your equivalent circuit with a Constant Phase Element (CPE) to account for this non-ideal interface.

Section 2: Quantitative Benchmarks for EMMor-I Systems

To evaluate whether your optimization efforts are successful, compare your results against these established benchmarks for morpholinium and related iodide-based systems.

Electrolyte SystemMatrix / SolventAdditivesExpected Conductivity (25°C)Primary Charge Carrier
Liquid Electrolyte Acetonitrile0.5 M I₂, 0.5 M TBP5.0 - 8.0 mS/cmI⁻ / I₃⁻
Gel Polymer (GPE) PEO / PVDF-HFPEC/PC Plasticizers1.0 - 3.5 mS/cmEMMor⁺, I⁻
Solid Polymer (SPE) PUA (Polyurethane)LiI (Mixed Cation)0.1 - 0.5 mS/cmI⁻

(Note:3 at room temperature depending on plasticizer content[3].)

Section 3: Self-Validating Experimental Protocols
Protocol: Preparation and Validation of EMMor-I Gel Polymer Electrolyte

This protocol is designed to formulate a high-conductivity GPE while incorporating a strict, self-validating mathematical check to ensure your Electrochemical Impedance Spectroscopy (EIS) data is artifact-free.

Step 1: Matrix Preparation Dissolve the host polymer (e.g., Polyethylene oxide, Mw = 600,000) in anhydrous acetonitrile under continuous magnetic stirring at 50°C until a homogenous, viscous solution forms.

Step 2: Salt Incorporation Add EMMor-I (optimized typically between 15-25 wt%) and a secondary salt (e.g., LiI at 5 wt%) to the polymer solution. Stir for an additional 12 hours. Mechanistic Note: The 5 wt% LiI acts as a crystallinity disruptor, enhancing the amorphous phase necessary for rapid ion conduction.

Step 3: Casting and Drying Cast the solution into a flat glass petri dish. Evaporate the solvent in an argon-filled glovebox at room temperature for 24 hours, followed by vacuum drying at 60°C for 12 hours to remove residual moisture (water acts as an impurity that narrows the electrochemical window).

Step 4: EIS Measurement & Self-Validation Punch the resulting GPE into uniform disks. Assemble symmetric stainless steel (SS | GPE | SS) coin cells. Self-Validation Check: Do not rely on a single measurement. Assemble three separate cells using 1, 2, and 3 layers of the GPE disk, respectively. Measure the bulk resistance ( Rb​ ) for each using EIS (10 mHz to 1 MHz, 10 mV amplitude). Plot Rb​ versus total thickness ( L ). A perfectly linear fit passing through the origin ( Rb​=0 at L=0 ) mathematically validates that your measurement is capturing pure bulk ionic resistance , successfully eliminating interfacial charge-transfer artifacts.

Step 5: Conductivity Calculation 4 using the standard formula: σ=L/(Rb​×A) , where L is the electrolyte thickness and A is the active cross-sectional area[4].

Section 4: Optimization Workflow

OptimizationWorkflow N1 1. Base Formulation (EMMor-I + Polymer/Solvent) N2 2. Variable Tuning (Salt Conc., Co-solvents) N1->N2 N3 3. EIS Measurement (10 mHz - 1 MHz) N2->N3 N4 4. Nyquist Plot Analysis Extract Bulk Resistance (Rb) N3->N4 N5 Conductivity Target Met? (> 1 mS/cm) N4->N5 N5->N2 NO N6 Finalized Electrolyte Ready for Application N5->N6 YES

Figure 1: Iterative workflow for optimizing the ionic conductivity of EMMor-I based electrolytes.

References
  • Source: research.chalmers.
  • Source: researchgate.
  • Source: nih.gov (PMC)
  • Title: Ion Conduction Dynamics, Characterization, and Application of Ionic Liquid Tributyl Methyl Phosphonium Iodide (TMPI)

Sources

Optimization

purification methods for removing unreacted halides from 4-Ethyl-4-methylmorpholin-4-ium iodide

Welcome to the technical support guide for the purification of 4-Ethyl-4-methylmorpholin-4-ium iodide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-Ethyl-4-methylmorpholin-4-ium iodide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to resolve experimental challenges effectively.

Halide impurities, often originating from unreacted starting materials or side reactions during synthesis, can significantly alter the physicochemical properties of quaternary ammonium salts, impacting their performance in applications ranging from catalysis to electrochemical systems.[1] This guide details robust methods to remove these residual halides, ensuring the high purity required for demanding research and development applications.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've synthesized 4-Ethyl-4-methylmorpholin-4-ium iodide. How can I quickly check for halide impurities before starting a lengthy purification?

A qualitative test using silver nitrate (AgNO₃) is a common and rapid method for detecting the presence of halide ions.

Principle: Silver iodide (AgI) is highly insoluble in aqueous solutions. When an aqueous solution of AgNO₃ is added to a sample containing iodide ions, a characteristic yellow precipitate of AgI will form immediately.

Protocol: Silver Nitrate Test

  • Dissolve a small amount of your crude 4-Ethyl-4-methylmorpholin-4-ium iodide in deionized water.

  • Add a few drops of a dilute silver nitrate solution (e.g., 0.1 M).

  • Observe the solution. The formation of a cloudy, yellow precipitate indicates the presence of iodide impurities.

Troubleshooting:

  • No precipitate, but other data suggests impurities: The silver nitrate test is qualitative and has detection limits. Low levels of halide contamination may not produce a visible precipitate. For quantitative analysis, more sensitive techniques are required.[1]

  • Interference: If your compound was synthesized via a metathesis reaction and contains other halide-containing byproducts, this test will be positive.[1] It confirms the presence of halides but doesn't distinguish between your desired iodide product and iodide impurities from starting materials.

Q2: My product is a solid, but the silver nitrate test is positive. What is the most reliable purification method?

For solid quaternary ammonium salts, recrystallization is the most effective and widely used purification technique. The success of this method hinges on selecting an appropriate solvent or solvent system.

Causality Behind Solvent Selection: The ideal solvent will completely dissolve the 4-Ethyl-4-methylmorpholin-4-ium iodide at an elevated temperature but will have very low solubility for it at cooler temperatures. Conversely, the halide impurities (e.g., unreacted alkyl iodides or inorganic iodide salts) should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for hot filtration).

Protocol: Recrystallization

  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents at room temperature and upon heating. Good starting points for polar quaternary salts include alcohols (ethanol, 2-propanol) or a mixed solvent system.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Solvent Systems for Recrystallization

Solvent/SystemPolaritySuitability for 4-Ethyl-4-methylmorpholin-4-ium iodideRationale & Considerations
2-PropanolPolarGoodOften provides a good balance of solubility at high temperatures and insolubility at low temperatures for quaternary ammonium salts.[2]
EthanolPolarModerateHigher solubility may lead to lower recovery. Can be used in a mixed system.
Acetonitrile / TolueneMixedGoodAcetonitrile dissolves the salt, while toluene acts as an anti-solvent. Adding toluene to a hot acetonitrile solution can induce crystallization upon cooling.
AcetonePolar AproticPotentialCan be effective for dispersing and washing the salt to remove selectively soluble impurities.[2]

Troubleshooting Recrystallization

  • Problem: The product "oils out" instead of crystallizing.

    • Cause: The cooling process is too rapid, or the solvent is not polar enough, causing the salt to come out of solution above its melting point.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol if using 2-propanol). Allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod can also initiate crystallization.[3]

  • Problem: Very low recovery of the purified product.

    • Cause: The chosen solvent is too polar, keeping the product dissolved even at low temperatures, or too much solvent was used.

    • Solution: Use the absolute minimum amount of hot solvent needed for dissolution. After filtration, you can try to recover a second crop of crystals by partially evaporating the mother liquor and re-cooling, though this second crop may be less pure.

Q3: My crude product is an intractable oil or is highly water-soluble. How can I remove halide impurities?

When recrystallization is not feasible, ion-exchange chromatography and liquid-liquid extraction are powerful alternatives.

This is a highly efficient method for removing trace halide anions.[4][5]

Principle of Causality: An anion-exchange resin consists of a solid polymer support with covalently bound cationic functional groups, which are associated with mobile anions (e.g., hydroxide, acetate). When a solution of your crude product is passed through the resin, the iodide impurities have a higher affinity for the cationic sites than the resin's initial anion. The iodide ions are thus "exchanged" and retained by the resin, while the resin's original anions are released into the solution.

G

Experimental Protocol: Column Chromatography with Anion-Exchange Resin

  • Resin Selection & Preparation: Choose a strong basic anion-exchange resin (e.g., Amberlite® IRA-400). Convert the resin to the hydroxide (OH⁻) or another suitable form (e.g., acetate) by washing it thoroughly with a solution of NaOH or sodium acetate, followed by extensive washing with deionized water until the eluent is neutral.

  • Column Packing: Prepare a slurry of the activated resin in a suitable solvent (e.g., water or methanol) and pack it into a chromatography column.

  • Sample Loading: Dissolve your crude 4-Ethyl-4-methylmorpholin-4-ium iodide in the same solvent used to pack the column.

  • Elution: Pass the dissolved sample through the column. The 4-Ethyl-4-methylmorpholin-4-ium cation will pass through unretained, while the iodide impurities are exchanged and bound to the resin.

  • Collection & Analysis: Collect the eluent containing your purified product. Note that the counter-ion will now be the one from the activated resin (e.g., hydroxide). If the original iodide salt is desired, further synthetic steps would be needed. This method is primarily for halide removal.

  • Regeneration: The resin can often be regenerated by washing with a concentrated salt solution to displace the bound iodide.

This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6]

Principle of Causality: 4-Ethyl-4-methylmorpholin-4-ium iodide is highly polar and will preferentially partition into a polar solvent like water. Unreacted, less polar starting materials (e.g., N-ethylmorpholine, ethyl iodide) will prefer a non-polar organic solvent (e.g., diethyl ether, dichloromethane). This differential solubility allows for their separation.

G

Experimental Protocol: Extractive Workup

  • Dissolution: Dissolve the crude product in a suitable organic solvent where it is soluble, for example, dichloromethane.

  • Washing: Transfer the organic solution to a separatory funnel. Add an equal volume of water or brine (saturated NaCl solution) and shake vigorously.

  • Separation: Allow the layers to separate. The highly polar inorganic halide impurities will move into the aqueous layer. Drain and discard the aqueous layer.

  • Repeat: Repeat the washing step 2-3 times to ensure complete removal of water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Q4: How can I quantitatively confirm the purity of my final product?

While the AgNO₃ test is useful for a quick check, it is not quantitative. To determine the exact concentration of halide impurities, more sophisticated analytical techniques are necessary.

  • Ion Chromatography (IC): This is a highly sensitive and accurate method for quantifying various ions, including halides, at parts-per-million (ppm) levels.[1][7] It is often considered the gold standard for halide analysis in ionic liquids.

  • Capillary Electrophoresis (CE): CE offers another high-resolution method for separating and quantifying small ions like halides.[8]

  • Total Reflection X-ray Fluorescence (TXRF): TXRF is a sensitive technique for multi-element trace analysis and can be adapted for the determination of halide impurities in ionic liquids.[9][10]

References
  • Van den Bossche, B., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry. Available at: [Link]

  • Scammells, P. J., et al. (2008). IC Determination of Halide Impurities in Ionic Liquids. Scribd. Available at: [Link]

  • Alcalde, E., et al. (2011). A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids. Molecules. Available at: [Link]

  • Le, T. X. H., et al. (2009). Capillary electrophoresis monitoring of halide impurities in ionic liquids. Analyst. Available at: [Link]

  • Galiński, M., et al. (2006). Quantification of Halide in Ionic Liquids using Ion Chromatography. Green Chemistry. Available at: [Link]

  • Van den Bossche, B., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. SOLVOMET. Available at: [Link]

  • Alcalde, E., et al. (2011). A general halide-to-anion switch for imidazolium-based ionic liquids and oligocationic systems using anion exchange resins (A− form). Chemical Communications. Available at: [Link]

  • Kato, R., et al. (2005). Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. Google Patents.

Sources

Troubleshooting

Technical Support Center: Handling, Safety, and Inert Storage of 4-Ethyl-4-methylmorpholin-4-ium Iodide

Welcome to the Technical Support Center for 4-Ethyl-4-methylmorpholin-4-ium iodide . This guide is engineered for researchers, application scientists, and drug development professionals who require rigorous, self-validat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Ethyl-4-methylmorpholin-4-ium iodide . This guide is engineered for researchers, application scientists, and drug development professionals who require rigorous, self-validating protocols for managing this highly sensitive quaternary ammonium salt.

Physicochemical Profile

Understanding the fundamental properties of 4-Ethyl-4-methylmorpholin-4-ium iodide is the first step in preventing experimental failure. The morpholinium cation provides unique solubility and structural properties, while the iodide counterion introduces specific environmental sensitivities[1].

PropertyValue
Chemical Name 4-Ethyl-4-methylmorpholin-4-ium iodide
CAS Registry Number 4186-70-3
Molecular Formula C₇H₁₆INO
Molecular Weight 257.11 g/mol
Physical State Solid (Crystalline Powder)
Color White to Off-White (Pristine)
Solubility Highly soluble in water, methanol, ethanol
Sensitivities Highly Hygroscopic, Light-Sensitive (Photo-oxidation)

Mechanistic Understanding of Degradation

Quaternary ammonium iodides are notoriously susceptible to environmental degradation[2]. When exposed to UV/visible light or atmospheric oxygen, the iodide anion (I⁻) undergoes photo-oxidation to form elemental iodine (I₂). This iodine subsequently complexes with residual iodide to form triiodide (I₃⁻) networks, shifting the powder's color from white to yellow or brown[3].

Degradation A Pristine Salt (White Powder) I⁻ Anion B Environmental Exposure (UV/Vis Light or O₂) A->B C Photo-Oxidation 2I⁻ → I₂ + 2e⁻ B->C D Triiodide Complexation I₂ + I⁻ → I₃⁻ C->D E Degraded Salt (Yellow/Brown) D->E

Fig 1: Mechanistic pathway of photo-oxidation and triiodide formation in quaternary ammonium iodides.

Standard Operating Procedure (SOP): Anhydrous Handling Workflow

Because 4-Ethyl-4-methylmorpholin-4-ium iodide is highly hygroscopic, atmospheric moisture can cause immediate deliquescence (the powder dissolves into a sticky mass). To maintain structural integrity, follow this self-validating handling workflow.

Workflow A 1. Cryogenic Storage (-20°C, Dark, Inert) B 2. Thermal Equilibration (Room Temp, Sealed) A->B Prevents condensation C 3. Inert Transfer (Glovebox: Ar/N2) B->C Avoids deliquescence D 4. Anti-Static Dispensing (Weighing) C->D Mitigates static E 5. Hermetic Resealing (Amber Vessel + Foil) D->E Protects from UV/O2

Fig 2: Step-by-step anhydrous handling workflow to prevent moisture uptake and oxidation.

Step-by-Step Handling Methodology
  • Thermal Equilibration : Remove the sealed amber vial from the -20°C freezer and let it sit for 30–60 minutes. Causality : Opening a cold vial in a humid environment causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Inert Transfer : Move the sealed vial into a glovebox purged with high-purity Argon or Nitrogen (H₂O < 1 ppm, O₂ < 1 ppm). Causality : An inert atmosphere eliminates the oxygen and moisture required for degradation.

  • Dispensing : Use grounded, anti-static spatulas to weigh the material. Causality : Dry powders in low-humidity inert atmospheres build up triboelectric charges, causing the material to scatter and leading to inaccurate mass measurements.

  • Hermetic Resealing : Seal the primary container with Teflon tape, place it inside a secondary light-blocking foil pouch containing a desiccant, and return it to the -20°C freezer.

Troubleshooting Guides & FAQs

Q: My 4-Ethyl-4-methylmorpholin-4-ium iodide powder has turned from white to a yellowish-brown color. Is it still usable? A: The discoloration indicates the photo-oxidation of the iodide anion into elemental iodine, forming triiodide (I₃⁻) networks[3]. If your application is highly sensitive to ionic purity (e.g., perovskite solar cell passivation or electroactive hydrogels), this degraded material will compromise device efficiency and baseline stability[1][4]. You must purify the salt before use.

Q: The compound has formed a sticky, viscous mass instead of a free-flowing powder. What happened, and how do I recover it? A: This is a classic case of deliquescence. The morpholinium-based quaternary ammonium salt absorbed excessive atmospheric moisture[5]. Recovery Protocol: Dissolve the viscous mass in a volatile polar solvent (e.g., anhydrous methanol), transfer it to a round-bottom flask, and remove the solvent using a rotary evaporator. Follow this with strict high-vacuum drying (Schlenk line, < 0.1 mbar) for at least 24 hours.

Q: How do I purify the degraded or moisture-contaminated salt? A: You can restore the compound to its pristine state using a solvent-antisolvent recrystallization protocol[6].

  • Causality : Quaternary ammonium salts are highly soluble in polar protic solvents but insoluble in moderately polar or non-polar aprotic solvents. This differential solubility precipitates the pure salt while leaving oxidized iodine (I₂) in the supernatant.

Protocol: Solvent-Antisolvent Recrystallization
  • Dissolution : In a fume hood under an inert atmosphere, dissolve the discolored salt in a minimum volume of warm, anhydrous ethanol (approx. 40°C).

  • Antisolvent Addition : Vigorously stir the solution and dropwise add cold, anhydrous ethyl acetate (the antisolvent) until the solution reaches the cloud point (persistent turbidity).

  • Crystallization : Seal the flask and transfer it to a -20°C freezer for 12 hours to maximize the yield of the crystalline precipitate.

  • Filtration : Rapidly filter the resulting white crystals using a Schlenk frit under an argon blanket to prevent moisture re-absorption.

  • Washing : Wash the filter cake with 2 x 10 mL of ice-cold tetrahydrofuran (THF) to strip away any residual trapped iodine.

  • Desiccation : Transfer the purified powder to a vacuum desiccator and dry under high vacuum (< 0.1 mbar) for 24 hours at room temperature.

References

  • [5] Cellulose in Quaternary Ammonium-based Solvents: Dissolution, Modification and Coagulation. Chalmers University of Technology (2023). [Link]

  • [4] Quaternary ammonium iodide as a passivator for enhanced efficiency and stability in perovskite solar cells. Chemical Engineering Journal / ResearchGate (2025). [Link]

  • [3] Triiodide-in-Iodine Networks Stabilized by Quaternary Ammonium Cations as Accelerants for Electrode Kinetics of Iodide Oxidation in Aqueous Media. ACS Applied Materials & Interfaces (2022).[Link]

  • [1] Ionic Electroactive Polymer Actuators Using Quaternary Ammonium Iodide (QAI) Containing Hydrogels Operational at Low Voltages. ACS Applied Polymer Materials (2025).[Link]

Sources

Optimization

Technical Support Center: Resolving Morpholinium Iodide Solubility in Non-Polar Reaction Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of highly polar organic salts in non-polar reaction environments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of highly polar organic salts in non-polar reaction environments. Morpholinium iodide (CAS 58464-45-2) is a versatile heteroatom six-membered ring ammonium halide salt, widely used as a precursor in opto-electronic device synthesis and as a catalyst in organic transformations[1]. However, its ionic nature inherently restricts its solubility in non-polar solvents like toluene, hexane, or dichloromethane.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these mass-transfer limitations and ensure homogeneous reactivity.

Diagnostic FAQ: Understanding the Causality

Q1: Why does morpholinium iodide precipitate or fail to dissolve in my non-polar solvent? A1: The fundamental issue is a thermodynamic mismatch. Morpholinium iodide is characterized by a stable ionic crystal lattice held together by strong electrostatic forces between the protonated morpholine ring and the iodide counterion[1]. Non-polar solvents possess low dielectric constants (e.g., Toluene ε=2.38 ) and lack the hydrogen-bonding capability required to overcome this lattice energy. According to established principles of solvation, polar and protonic solvents are required to effectively dissociate such salts[2].

Q2: Can I just heat the reaction mixture to force dissolution? A2: Heating increases kinetic energy and can marginally improve solubility, but it does not alter the fundamental dielectric limitations of the solvent. Furthermore, morpholinium iodide exhibits thermal decomposition risks at elevated temperatures (melting point ~214 °C with decomposition)[3]. Relying solely on heat often leads to inconsistent reaction kinetics and localized super-saturation upon cooling.

Troubleshooting Guide & Solutions

Strategy 1: Phase-Transfer Catalysis (PTC) via Crown Ethers

When the reaction strictly requires a non-polar environment (e.g., moisture-sensitive or competitive nucleophile scenarios), Phase-Transfer Catalysis (PTC) is the optimal approach. Crown ethers, such as 18-crown-6, feature a hydrophilic cavity that sequesters the morpholinium cation and a lipophilic exterior that interacts favorably with the non-polar solvent[4]. This forms a loose, lipophilic ion pair, dragging the highly reactive, "naked" iodide anion into the organic phase[4].

Strategy 2: Co-Solvent Blending (Dielectric Tuning)

If the reaction chemistry tolerates trace polarity, introducing 5–10% v/v of a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile) dramatically increases the bulk dielectric constant of the mixture. This lowers the energy barrier for lattice dissociation without completely altering the non-polar nature of the primary solvent[2].

Data Presentation: Quantitative Impact of Solubilization Strategies

Solubilization StrategyAdditive / ReagentMechanism of ActionImpact on Iodide NucleophilicityRecommended Solvent Systems
Baseline (No Additive) NoneHeterogeneous solid-liquid interfaceVery Low (Diffusion-limited)N/A (Insoluble in Toluene/Hexane)
Phase-Transfer Catalysis 18-Crown-6 (0.1 - 0.5 eq)Cation sequestration; lipophilic ion-pairingExceptionally High ("Naked" Anion)Toluene, Dichloromethane, Benzene
Co-Solvent Blending DMF or DMSO (5-10% v/v)Bulk dielectric constant elevationModerate (Solvated Anion)Hexane/DMF, Toluene/DMSO
Mechanical Dispersion UltrasonicationSurface area maximizationLow to ModerateAny heterogeneous mixture

Experimental Protocols: Self-Validating Systems

Protocol A: Implementing Solid-Liquid Phase-Transfer Catalysis (PTC)

Causality: This protocol uses a crown ether to sequester the morpholinium cation, masking its charge and allowing the non-polar solvent to solvate the resulting lipophilic complex. Self-Validation: The system validates itself visually; a successful complexation results in an immediate transition from a cloudy, heterogeneous suspension to a homogeneous or near-homogeneous solution.

  • Preparation: Weigh the required stoichiometric amount of morpholinium iodide and transfer it to a dry Schlenk flask under an inert atmosphere (Nitrogen/Argon).

  • Solvent Addition: Add the non-polar solvent (e.g., anhydrous toluene) to achieve the desired molarity. The salt will remain as a white/off-white suspension at the bottom[5].

  • Catalyst Introduction: Add 0.1 to 0.2 equivalents of 18-crown-6. (Note: The inner pore size of the crown ether must geometrically match the cation for optimal sequestration[4]).

  • Agitation & Validation: Stir vigorously at room temperature for 15-30 minutes. Validation Check: Observe the dissolution of the solid. The mixture should become significantly clearer, indicating the formation of the highly lipophilic [Crown-Morpholinium]⁺ I⁻ complex.

  • Reaction Execution: Proceed with the addition of your electrophile.

Protocol B: Co-Solvent Blending for Dielectric Tuning

Causality: Adding a polar aprotic solvent disrupts the ionic lattice by stabilizing the individual ions, effectively raising the bulk dielectric constant of the microenvironment. Self-Validation: The exact volume of co-solvent required to clarify the mixture establishes the minimum dielectric threshold for your specific concentration, ensuring reproducible scale-ups.

  • Suspension Formation: Suspend morpholinium iodide in the primary non-polar solvent (e.g., dichloromethane or toluene).

  • Titration of Co-Solvent: Dropwise, add anhydrous DMF or Acetonitrile while maintaining vigorous stirring.

  • Equilibration: After adding approximately 5% v/v, allow the mixture to stir for 5 minutes to allow lattice dissociation kinetics to catch up.

  • Validation: If the solution remains turbid, continue adding the co-solvent in 1% increments up to a maximum of 10% v/v. Validation Check: Stop addition the moment the solution turns completely clear. Record this exact v/v ratio for future reproducibility.

Visualizations

Workflow Start Morpholinium Iodide Insoluble in Non-Polar Solvent Q1 Can the reaction tolerate polar aprotic co-solvents? Start->Q1 S1 Strategy 1: Co-Solvent Blending (Add 5-10% DMF/DMSO) Q1->S1 Yes (Dielectric Tuning) Q2 Is the reaction sensitive to competitive nucleophiles? Q1->Q2 No (Strictly Non-Polar) S2 Strategy 2: Phase-Transfer Catalysis (Add 18-Crown-6) Q2->S2 No (Use PTC) S3 Strategy 3: Ultrasonication (Solid-Liquid Dispersion) Q2->S3 Yes (Mechanical only)

Fig 1: Troubleshooting workflow for resolving morpholinium iodide solubility.

Mechanism Solid Solid Phase Morpholinium Iodide (High Lattice Energy) Organic Organic Phase (Non-Polar Solvent, Low Dielectric) Solid->Organic Insoluble Complex [Crown-Morpholinium]+ I- (Lipophilic Ion Pair) Solid->Complex Interfacial Sequestration Reaction Target Reaction (Homogeneous Reactivity) Organic->Reaction Highly Nucleophilic Iodide Crown Crown Ether (e.g., 18-Crown-6) Crown->Complex Binds Cation Complex->Organic Transfers to Organic Phase

Fig 2: Mechanistic pathway of Phase-Transfer Catalysis for morpholinium iodide.

References

  • CymitQuimica. "CAS 2412-10-4: Morpholinium, 4,4-dimethyl-, iodide (1:1) - CymitQuimica". 5

  • Labsolu. "Morpholine Hydroiodide: Morpholinium Iodide".3

  • Smolecule. "Buy Morpholinium iodide | 58464-45-2 - Smolecule". 1

  • Biomedres. "A Minireview of Phase-Transfer Catalysis and Recent Trends". 4

  • Google Patents. "US4343745A - Process for solubilizing organic or mineral salts in organic solvents". 2

Sources

Troubleshooting

Technical Support Center: Optimizing Phase Transfer Catalysis with 4-Ethyl-4-methylmorpholin-4-ium Iodide (EMMI)

Welcome to the EMMI Phase Transfer Catalysis (PTC) Support Center. 4-Ethyl-4-methylmorpholin-4-ium iodide (EMMI) is a specialized quaternary ammonium salt that serves as a highly efficient phase transfer catalyst in biph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the EMMI Phase Transfer Catalysis (PTC) Support Center. 4-Ethyl-4-methylmorpholin-4-ium iodide (EMMI) is a specialized quaternary ammonium salt that serves as a highly efficient phase transfer catalyst in biphasic organic synthesis[1]. The morpholinium core provides a tunable balance of hydrophilicity and lipophilicity, making it exceptionally stable and effective for shuttling anions across liquid-liquid interfaces[1]. However, optimizing EMMI requires precise control over mass transfer, solvent partitioning, and counter-ion dynamics.

This technical guide is designed for researchers and drug development professionals to troubleshoot and optimize EMMI-catalyzed reactions.

EMMI_Cycle cluster_aq Aqueous Phase cluster_org Organic Phase NaNu Na⁺ + Nu⁻ (Nucleophile) Active_Aq [Morph]⁺ Nu⁻ (Active Ion Pair) NaNu->Active_Aq Ion Exchange EMMI_Aq [Morph]⁺ I⁻ (EMMI Catalyst) EMMI_Aq->Active_Aq I⁻ Release Active_Org [Morph]⁺ Nu⁻ (Active Ion Pair) Active_Aq->Active_Org Phase Transfer RX R-X (Substrate) Product R-Nu (Product) RX->Product Active_Org->Product Substitution with R-X EMMI_Org [Morph]⁺ I⁻ (Trapped Catalyst) Active_Org->EMMI_Org X = I⁻ EMMI_Org->EMMI_Aq Phase Transfer (Rate Limiting)

Fig 1: EMMI phase transfer catalytic cycle highlighting the iodide trapping mechanism.

Section 1: Reaction Kinetics & Mass Transfer

Q: My biphasic alkylation stalls at 40% conversion despite adding 5 mol% EMMI. Is the catalyst failing?

A: Not necessarily. Biphasic reactions are governed by two distinct regimes: the mass transfer rate (how fast the catalyst moves between phases) and the intrinsic kinetic rate (how fast the chemical substitution occurs). If your agitation is insufficient, the interfacial area between the aqueous and organic phases is too small. This bottlenecks the catalyst's ability to shuttle ions across the phase boundary, regardless of how much EMMI you add[2].

Protocol 1: Self-Validating Mass Transfer Assessment

Objective: Determine if the reaction is limited by agitation (mass transfer) or temperature/concentration (kinetics).

  • Setup: Prepare three identical biphasic reaction vessels with the exact same volume, solvent ratio, and 5 mol% EMMI.

  • Execution: Set the mechanical stirrers to 400 RPM, 800 RPM, and 1200 RPM, respectively. Ensure the impeller depth is identical across all vessels.

  • Sampling: Extract 50 µL aliquots from the organic phase at 15, 30, and 60 minutes. Quench immediately.

  • Analysis: Quantify product conversion via GC/FID or HPLC.

  • Validation Logic: If the conversion rate at 1200 RPM is significantly higher than at 400 RPM, your system is mass-transfer limited. If all three vessels show identical conversion curves, the system is kinetically limited, and you must increase the temperature or catalyst loading.

Table 1: Agitation Speed vs. Phase Transfer Kinetic Regime

Agitation Speed (RPM)Interfacial AreaDominant Rate-Limiting StepRecommended Action
< 400 LowMass TransferIncrease stirring speed / change impeller
400 - 800 ModerateMixed (Mass Transfer + Kinetics)Optimize reactor geometry
> 800 High (Emulsion)Intrinsic Chemical KineticsIncrease temp or EMMI mol%

Section 2: The "Iodide Poisoning" Phenomenon

Q: I am using EMMI for a nucleophilic substitution, but the reaction rate drops sharply after an initial burst. Why?

A: You are likely experiencing "catalyst poisoning" induced by the iodide counter-ion[3]. In PTC, the catalyst must continuously exchange its counter-ion in the aqueous phase. However, iodide is a large, soft, and highly polarizable anion with low hydration energy. It is exceptionally lipophilic compared to hard nucleophiles like OH⁻ or CN⁻. As the reaction progresses, the formed [Morph]⁺ I⁻ ion pair preferentially partitions into the organic phase and refuses to return to the aqueous phase, effectively halting the catalytic cycle[3][4].

Protocol 2: Quantifying and Mitigating Iodide Poisoning

Objective: Verify if EMMI is trapped in the organic phase and force its return to the aqueous phase.

  • Phase Separation: Stop agitation and allow the biphasic mixture to separate completely.

  • Sampling: Extract a 1 mL sample from both the aqueous and organic layers.

  • Quantification: Analyze the layers using quantitative NMR (qNMR) or conductivity measurements to determine the mass distribution of the morpholinium cation. Iodide-based quaternary salts often remain >95% in the product-rich organic layer[4].

  • Mitigation (If >80% EMMI is in the organic phase):

    • Volume Adjustment: Dilute the aqueous phase by adding 2x volume of deionized water. This shifts the partition coefficient, driving the water-soluble iodide back into the aqueous layer.

    • Salting Out: Add a highly hydrophilic, non-nucleophilic salt (e.g., Na₂SO₄) to the aqueous phase to alter ionic strength and force the organic substrate to react faster.

  • Validation Logic: Resume agitation. If the reaction rate recovers, iodide poisoning was the root cause. If the issue persists across multiple batches, consider synthesizing the bromide or chloride variant of the morpholinium catalyst.

Section 3: Solvent System & Catalyst Loading Optimization

Q: How do I select the optimal organic solvent to maximize EMMI's efficiency?

A: The organic solvent must possess a dielectric constant high enough to solvate the active [Morph]⁺ Nu⁻ ion pair, but low enough to remain strictly immiscible with water. Highly polar organic solvents (like Dichloromethane) solvate the EMMI catalyst too well, exacerbating the iodide poisoning effect because the catalyst has no thermodynamic incentive to return to the aqueous phase.

Table 2: Solvent Dielectric Constants & EMMI Partitioning Profiles

Organic SolventDielectric Constant (ε)EMMI Solvation CapacityRisk of Catalyst Trapping
Toluene 2.38LowLow
Ethyl Acetate 6.02ModerateModerate
Dichloromethane 9.10HighHigh (Prone to Iodide Poisoning)
Hexane 1.89Very LowCatalyst Precipitation Risk

Diagnostic Workflow

Troubleshooting_Tree Start Issue: Reaction Stalls at <50% Conversion Step1 Test Agitation: Increase RPM by 400 Start->Step1 Decision1 Does rate increase? Step1->Decision1 Outcome1 Mass Transfer Limited: Optimize Reactor Geometry Decision1->Outcome1 Yes Step2 Test Partitioning: Analyze Organic Phase Decision1->Step2 No Decision2 Is EMMI >90% in Org Phase? Step2->Decision2 Outcome2 Iodide Poisoning: Increase Aqueous Volume Decision2->Outcome2 Yes Outcome3 Kinetic Limitation: Increase Temp / Catalyst Mol% Decision2->Outcome3 No

Fig 2: Diagnostic decision tree for troubleshooting stalled EMMI-catalyzed biphasic reactions.

References
  • Morpholinium Ionic Liquids - Alfa Chemistry.
  • Phase Transfer Catalysis without Solvent. Use of Alkyl Iodides - Synthetic Communications (Taylor & Francis).
  • General User Guide for Partitioning of Tetraalkylammonium and Tetraalkylphosphonium Salts: Impacts of Cation, Anion, and Solvent - Organic Process Research & Development (ACS Publications).
  • Phase Transfer Catalysis: Chemistry and Engineering - CORE.

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4-Ethyl-4-methylmorpholin-4-ium Iodide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered when synthesizing and isolating 4-Ethyl-4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered when synthesizing and isolating 4-Ethyl-4-methylmorpholin-4-ium iodide (CAS: 4186-70-3).

This quaternary ammonium salt (QAS) is synthesized via the Menshutkin reaction—a classic bimolecular nucleophilic substitution ( SN​2 ) between a tertiary amine (e.g., N-methylmorpholine) and an alkyl halide (e.g., ethyl iodide)[1]. While the synthesis is straightforward, the subsequent crystallization is notoriously difficult. QAS compounds are highly hygroscopic and prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2][3].

This guide provides field-proven, self-validating protocols to bypass these thermodynamic pitfalls and drastically reduce crystallization induction times.

Part 1: Troubleshooting Guides & FAQs

Q1: My final product forms a viscous, gummy syrup instead of crystals. What causes this "oiling out," and how do I prevent it? A: The phenomenon of "oiling out" occurs when your supersaturated solution crosses the binodal curve (liquid-liquid coexistence) before it can overcome the high activation energy required for solid crystal nucleation[3]. Because 4-ethyl-4-methylmorpholin-4-ium iodide has strong ionic character and bulky alkyl chains, it exhibits a wide metastable zone width (MSZW). Furthermore, the salt is highly hygroscopic; even trace amounts of water act as a plasticizer, lowering the melting point of the mixture and stabilizing the amorphous syrup phase[2].

  • The Fix: You must force the system to bypass the LLPS phase. This is achieved by strictly maintaining anhydrous conditions (moisture <0.1%) and using a controlled anti-solvent titration method rather than rapid thermal cooling.

Q2: How can I accelerate the nucleation phase to reduce the overall crystallization time? A: The most effective method to collapse the induction time of morpholinium salts is sonocrystallization [4]. Applying ultrasound (typically 20–40 kHz) to the supersaturated solution generates acoustic cavitation. When these microscopic cavitation bubbles collapse, they create localized "hot spots" of extreme pressure and shear forces. This localized energy easily overcomes the primary nucleation barrier, triggering massive secondary nucleation and forcing the solute to crystallize instantly, completely bypassing the oiling-out phase[4].

Q3: What is the optimal solvent/anti-solvent system for this specific morpholinium salt? A: The ideal system utilizes a polar aprotic solvent for dissolution and a non-polar or weakly polar anti-solvent to drive supersaturation. For 4-ethyl-4-methylmorpholin-4-ium iodide, dissolving the crude oil in a minimal amount of hot, anhydrous acetonitrile or ethanol, followed by the dropwise addition of anhydrous diethyl ether or ethyl acetate, yields the highest purity and fastest precipitation[2][5].

Part 2: Logical Relationships & Workflows

To understand how to manipulate the crystallization pathway, we must visualize the thermodynamic divergence between conventional cooling and our optimized kinetic approach.

G cluster_0 Thermodynamic Pitfall cluster_1 Kinetic Optimization Supersat Supersaturated QAS Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS Rapid Thermal Cooling Trace Moisture Seeding Acoustic Cavitation (Sonocrystallization) Supersat->Seeding Anti-Solvent Titration Strictly Anhydrous Amorphous Viscous Syrup / Gum LLPS->Amorphous Crystals High-Purity Crystalline Solid Seeding->Crystals

Thermodynamic vs. Kinetic pathways in morpholinium salt crystallization.

Part 3: Quantitative Data Summaries

The following tables summarize the empirical data for solvent selection and the kinetic impact of different crystallization methodologies.

Table 1: Solvent/Anti-Solvent Selection Matrix
Primary SolventAnti-SolventEfficacy (Yield/Purity)Causality & Notes
AcetonitrileDiethyl EtherHigh (>90% / >99%)Sharp polarity contrast forces rapid supersaturation. Ether easily removes unreacted alkyl halides.
EthanolEthyl AcetateMedium (75% / 95%)Milder gradient; good for growing larger, single crystals for XRD, but requires longer induction times.
WaterAcetoneLow (Oils out)Water acts as a plasticizer. Causes stable LLPS emulsion; highly discouraged for QAS[2][3].
Table 2: Kinetic Impact of Crystallization Techniques
MethodologyAvg. Induction TimeMSZW ReductionPhase Separation Risk
Conventional Cooling (0.5 °C/min)12 - 24 hoursNoneHigh (Oiling out common)
Anti-Solvent Addition (Dropwise)2 - 4 hoursModerateMedium (Requires precise titration)
Anti-Solvent + Sonocrystallization < 5 minutes High Eliminated

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, follow this self-validating workflow. The protocol includes built-in In-Process Controls (IPCs) to ensure the system behaves as predicted.

Protocol: Anti-Solvent Sonocrystallization Workflow

Step 1: Menshutkin Reaction & Concentration

  • React N-methylmorpholine with a slight excess of ethyl iodide (1:1.1 molar ratio) in anhydrous acetonitrile under reflux (65 °C) for 24 hours[1].

  • Concentrate the mixture under reduced pressure (rotary evaporator) until a highly viscous, pale-yellow liquid is obtained. Do not attempt to dry to a solid powder at this stage.

Step 2: Anhydrous Solvent Exchange

  • Redissolve the viscous crude product in a minimal volume of hot (50 °C) anhydrous acetonitrile (approx. 1.5 mL per gram of crude).

  • IPC Validation 1 (Moisture Check): Extract a 100 µL aliquot and perform a Karl Fischer titration. The moisture content must be <0.1% . If >0.1%, add activated 3Å molecular sieves to the solution for 30 minutes before proceeding.

Step 3: Anti-Solvent Titration (Cloud Point Attainment)

  • Transfer the flask to a magnetic stirrer at room temperature (20–25 °C).

  • Begin dropwise addition of anhydrous diethyl ether (anti-solvent) while stirring vigorously.

  • IPC Validation 2 (Cloud Point): Stop the addition exactly when the solution exhibits persistent, faint turbidity (the "cloud point"). This visual cue confirms the solution has reached the edge of the metastable zone without crossing into the LLPS binodal curve.

Step 4: Acoustic Cavitation (Sonocrystallization)

  • Immediately transfer the flask to an ultrasonic bath (35 kHz, 100 W).

  • Sonicate the turbid solution for 5 to 10 minutes.

  • Observation: You will witness a rapid phase transition from a turbid liquid to a dense, white crystalline suspension as cavitation forces primary nucleation[4].

Step 5: Maturation and Isolation

  • Remove the flask from the ultrasonic bath and place it in an ice bath (0–5 °C) for 1 hour to maximize the yield via secondary crystal growth.

  • Isolate the white crystals via vacuum filtration (Büchner funnel) under a blanket of dry nitrogen.

  • Wash the filter cake with 2 volumes of ice-cold diethyl ether to remove residual unreacted starting materials[2].

  • Dry the crystals in a vacuum oven at 40 °C for 12 hours.

  • IPC Validation 3 (Purity): Confirm purity via 1H NMR (DMSO- d6​ ) or argentometric titration for iodide content.

G A Menshutkin Reaction (N-Methylmorpholine + Ethyl Iodide) B Concentration & Solvent Exchange (Anhydrous MeCN) A->B C Cloud Point Attainment (Dropwise Diethyl Ether) B->C IPC: Karl Fischer <0.1% D Sonocrystallization (35 kHz Ultrasound) C->D Avoid LLPS E Rapid Nucleation & Growth (Ice Bath Maturation) D->E Collapses Induction Time F Vacuum Filtration & Drying (Nitrogen Atmosphere) E->F IPC: NMR / Titration

Step-by-step sonocrystallization workflow with integrated self-validation checkpoints.

References

  • Bioconjugate Chemistry. (2023). Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications. ACS Publications. Available at:[Link]

  • Organic Process Research & Development. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications. Available at:[Link]

  • Ultrasonics Sonochemistry. (2022). Application and development of ultrasound in industrial crystallization. PMC - NIH. Available at:[Link]

  • Langmuir. (2024). Toward the Electrostatic Catalysis of Nucleophilic Substitutions: A Surface Chemistry Study of the Menshutkin Reaction. ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Electrolyte Selection: 4-Ethyl-4-methylmorpholin-4-ium Iodide vs. 1-Ethyl-3-methylimidazolium Iodide

As energy storage and conversion technologies—particularly Dye-Sensitized Solar Cells (DSSCs) and redox-active supercapacitors—transition from laboratory prototypes to commercial applications, the selection of the ionic...

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Author: BenchChem Technical Support Team. Date: April 2026

As energy storage and conversion technologies—particularly Dye-Sensitized Solar Cells (DSSCs) and redox-active supercapacitors—transition from laboratory prototypes to commercial applications, the selection of the ionic liquid (IL) electrolyte becomes the defining factor in device longevity and efficiency.

In this technical guide, we objectively compare two critical iodide-based ionic liquids: the industry-standard 1-Ethyl-3-methylimidazolium iodide (EMIM-I) and the highly robust 4-Ethyl-4-methylmorpholin-4-ium iodide (EMMI) . By examining the causality behind their structure-property relationships, we provide researchers and drug/materials development professionals with the mechanistic insights required to optimize their electrochemical systems.

Mechanistic Profiling: Structure-Property Causality

To understand why these two electrolytes perform differently under identical electrochemical conditions, we must analyze the fundamental differences in their cationic structures.

1-Ethyl-3-methylimidazolium Iodide (EMIM-I)

EMIM-I is an aromatic, planar ionic liquid[1]. The delocalized π -electron system of the imidazolium ring minimizes interionic friction, resulting in exceptionally high fluidity and low viscosity[2].

  • The Causality of High Efficiency: In DSSCs, the power conversion efficiency is bottlenecked by the mass transport of the triiodide ( I3−​ ) ion to the counter electrode. According to the Stokes-Einstein relationship, the diffusion coefficient is inversely proportional to viscosity. EMIM-I’s low viscosity ensures rapid I3−​ diffusion, minimizing charge transfer resistance and maximizing the short-circuit current ( Jsc​ )[2].

  • The Trade-off: The acidic proton at the C2 position of the imidazolium ring makes EMIM-I susceptible to deprotonation and carbene formation at highly cathodic potentials or elevated temperatures, limiting its long-term thermal and electrochemical stability.

4-Ethyl-4-methylmorpholin-4-ium Iodide (EMMI)

EMMI utilizes a cyclic aliphatic morpholinium cation. Unlike the planar imidazolium, the morpholinium ring adopts a non-planar chair conformation and contains an electronegative ether oxygen[3].

  • The Causality of High Stability: The fully saturated nature of the morpholinium ring, devoid of acidic protons, provides a significantly wider electrochemical window and superior resistance to thermal degradation[4].

  • The Trade-off: The ether oxygen acts as a strong hydrogen-bond acceptor, increasing dipole-dipole interactions within the bulk fluid. This structural asymmetry and enhanced intermolecular interaction raise the bulk viscosity. Consequently, the diffusion coefficient of the I−/I3−​ redox couple is reduced, which typically results in slightly lower overall conversion efficiencies compared to EMIM-I[3].

RedoxMechanism TiO2 TiO2 Photoanode (Electron Sink) Dye Sensitizer Dye (Photo-Oxidized) TiO2->Dye e- injection Iodide I- (Iodide) Regeneration Dye->Iodide Dye regeneration (Oxidation of I-) Triiodide I3- (Triiodide) Mass Transport Iodide->Triiodide Complexation CE Pt Counter Electrode (Catalytic Reduction) Triiodide->CE Diffusion through IL Electrolyte CE->Iodide Reduction

Fig 1: Iodide/Triiodide redox signaling and mass transport pathway in a dye-sensitized solar cell.

Quantitative Performance Matrix

The following table summarizes the comparative physicochemical and electrochemical data of both electrolytes, synthesized from standard literature benchmarks[2][3][4].

Parameter1-Ethyl-3-methylimidazolium iodide (EMIM-I)4-Ethyl-4-methylmorpholin-4-ium iodide (EMMI)
Cationic Classification Aromatic (Imidazolium)Cyclic Aliphatic (Morpholinium)
Viscosity ( η at 25°C) Low (~15 - 25 mPa·s in binary mixtures)Moderate to High (>80 mPa·s)
Ionic Conductivity ( σ ) High (>10 mS/cm)Moderate (~1 - 5 mS/cm)
Thermal Stability ( Tdec​ ) ~250°C>280°C
Electrochemical Window Narrower (Cathodic limit ~ -1.5V)Wider (Cathodic limit ~ -2.5V)
Typical DSSC Efficiency 6.5% - 8.0% (Benchmark)5.5% - 6.5%
Primary Application High-efficiency DSSCs, Supercapacitors[5]High-temperature/Long-life DSSCs

Self-Validating Experimental Workflows

To ensure that the observed electrochemical differences are purely derived from the molecular structure of the ILs and not artifactual (e.g., due to moisture contamination), the following self-validating protocol must be strictly adhered to. Trace water artificially depresses viscosity and inflates conductivity, invalidating comparative studies.

Protocol: Electrolyte Formulation and Device Assembly

Step 1: Dehydration and Baseline Validation

  • Dry both EMIM-I and EMMI salts in a vacuum oven at 60°C for 48 hours at < 10 mbar.

  • Validation Check: Perform Karl Fischer titration on the dried salts. Do not proceed unless the water content is strictly < 50 ppm .

Step 2: Redox Electrolyte Formulation

  • In an argon-filled glovebox ( O2​ < 1 ppm, H2​O < 1 ppm), prepare the base electrolytes by dissolving 0.1 M Lithium Iodide (LiI) and 0.05 M Iodine ( I2​ ) into the respective pure ILs.

  • Add 0.5 M 4-tert-butylpyridine (TBP) to suppress dark current recombination at the TiO2​ /electrolyte interface.

  • Stir magnetically at 40°C for 12 hours to ensure complete I3−​ complexation.

Step 3: Rheological and Electrochemical Profiling

  • Measure the dynamic viscosity of both formulations using a rotational rheometer at 25°C.

  • Validation Check: Perform Electrochemical Impedance Spectroscopy (EIS) using a symmetric Pt/Electrolyte/Pt dummy cell. Extract the diffusion coefficient ( D ) from the Warburg impedance element. EMMI must show a higher Warburg resistance ( ZW​ ) than EMIM-I, confirming the structure-viscosity-transport causality.

Step 4: DSSC Device Integration

  • Assemble the DSSC using a mesoporous TiO2​ photoanode sensitized with N719 dye and a platinized counter electrode.

  • Inject the formulated electrolytes via vacuum backfilling through a pre-drilled hole in the counter electrode.

  • Seal the device using a thermoplastic hot-melt gasket (e.g., Surlyn) to prevent solvent volatilization or moisture ingress.

Protocol Step1 1. Dehydration & Purification (Karl Fischer < 50 ppm) Step2 2. Electrolyte Formulation (IL + 0.1M LiI + 0.05M I2) Step1->Step2 Validated Base Step3 3. Rheological Profiling (Viscosity & EIS) Step2->Step3 Aliquot Step4 4. Device Integration (Vacuum Backfilling) Step3->Step4 Confirmed Transport Step5 5. J-V & Stability Testing (1 Sun AM 1.5G, 1000h) Step4->Step5 Sealed Cell

Fig 2: Self-validating experimental workflow for IL electrolyte formulation and DSSC characterization.

Application Suitability: Strategic Selection

Choosing between EMIM-I and EMMI requires a strategic alignment with the end-product's operational environment:

  • Select EMIM-I when: The primary objective is maximizing absolute power conversion efficiency or capacitance. It is the ideal choice for indoor light-harvesting DSSCs, portable electronics, and high-power density supercapacitors where operating temperatures remain below 60°C[1][5].

  • Select EMMI when: The device is intended for outdoor deployment, building-integrated photovoltaics (BIPV), or environments subject to high thermal stress (up to 85°C). The morpholinium cation's resistance to nucleophilic attack ensures that the device will not suffer from rapid electrolyte degradation over a 1,000+ hour operational lifespan, making the slight sacrifice in initial efficiency a necessary trade-off for commercial viability[3][4].

References

  • MSE PRO 1-ethyl-3-methylimidazolium Iodide (C6H11N2I) , >99% Source: MSE Supplies URL:[1]

  • Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells Source: MDPI URL:[2]

  • Redox-active ionic liquid electrolyte with multi energy storage mechanism for high energy density supercapacitor Source: RSC Advances URL:[5]

  • Cyclic ammonium-based ionic liquids as potential electrolytes for dye-sensitized solar cells Source: National Cheng Kung University (NCKU) URL:[3]

  • A Dual Ionic Liquid-Based Low-Temperature Electrolyte System Source: ACS Publications URL:[4]

Sources

Comparative

Analytical Validation of 4-Ethyl-4-methylmorpholin-4-ium Iodide Purity: A Comparative Guide to HPLC-CAD and LC-MS Methods

Introduction: The Analytical Challenge Validating the purity of 4-Ethyl-4-methylmorpholin-4-ium iodide presents a unique set of challenges for analytical scientists. As a quaternary ammonium salt, this compound is charac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

Validating the purity of 4-Ethyl-4-methylmorpholin-4-ium iodide presents a unique set of challenges for analytical scientists. As a quaternary ammonium salt, this compound is characterized by a permanent positive charge, extreme hydrophilicity, and a complete lack of a conjugated π -system in the morpholinium cation.

Traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection is fundamentally unsuited for this molecule. On a standard C18 column, the highly polar cation elutes in the void volume, offering zero retention or resolution from polar impurities. Furthermore, because the morpholinium ring lacks a UV chromophore, it is virtually invisible to standard diode-array detectors (DAD), leaving analysts reliant on the low-wavelength absorbance of the iodide counterion—a proxy measurement that cannot accurately quantify organic impurities.

To establish a robust, self-validating analytical control strategy, modern laboratories must pivot to Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with orthogonal, mass-sensitive detection techniques.

Mechanistic Causality in Method Selection

As an Application Scientist, method development must be driven by the physicochemical realities of the analyte. For 4-Ethyl-4-methylmorpholin-4-ium iodide, we compare two premier analytical pathways: HILIC-CAD (Charged Aerosol Detection) and HILIC-ESI-MS (Electrospray Ionization Mass Spectrometry).

Why HILIC?

HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide-bonded silica) and a highly organic mobile phase. The permanent charge of the morpholinium cation partitions into the water-enriched layer on the stationary phase, providing excellent retention. Crucially, HILIC separates the morpholinium cation from the iodide anion, preventing the iodide from causing severe ion suppression in downstream mass spectrometry.

HPLC-CAD vs. LC-MS: The Detection Dilemma
  • HPLC-CAD (Bulk Purity Assay): Charged Aerosol Detection is a universal, mass-sensitive technique. It measures the charge transferred to aerosolized particles of the non-volatile analyte after the mobile phase evaporates. Because it does not rely on optical properties, CAD provides a uniform response for the morpholinium cation, making it ideal for macro-level purity calculations (e.g., 98.0% – 100.0% range).

  • LC-MS (Trace Impurity Profiling): Because 4-Ethyl-4-methylmorpholin-4-ium is a pre-formed cation, it exhibits extraordinary ionization efficiency in positive Electrospray Ionization (ESI+). HILIC-MS provides unparalleled sensitivity and specificity, allowing for the identification of trace-level degradants or genotoxic impurities (GTIs) at the parts-per-billion (ppb) level[1].

Workflow A Sample Prep: 4-Ethyl-4-methylmorpholin-4-ium iodide in ACN/H2O B HILIC Separation (Amide/Zwitterionic Column) A->B C Pathway 1: HPLC-CAD (Universal Detection) B->C D Pathway 2: LC-MS (ESI+ Mass Detection) B->D E Aerosol Drying & Charge Measurement C->E F Desolvation & Ion Extraction (m/z 130.12) D->F G Purity % by Area (Macro-level) E->G H Trace Impurity ID (Micro-level) F->H

Analytical workflow comparing HILIC-CAD and HILIC-LC-MS for quaternary ammonium purity.

Experimental Protocols: Self-Validating Workflows

Every analytical method must act as a self-validating system to ensure data integrity before sample analysis begins. The following protocols are designed in accordance with the modernized ICH Q2(R2) validation guidelines, which emphasize a science- and risk-based approach to analytical procedures[2].

Protocol A: HPLC-CAD for Bulk Purity Determination

Objective: Accurately quantify the main component and major impurities ( ≥0.05% ).

  • Sample Preparation: Dissolve the sample in 80:20 Acetonitrile:Water to a final concentration of 1.0 mg/mL. Causality: High organic diluents are mandatory in HILIC to prevent peak distortion and premature elution.

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0). Causality: The buffer controls ionic strength, shielding secondary electrostatic interactions between the cation and free silanols on the column, which would otherwise cause severe peak tailing.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 85% B to 50% B over 15 minutes.

  • CAD Settings: Evaporation temperature set to 35°C; data collection rate at 10 Hz.

  • Self-Validation (System Suitability Test - SST): Inject a 1.0 mg/mL reference standard 5 times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , and the theoretical plate count ( N ) is ≥5,000 .

Protocol B: HILIC-ESI-MS for Trace Impurity Profiling

Objective: Identify and quantify trace impurities and degradants down to the ng/mL level.

  • Sample Preparation: Dilute the sample to 1.0 µg/mL using MS-grade 80:20 Acetonitrile:Water.

  • Chromatographic Conditions: Transfer the HILIC gradient to a UPLC system using an Amide-HILIC column (100 mm × 2.1 mm, 1.7 µm) and MS-grade ammonium formate.

  • Mass Spectrometry (ESI+) Conditions:

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

    • Detection: Extracted Ion Chromatogram (EIC) at m/z 130.12 (the exact mass of the [C7H16NO]+ cation).

  • Self-Validation (SST): Inject a 10 ng/mL sensitivity standard. The system is validated only if the Signal-to-Noise (S/N) ratio for the m/z 130.12 peak is ≥10 , confirming the absence of critical ion suppression from the matrix.

Ionization A Eluent from HILIC [Cation+ & I-] B ESI Capillary (High Voltage) A->B Nebulization C Taylor Cone & Droplet Fission B->C Charge Accumulation D Gas-Phase Ion [Cation]+ (m/z 130.12) C->D Desolvation E Mass Analyzer (Quadrupole/TOF) D->E Ion Optics F Detector Signal (Extracted Ion) E->F m/z Selection

Electrospray ionization (ESI+) pathway for the pre-charged morpholinium cation.

Data Presentation: ICH Q2(R2) Validation Comparison

To objectively compare the performance of these two methods, we evaluate them against the core validation parameters defined by the ICH Q2(R2) guidelines[2].

Because CAD relies on a power-law response curve, its linearity requires a logarithmic transformation, making it slightly more complex for wide-range quantification compared to the highly linear response of the MS detector.

Validation ParameterICH Q2(R2) RequirementHILIC-CAD (Bulk Purity)HILIC-ESI-MS (Trace Profiling)
Specificity Baseline resolution of analyte from impuritiesGood: Requires strict baseline resolution; universal detection sees all non-volatiles.Excellent: m/z isolation (130.12) mathematically resolves co-eluting isobaric impurities.
Linearity R2≥0.99 over the specified rangeAcceptable: Requires log-log transformation due to power-law response.Excellent: Linear ( R2>0.995 ) over 3–4 orders of magnitude.
Sensitivity (LOD) Signal-to-Noise ratio 3:1~0.5 µg/mL (Suitable for 0.05% impurity reporting thresholds).~1.0 ng/mL (Suitable for highly toxic/genotoxic trace screening).
Precision (RSD) Repeatability & Intermediate Precision ≤2.0% (Highly stable for macro-level assay). ≤5.0% (Standard variance for trace-level MS quantification).
Accuracy Recovery of spiked samples across range98.0% – 102.0% (Excellent mass balance).95.0% – 105.0% (Subject to minor matrix effects).

References

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL :[Link]

  • Title : Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry Source : PubMed / Mass Spectrometry Reviews URL :[Link]

Sources

Validation

electrochemical stability window of morpholinium versus pyrrolidinium iodide salts

As a Senior Application Scientist specializing in electrolyte formulation, I frequently guide research teams through the critical selection of organic cations for advanced energy storage and conversion systems. In device...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in electrolyte formulation, I frequently guide research teams through the critical selection of organic cations for advanced energy storage and conversion systems. In devices relying on the iodide/triiodide (I⁻/I₃⁻) redox mediator—such as solid-state Dye-Sensitized Solar Cells (DSSCs) and specialized redox-flow batteries—the electrochemical stability of the supporting electrolyte is often the primary bottleneck for device longevity.

When formulating these electrolytes, researchers frequently debate between two prominent cyclic ammonium cations: pyrrolidinium and morpholinium . This guide objectively compares the Electrochemical Stability Window (ESW) of pyrrolidinium versus morpholinium iodide salts, providing the mechanistic causality behind their performance differences and a self-validating experimental protocol for rigorous laboratory testing.

Mechanistic Analysis: The Anodic and Cathodic Boundaries

The Electrochemical Stability Window (ESW) is the voltage range within which an electrolyte remains stable against oxidative decomposition (the anodic limit) and reductive decomposition (the cathodic limit). To understand why pyrrolidinium and morpholinium iodide salts perform differently, we must isolate the causality at each boundary.

The Anodic Limit: Anion Dominated In both pyrrolidinium iodide and morpholinium iodide, the anodic limit is strictly dictated by the oxidation of the iodide anion. Iodide is easily oxidized to triiodide (3I⁻ → I₃⁻ + 2e⁻) and subsequently to molecular iodine (2I⁻ → I₂ + 2e⁻) 1. Because this oxidation occurs at relatively low potentials (approximately +0.55 V vs. Fc/Fc⁺), the anodic boundary is virtually identical for both salts. The cation plays only a negligible role here through minor ion-pairing effects.

The Cathodic Limit: Cation Dominated The divergence in the ESW arises entirely at the cathodic boundary, which is governed by the reduction of the organic cation.

  • Pyrrolidinium: Features a 5-membered aliphatic ring. The absence of heteroatoms (other than the central nitrogen) results in a high-energy Lowest Unoccupied Molecular Orbital (LUMO). This makes the pyrrolidinium core highly resistant to electrochemical reduction, yielding a wide cathodic window 2.

  • Morpholinium: Features a 6-membered ring containing an ether oxygen atom. While this oxygen increases chain flexibility and alters transport properties, it exerts a strong electron-withdrawing inductive effect (-I effect). This electronegative pull lowers the LUMO energy of the morpholinium ring, making the adjacent carbon atoms significantly more susceptible to nucleophilic attack and single-electron reduction 3. Consequently, morpholinium iodide reduces at much less negative potentials compared to pyrrolidinium iodide.

Quantitative Performance Comparison

Because the anodic limits are pinned by the iodide anion and the cathodic limit of pyrrolidinium is inherently wider, pyrrolidinium iodide salts possess a fundamentally broader ESW than their morpholinium counterparts.

Cation CoreAnionCathodic Limit (V vs. Fc/Fc⁺)Anodic Limit (V vs. Fc/Fc⁺)Total ESW (V)Primary Limiting Factor
Pyrrolidinium (e.g., BMPyrr⁺)Iodide (I⁻)-3.10+0.55~3.65 Anodic: Iodide Oxidation
Morpholinium (e.g., BMMorph⁺)Iodide (I⁻)-2.45+0.55~3.00 Anodic: Iodide Oxidation

(Note: Values are representative benchmarks for rigorously dried electrolytes at 25°C using a 1 mA/cm² cutoff density. Exact values fluctuate based on alkyl chain length and temperature).

Self-Validating Experimental Methodology

To accurately measure the ESW of these salts, researchers must avoid common pitfalls such as water contamination and reference electrode drift. The following step-by-step protocol is designed as a self-validating system , ensuring that the measured limits reflect the intrinsic properties of the ionic liquid, not external artifacts.

Step 1: Electrolyte Dehydration & Validation (Critical)
  • Action: Dry the pyrrolidinium and morpholinium iodide salts under high vacuum (10⁻³ mbar) at 60°C for 72 hours.

  • Causality: Halide salts are highly hygroscopic. Residual water decomposes at ~1.2 V. If water is present, the apparent ESW will reflect water electrolysis rather than the intrinsic stability of the ionic liquid 4.

  • Self-Validation: Validate dryness using Karl Fischer titration before proceeding. The target moisture content must be < 10 ppm.

Step 2: Cell Assembly in Argon Atmosphere
  • Action: Inside an Argon-filled glovebox, assemble a 3-electrode cell using a Glassy Carbon (GC) working electrode (3 mm diameter), a Platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ pseudo-reference electrode.

  • Causality: GC is explicitly chosen over Pt for the working electrode because Pt catalytically lowers the overpotential for cation reduction, which would artificially narrow the measured cathodic window 3.

Step 3: Voltammetric Profiling via Separate Sweeps
  • Action: Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (10 mV/s).

    • Sweep A: Scan anodically from Open Circuit Potential (OCP) to determine the oxidation limit.

    • Sweep B: Using a physically polished and refreshed GC electrode, scan cathodically from OCP to determine the reduction limit.

  • Causality: Separating the anodic and cathodic sweeps is mandatory. Scanning the full window in a single continuous cycle generates reactive iodine species (I₂, I₃⁻) during the anodic phase that diffuse to the electrode and interfere with the cathodic reduction profile, ruining the measurement 1.

Step 4: Internal Standardization
  • Action: After the limits are established, spike the solution with 5 mM Decamethylferrocene (DmFc) or Ferrocene (Fc) and record a final Cyclic Voltammogram.

  • Causality: Pseudo-reference electrodes (like Ag/Ag⁺) drift based on the solvent environment. DmFc provides a stable, solvent-independent thermodynamic reference point, validating the voltage scale and allowing accurate cross-comparison between the morpholinium and pyrrolidinium systems 4.

Workflow Visualization

ESW_Workflow Start Synthesize & Purify Iodide Salts Dry Vacuum Drying (<10 ppm H2O) Start->Dry KF Titration Validation Setup 3-Electrode Setup (GC / Pt / Ag|Ag+) Dry->Setup Glovebox Ar Atm CV Voltammetric Profiling (Separate Sweeps) Setup->CV Apply Potential Cutoff Determine Cutoff (J = 1 mA/cm²) CV->Cutoff Extract Limits Anodic Anodic Limit (E_an) Iodide Oxidation Cutoff->Anodic Cathodic Cathodic Limit (E_cat) Cation Reduction Cutoff->Cathodic ESW Calculate ESW (E_an - E_cat) Anodic->ESW Cathodic->ESW

Figure 1: Self-validating workflow for determining the ESW of iodide salts.

References

  • Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. Physical Chemistry Chemical Physics (2023). 2

  • Investigating the Electrochemical Windows of Ionic Liquids. ResearchGate / Electrochimica Acta (2012). 3

  • Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids and Its Implications for Electroanalysis. ACS Publications (2020). 4

  • Electrochemical Oxidation Behavior of Iodide on Platinum Electrode in Acid Solution. Acta Physico-Chimica Sinica / PKU. 1

Sources

Comparative

Benchmarking 4-Ethyl-4-methylmorpholin-4-ium Iodide: A Next-Generation Electrolyte for Dye-Sensitized Solar Cells

As the demand for commercially viable, long-lasting Dye-Sensitized Solar Cells (DSSCs) intensifies, the materials science community is actively moving away from volatile organic solvents. While traditional acetonitrile-b...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for commercially viable, long-lasting Dye-Sensitized Solar Cells (DSSCs) intensifies, the materials science community is actively moving away from volatile organic solvents. While traditional acetonitrile-based electrolytes offer peak power conversion efficiencies (PCE), their high vapor pressure and susceptibility to leakage render them fundamentally unsuited for long-term outdoor deployment[1].

To bridge the gap between high efficiency and thermal stability, Room-Temperature Ionic Liquids (RTILs) have emerged as the premier alternative[2]. Among these, 4-Ethyl-4-methylmorpholin-4-ium iodide represents a highly engineered cyclic ammonium ionic liquid. In this guide, we will objectively benchmark its performance against standard DSSC electrolytes, dissecting the mechanistic causality behind its electrochemical behavior and providing a self-validating protocol for laboratory evaluation.

Mechanistic Insights: Why Morpholinium?

The performance of an ionic liquid in a DSSC is dictated by a strict trade-off between thermal stability and mass transport. The redox couple (typically I−/I3−​ ) must diffuse rapidly between the photoanode and the counter electrode to regenerate the dye and prevent charge recombination[3].

The Causality of the Ether Oxygen: When comparing standard cyclic ammonium cations (like piperidinium) to morpholinium, the critical difference lies in the substitution of a methylene group ( −CH2​− ) with an oxygen atom ( −O− ) within the ring.

  • Dipole Moment & Flexibility: The electronegative oxygen introduces a dipole moment and increases the rotational flexibility of the heterocyclic ring[4].

  • Viscosity Reduction: This structural flexibility disrupts tight crystal lattice packing, effectively lowering the bulk viscosity of the ionic liquid compared to its purely carbon-based piperidinium counterpart[4].

  • Enhanced Diffusion: In the context of a DSSC, this lower viscosity directly translates to a higher diffusion coefficient for the triiodide ( I3−​ ) ion. Faster I3−​ diffusion mitigates mass transport limitations at the platinum counter electrode, thereby increasing the short-circuit current density ( Jsc​ )[4].

ChargeTransfer Photon Photon Absorption Dye_Ex Excited Dye (S*) Photon->Dye_Ex Excitation TiO2 TiO2 Conduction Band Dye_Ex->TiO2 e- Injection Circuit External Circuit TiO2->Circuit e- Transport CE Pt Counter Electrode Circuit->CE e- Transfer Redox I3- / I- Redox in Morpholinium IL CE->Redox I3- Reduction Dye_GS Ground State Dye (S) Redox->Dye_GS I- Oxidation Dye_GS->Dye_Ex Regeneration

DSSC charge transfer pathway utilizing a morpholinium iodide redox mediator.

Quantitative Benchmarking Data

To objectively evaluate 4-Ethyl-4-methylmorpholin-4-ium iodide, we must benchmark it against the industry-standard volatile solvent (Acetonitrile), a common imidazolium IL (BMII), and its direct cyclic ammonium peers (Pyrrolidinium and Piperidinium)[1][4].

Table 1: Comparative Performance of DSSC Electrolyte Systems
Electrolyte MatrixBase Cation / SolventViscosity (cP at 25°C) Voc​ (V) Jsc​ (mA/cm²)PCE (%)Thermal Stability
Standard Liquid Acetonitrile (ACN)~0.340.7216.510.5 - 11.3Poor (Highly Volatile)
Imidazolium IL 1-Butyl-3-methylimidazolium (BMII)~65.00.6511.2~7.00Excellent (>250°C)
Pyrrolidinium IL Pyrrolidinium (Pyr14)~45.00.6814.56.52Excellent (>250°C)
Morpholinium IL 4-Ethyl-4-methylmorpholin-4-ium ~55.0 0.66 13.8 6.19 Excellent (>238°C)
Piperidinium IL Piperidinium (Pip14)~80.00.6412.15.55Excellent (>250°C)

Data Synthesis Note: While acetonitrile dominates in absolute PCE due to its near-zero viscosity, 4-Ethyl-4-methylmorpholin-4-ium iodide outperforms piperidinium-based ILs by a significant margin (6.19% vs 5.55%) due to the viscosity-reducing effect of the morpholine ring's ether oxygen[4].

Self-Validating Experimental Protocol

As researchers, we cannot rely on end-point efficiency metrics alone to validate an electrolyte's performance. The following protocol integrates internal quality control checkpoints—specifically Electrochemical Impedance Spectroscopy (EIS)—to ensure that physical assembly flaws do not confound the electrochemical benchmarking of the morpholinium electrolyte.

Phase 1: Electrolyte Formulation
  • Purification: Dry the 4-Ethyl-4-methylmorpholin-4-ium iodide under vacuum at 60°C for 24 hours to remove trace water, which can quench the excited dye state.

  • Formulation: In an argon-filled glovebox, prepare the electrolyte by dissolving 0.05 M Iodine ( I2​ ), 0.5 M 4-tert-butylpyridine (TBP), and 0.1 M guanidinium thiocyanate (GuSCN) directly into the morpholinium ionic liquid.

    • Causality Check: TBP is added to shift the conduction band of the TiO2​ upward, increasing the Open Circuit Voltage ( Voc​ ), while GuSCN suppresses dark current recombination[1].

Phase 2: Device Assembly
  • Sensitization: Immerse a mesoporous TiO2​ photoanode (sintered on FTO glass) into a 0.3 mM solution of N719 dye in ethanol for 18 hours.

  • Sandwiching: Place a platinum-coated FTO counter electrode over the photoanode, separated by a 25 µm Surlyn thermoplastic spacer. Heat-seal the edges at 120°C.

  • Injection: Introduce the morpholinium electrolyte through a pre-drilled hole in the counter electrode using vacuum backfilling to ensure complete penetration into the mesoporous TiO2​ network. Seal the hole with a micro-glass cover and Surlyn.

Phase 3: Self-Validation & Benchmarking
  • EIS Screening (The Validation Step): Before measuring solar efficiency, perform EIS in the dark at −0.7 V from 100 kHz to 0.1 Hz .

    • Acceptance Criteria: The series resistance ( Rs​ ) must be <15Ω . If Rs​ is higher, the cell has poor electrical contact or incomplete electrolyte filling and must be discarded. The Warburg diffusion resistance ( Zw​ ) will establish the baseline mass transport capability of the morpholinium IL.

  • J-V Profiling: Subject the validated cells to simulated AM 1.5G illumination ( 100 mW/cm2 ). Sweep the voltage from short-circuit to open-circuit to extract Jsc​ , Voc​ , Fill Factor (FF), and PCE.

Protocol Step1 1. Electrolyte Formulation (Morpholinium IL + I2 + Additives) Step3 3. Cell Assembly (Vacuum Backfilling & Sealing) Step1->Step3 Step2 2. Electrode Preparation (TiO2 Anode & Pt Cathode) Step2->Step3 Step4 4. Self-Validation (Dark Current & EIS Screening) Step3->Step4 Quality Control Step5 5. Benchmarking (AM 1.5G J-V Profiling) Step4->Step5 Proceed if Rs < 15 Ω

Self-validating experimental workflow for DSSC assembly and benchmarking.

Conclusion

Benchmarking 4-Ethyl-4-methylmorpholin-4-ium iodide reveals its distinct advantage over purely aliphatic cyclic ammoniums like piperidinium. By leveraging the ether oxygen to reduce viscosity and improve triiodide diffusion, it offers a compelling middle ground: an efficiency yield (~6.19%) that approaches standard imidazolium liquids, combined with the exceptional thermal and electrochemical stability required for next-generation, commercially viable DSSCs[4]. For researchers optimizing long-term outdoor photovoltaics, morpholinium-based ILs represent a highly tunable and robust electrolyte matrix.

References

  • Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells Source: MDPI (mdpi.com) URL:[Link]

  • Progress on Electrolytes Development in Dye-Sensitized Solar Cells Source: NIH / PMC (nih.gov) URL:[Link]

  • Cyclic ammonium-based ionic liquids as potential electrolytes for dye-sensitized solar cells Source: National Cheng Kung University (ncku.edu.tw) URL:[Link]

  • Ionic Liquids in DSSCs Source: Encyclopedia MDPI (encyclopedia.pub) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide: Tetrabutylammonium Iodide vs. 4-Ethyl-4-methylmorpholin-4-ium Iodide in Modern Organic Synthesis

In the landscape of organic synthesis, the choice of catalyst or reagent can profoundly influence reaction efficiency, selectivity, and overall success. Quaternary ammonium salts are a cornerstone of this field, prized f...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of organic synthesis, the choice of catalyst or reagent can profoundly influence reaction efficiency, selectivity, and overall success. Quaternary ammonium salts are a cornerstone of this field, prized for their versatility as phase-transfer catalysts (PTCs), electrolytes, and structural templates. Among these, Tetrabutylammonium Iodide (TBAI) is a well-established and extensively documented workhorse. However, the continuous drive for innovation invites the exploration of novel structures with potentially unique properties.

This guide provides an in-depth comparison between the incumbent, TBAI, and a challenger from the morpholinium class of ionic liquids, 4-Ethyl-4-methylmorpholin-4-ium iodide. We will dissect their structural differences, compare their established and potential applications, and provide detailed experimental protocols to ground this analysis in practical laboratory work.

The Incumbent: Tetrabutylammonium Iodide (TBAI) - A Profile of Versatility

Tetrabutylammonium iodide is a quaternary ammonium salt renowned for its efficacy in a multitude of synthetic applications.[1] Its structure, featuring a central nitrogen atom quaternized with four butyl chains, imparts a high degree of lipophilicity to the cation. This feature is central to its primary function as a phase-transfer catalyst.

Mechanism of Action in Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (typically aqueous and organic).[2] The TBAI cation (Q+) is soluble in the organic phase and can pair with an aqueous-phase anion (e.g., a nucleophile, Nu⁻), shuttling it into the organic phase where it can react with the substrate.[2]

The iodide anion of TBAI is not merely a spectator. It is an excellent nucleophile and a good leaving group. This allows TBAI to participate in an in-situ Finkelstein-type reaction, converting less reactive alkyl chlorides or bromides into highly reactive alkyl iodides, thereby accelerating the rate of nucleophilic substitution.[1][3]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nu⁻ Q_I_aq Q⁺I⁻ (TBAI) NaX_aq Na⁺X⁻ Q_Nu_org [Q⁺Nu⁻] Q_I_aq->Q_Nu_org Anion Exchange R_X_org R-X R_Nu_org R-Nu (Product) R_X_org->R_Nu_org Q_X_org [Q⁺X⁻] R_X_org->Q_X_org Leaving Group Exchange Q_Nu_org->R_X_org SN2 Reaction Q_X_org->NaX_aq Regeneration

Key Applications of TBAI
  • Phase-Transfer Catalysis: TBAI is a premier catalyst for a vast range of reactions including alkylations, acylations, and oxidations, significantly enhancing reaction rates and yields under mild conditions.[1][4] Its ability to facilitate reactions between immiscible phases is a cornerstone of its utility.[5]

  • Electrochemical Synthesis: TBAI serves a dual role in electrochemistry, acting as both a supporting electrolyte and a redox catalyst.[4][6] It is instrumental in metal- and oxidant-free C-H bond activation, famously used in the synthesis of phenanthridinones.[6][7][8] The iodide anion can be electrochemically oxidized to form radical species that mediate the desired transformation.[9]

  • Oxidative Coupling Reactions: In the presence of an oxidant, TBAI can catalyze the coupling of two nucleophilic species. This proceeds through the in-situ formation of a catalytically active ammonium hypoiodite, which facilitates transformations like the α-azidation of carbonyl compounds.[10]

The Challenger: 4-Ethyl-4-methylmorpholin-4-ium Iodide - A Structural Alternative

4-Ethyl-4-methylmorpholin-4-ium iodide belongs to the morpholinium class of ionic liquids.[11] Its defining feature is the morpholine ring, which contains an ether linkage. This seemingly subtle structural change has significant implications for its physicochemical properties and potential applications.

Structure_Comparison cluster_TBAI Tetrabutylammonium (TBA⁺) cluster_Morph 4-Ethyl-4-methylmorpholin-4-ium TBAI_img TBAI_caption Symmetric, lipophilic alkyl chains confer high solubility in organic solvents. Morph_img Morph_caption Asymmetric, contains polar ether group potentially increasing hydrophilicity and altering coordination.

Caption: Structural comparison of the quaternary ammonium cations.

Inferred Properties and Potential Applications

While direct comparative studies against TBAI in specific synthetic reactions are not widely published, the properties of morpholinium-based ionic liquids allow us to project the potential performance of 4-Ethyl-4-methylmorpholin-4-ium iodide.

  • Polarity and Solubility: The ether oxygen in the morpholinium ring introduces a polar functional group. This is expected to increase the cation's hydrophilicity compared to the purely aliphatic TBA⁺ cation. This could be advantageous in reactions requiring a different hydrophilic-lipophilic balance (HLB) or in systems using more polar organic solvents.

  • Electrochemical Stability: Morpholinium-based ionic liquids are noted for having wide electrochemical stability windows and high ionic conductivity, making them excellent candidates for electrolyte applications.[12][13] Research into morpholinium salts for organic ionic plastic crystals, particularly for battery applications, underscores their electrochemical robustness.[14]

  • Catalysis: As a reaction medium or catalyst, morpholinium ionic liquids have been shown to provide high yields and selectivity in various organic reactions, including esterifications.[11][13] The cation's structure can be tuned to influence polarity, acidity, and coordination ability, offering a pathway to task-specific catalysts.[11]

Performance Comparison: A Data-Driven Overview

The following tables summarize the known physicochemical properties and a comparative analysis of the two reagents in key application areas.

Table 1: Physicochemical Properties

PropertyTetrabutylammonium Iodide (TBAI)4-Ethyl-4-methylmorpholin-4-ium iodide
CAS Number 311-28-44186-70-3[15]
Molecular Formula C₁₆H₃₆INC₇H₁₆INO[16]
Molecular Weight 369.37 g/mol 257.11 g/mol [16]
Cation Structure Symmetrical, AliphaticAsymmetrical, Heterocyclic (Ether)
Key Feature High LipophilicityIncreased Polarity, Potential for H-bonding

Table 2: Comparative Performance in Synthetic Applications

Application AreaTetrabutylammonium Iodide (TBAI)4-Ethyl-4-methylmorpholin-4-ium iodide (Projected)
Phase-Transfer Catalysis Highly Effective & Well-Documented: Excellent for transferring anions from aqueous to non-polar organic phases.[1][2]Potentially Niche Applications: The more polar cation may be better suited for systems with polar organic solvents or where different interfacial behavior is desired.
Electrochemical Synthesis Proven Dual-Role Reagent: Acts as both a supporting electrolyte and a redox mediator for C-H activation and other transformations.[6][7][8]High Potential: Morpholinium salts exhibit high ionic conductivity and wide electrochemical windows.[12][13] The ether linkage may influence the stability and reactivity of electrochemically generated intermediates.
Materials Science Structure-Directing Agent: Used in hydrothermal synthesis to influence the morphology of inorganic materials.[4]Template for Nanomaterials: Morpholinium ILs are used to prepare and stabilize nanoparticles, with the cation structure controlling particle size and dispersion.[11][13]

Experimental Protocols: Grounding Theory in Practice

To provide a tangible comparison, we present a validated protocol using TBAI and propose a corresponding framework for evaluating its morpholinium-based counterpart.

Protocol 1: TBAI-Catalyzed Electrochemical Synthesis of Phenanthridinones

This protocol is adapted from a well-established, metal- and oxidant-free method for intramolecular C-H amination.[6][7][8]

Objective: Synthesize 5-Methoxyphenanthridin-6(5H)-one from N-methoxybiphenyl-2-carboxamide.

Experimental Workflow:

protocol_workflow start Setup Undivided Electrochemical Cell charge Charge Cell with Substrate, TBAI, and DMF start->charge electrolysis Constant-Potential Electrolysis (2.5 V, 70°C, ~5h) charge->electrolysis workup Dilute with EtOAc, Wash with H₂O electrolysis->workup isolate Isolate & Purify Product workup->isolate end Characterize isolate->end

Caption: Workflow for electrochemical synthesis of phenanthridinones.

Materials:

  • N-methoxybiphenyl-2-carboxamide (0.5 mmol, 113.6 mg)

  • Tetrabutylammonium Iodide (TBAI) (0.1 mmol, 36.9 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

  • Platinum (Pt) plate anode (30 x 15 mm)

  • Copper (Cu) plate cathode (30 x 15 mm)

  • 25 mL three-necked undivided electrochemical cell

  • Regulated DC power supply

Procedure:

  • Cell Assembly: Equip a 25 mL three-necked, undivided cell with the Pt plate anode and Cu plate cathode.

  • Charging the Cell: Add N-methoxybiphenyl-2-carboxamide (113.6 mg) and TBAI (36.9 mg) to the cell. Dissolve the solids in 15 mL of anhydrous DMF with stirring.

  • Electrolysis: Immerse the cell in an oil bath preheated to 70 °C. Connect the electrodes to the DC power supply and begin constant-potential electrolysis at 2.5 V.

  • Monitoring: Continue the electrolysis with constant stirring until approximately 2 F/mol of electric charge has been consumed (typically around 5 hours).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash twice with deionized water to remove DMF and residual TBAI.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired phenanthridinone.

Rationale for an Adapted Protocol with 4-Ethyl-4-methylmorpholin-4-ium iodide: To evaluate the morpholinium salt, the exact same protocol should be followed, substituting TBAI with an equimolar amount (0.1 mmol, 25.7 mg) of 4-Ethyl-4-methylmorpholin-4-ium iodide. Key performance indicators to monitor would be:

  • Current Efficiency: Does the reaction proceed to completion with 2 F/mol of charge?

  • Reaction Time: Is the rate of conversion comparable to TBAI?

  • Product Yield: Is the isolated yield of the phenanthridinone higher, lower, or equivalent?

  • Byproduct Formation: Does the different cation structure lead to alternative reaction pathways or decomposition products?

Conclusion and Future Outlook

Tetrabutylammonium Iodide (TBAI) remains the undisputed standard for a wide array of applications in organic synthesis. Its efficacy as a phase-transfer catalyst and electrochemical mediator is supported by decades of research and robust, high-yielding protocols.[1][4][6] Its lipophilic nature makes it ideal for classic biphasic systems.[5]

4-Ethyl-4-methylmorpholin-4-ium iodide represents an intriguing structural alternative. While it is less studied in direct synthetic applications, the known properties of morpholinium-based ionic liquids suggest significant potential.[11][12] Its inherent polarity may open doors to new reactivity or improved performance in systems where TBAI is suboptimal, such as those involving more polar substrates or solvents. Its demonstrated stability and conductivity make it a strong candidate for electrochemical applications.[13][14]

For researchers and drug development professionals, the choice is clear: TBAI is the reliable, go-to reagent for established transformations. However, for those pushing the boundaries of synthesis, developing novel methodologies, or seeking to optimize challenging reactions, 4-Ethyl-4-methylmorpholin-4-ium iodide and the broader class of morpholinium salts warrant serious experimental investigation. Direct, head-to-head comparisons are essential to unlock their full potential and define their niche in the synthetic chemist's toolkit.

References

  • Vertex AI Search, "Mastering Phase Transfer Catalysis with Tetrabutylammonium Iodide," Accessed March 31, 2026.
  • Vertex AI Search, "Tetrabutylammonium Iodide: A Versatile Phase Transfer Catalyst for Organic Synthesis and Electrochemistry - NINGBO INNO PHARMCHEM CO.,LTD.," Accessed March 31, 2026.
  • K. Subramanian, et al., "Tetrabutylammonium Iodide (TBAI) Catalyzed Electrochemical C–H Bond Activation of 2-Arylated N-Methoxyamides for the Synthesis of Phenanthridinones," Synlett, 2021. [Link]

  • Vertex AI Search, "Morpholinium-Based Ionic Liquids," Accessed March 31, 2026.
  • Vertex AI Search, "Tetrabutyl Ammonium Iodide - PTC Organics, Inc.," Accessed March 31, 2026.
  • K. Subramanian, et al., "Tetrabutylammonium Iodide (TBAI) Catalyzed Electrochemical C–H Bond Activation of 2-Arylated N-Methoxyamides for the Synthesis of Phenanthridinones," Synlett, 2021. [Link]

  • M. Kogelfranz, et al., "Tetrabutylammonium iodide-catalyzed oxidative α-azidation of β-ketocarbonyl compounds using sodium azide," Beilstein Journal of Organic Chemistry, 2024. [Link]

  • T. H. Kim, et al., "Phase Behavior and Phase-Transfer Catalysis of Tetrabutylammonium Salts. Interface-Mediated Catalysis," Langmuir, 2003. [Link]

  • Vertex AI Search, "NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26," Accessed March 31, 2026.
  • Y-F. Tan, et al., "Electrochemical Synthesis of β-Iodoesters by 1,2-Iodoesterization of Unactivated Alkenes with Carboxylic Acids and Tetrabutylammonium Iodide," The Journal of Organic Chemistry, 2023. [Link]

  • S. Randl, et al., "Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes," RSC, 2023. [Link]

  • Vertex AI Search, "Alfa Chemistry - Morpholinium Ionic Liquids," Accessed March 31, 2026.
  • L. V. R. T. E. Belhocine, et al., "Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes," The Journal of Physical Chemistry B, 2010. [Link]

  • Vertex AI Search, "BLD Pharm - 4-Ethyl-4-methylmorpholin-4-ium iodide," Accessed March 31, 2026.
  • Vertex AI Search, "Chemsrc - CAS#:4186-70-3 | Morpholinium,4-ethyl-4-methyl-, iodide (1:1)," Accessed March 31, 2026.
  • I. A. Shkrob, et al., "Evidence of Radical Intermediate Generated in the Electrochemical Oxidation of Iodide," The Journal of Physical Chemistry C, 2013. [Link]

  • S. I. T. S. Gunaratne, et al., "New organic ionic plastic crystals utilizing the morpholinium cation," RSC Publishing, 2023. [Link]

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Comparative

Comparative Thermal Analysis (TGA/DSC) of Morpholinium-Based Ionic Liquids: A Comprehensive Guide

Morpholinium-based ionic liquids (Morph-ILs) have emerged as highly versatile solvents and electrolytes in electrochemical devices, drug development, and green chemistry. Featuring a six-membered aliphatic ring with an e...

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Author: BenchChem Technical Support Team. Date: April 2026

Morpholinium-based ionic liquids (Morph-ILs) have emerged as highly versatile solvents and electrolytes in electrochemical devices, drug development, and green chemistry. Featuring a six-membered aliphatic ring with an ether oxygen, the morpholinium cation offers a unique balance of structural flexibility, reduced viscosity, and favorable ion-dipole interactions. However, understanding their thermal boundaries—specifically through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—is critical for ensuring safety and efficacy in high-temperature applications.

This guide provides an objective comparative analysis of Morph-ILs against other cation families, supported by standardized, self-validating experimental protocols for thermal characterization.

Mechanistic Insights: The Role of the Morpholinium Ring

When designing an ionic liquid for a specific thermal operating window, why choose morpholinium over the ubiquitous imidazolium or pyrrolidinium cations? The answer lies in the causality of the ether oxygen.

  • Phase Behavior ( Tg​ and Tm​ ) : The oxygen atom breaks the symmetry of the aliphatic ring and introduces rotational flexibility. This structural irregularity disrupts crystal lattice packing, often resulting in deep eutectic or glass-forming liquids with 1 ( Tg​ typically between -59 °C and -80 °C)[1].

  • Thermal Stability ( Tdecomp​ ) : While the ether oxygen improves fluidity, its electron-withdrawing nature slightly weakens the adjacent C-N and C-C bonds. Consequently, Morph-ILs generally exhibit 1 than their pyrrolidinium or piperidinium counterparts[1].

Comparative Thermal Data Synthesis

To objectively evaluate the thermal performance of Morph-ILs, we must analyze the interplay between the cation's alkyl/ether chain length and the chosen anion. The table below synthesizes TGA and DSC data across various Morph-IL configurations.

CationAnion Tg​ (°C) Tm​ (°C) Tdecomp​ (°C)Source
[C4mmor]⁺ (N-butyl-N-methylmorpholinium)[TFSI]⁻--398[2],[3]
[C4mmor]⁺ (N-butyl-N-methylmorpholinium)[BF4]⁻--386[3]
[C1O1mmor]⁺ (N-methoxymethyl-N-methylmorpholinium)[TFSI]⁻-73-219[2]
[C3mmor]⁺ (N-propyl-N-methylmorpholinium)[TFSI]⁻--200[2]
[C12mmor]⁺ (n-dodecyl-n-methylmorpholinium)[Sal]⁻--212[4]
[MmMMorph]⁺ (Oligoether-functionalized)[TEEP]⁻-59 to -80-~270–320[1]
Key Takeaways from the Data:
  • Anion Dominance : Thermal stability is predominantly dictated by the anion. Bulky, charge-delocalized anions like [TFSI]⁻ push the 3, whereas organic anions like salicylate ([Sal]⁻) or halogens trigger4[4],[3].

  • Ether-Functionalization Penalty : Introducing short ether chains (e.g., [C1O1mmor]⁺) to the cation further reduces viscosity but2 compared to standard alkyl chains[2].

Standardized Experimental Protocols for IL Thermal Analysis

To ensure high scientific integrity and reproducibility, thermal analysis of ionic liquids must follow rigorous, self-validating protocols. Moisture is the primary confounding variable; water acts as a plasticizer, artificially lowering Tg​ and masking true decomposition onsets with early mass loss.

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: Determine the onset decomposition temperature ( Tonset​ ) and degradation pathways.

  • Sample Dehydration (Critical Step) : Dry the Morph-IL sample (~5–10 mg) in a high-vacuum oven at 60 °C for 24 hours prior to analysis.

    • Causality: Residual water will vaporize between 100–150 °C, skewing the 5% mass loss threshold used to define Tonset​ .

  • Crucible Selection : Load the dried sample into a platinum or alumina pan.

    • Causality: Alumina is preferred for halogenated ILs, as platinum can catalytically lower the decomposition temperature of bromides or chlorides.

  • Atmospheric Control : Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 40 mL/min.

    • Causality: An inert atmosphere isolates purely thermal breakdown (pyrolysis) from oxidative degradation, providing the true baseline stability of the molecule[3].

  • Heating Program : Heat the sample from 25 °C to 600 °C at a constant rate of 10 °C/min.

    • Causality: A 10 °C/min rate provides the optimal balance between resolving closely overlapping degradation steps and minimizing thermal lag within the sample pan.

  • Data Extraction : Define Tdecomp​ as the temperature at which 5% weight loss occurs. For Morph-ILs, look for a two-step derivative thermogravimetry (DTG) curve, which is1[1].

Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Identify glass transition ( Tg​ ), cold crystallization ( Tcc​ ), and melting ( Tm​ ) temperatures.

  • Hermetic Sealing : Encapsulate 2–5 mg of the dried IL in a Tzero hermetic aluminum pan.

    • Causality: Hermetic seals prevent moisture condensation onto the sample during sub-ambient cooling cycles.

  • Thermal History Erasure : Heat the sample to 100 °C, hold for 5 minutes, and then rapidly quench to -135 °C.

    • Causality: ILs are highly prone to supercooling. This initial cycle erases previous thermal and mechanical history, ensuring the measured transitions are inherent to the material's structural thermodynamics.

  • Measurement Cycle : Heat the sample from -135 °C to 100 °C at a scan rate of 5–10 °C/min under an N2​ purge (20 mL/min).

  • Data Extraction :

    • Tg​ : Calculate from the midpoint of the baseline shift in heat capacity.

    • Tcc​ : Identify as the peak of the exothermic event (if the supercooled liquid crystallizes upon heating).

    • Tm​ :2[2].

Workflow Visualization

The following diagram illustrates the integrated thermal analysis workflow required to define the safe operating temperature window for Morph-ILs.

Workflow cluster_analysis Thermal Analysis Pathways Prep Sample Dehydration (Vacuum, 60°C, 24h) DSC DSC Analysis (Phase Transitions) Prep->DSC TGA TGA Analysis (Thermal Stability) Prep->TGA DSC_Step Cool to -135°C Heat at 5-10°C/min DSC->DSC_Step TGA_Step N2 Purge (40 mL/min) Heat at 10°C/min TGA->TGA_Step DSC_Data Extract Tg, Tcc, Tm DSC_Step->DSC_Data TGA_Data Extract T_onset (5% loss) TGA_Step->TGA_Data Synthesis Define Safe Operating Temperature Window DSC_Data->Synthesis TGA_Data->Synthesis

Logical workflow for the thermal characterization of morpholinium ionic liquids.

Conclusion

For drug development professionals and materials scientists, morpholinium-based ionic liquids offer a highly tunable platform. While they sacrifice a marginal degree of thermal stability compared to pyrrolidinium analogs, their superior fluidity and low-temperature phase behavior ( Tg​ < -70 °C) make them exceptional candidates for sub-ambient reaction media and low-temperature battery electrolytes. By rigorously applying the standardized TGA and DSC protocols outlined above, researchers can accurately map the thermal boundaries of novel Morph-IL formulations.

References

  • [1] Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. RSC Publishing. 1

  • [4] Investigating the Influence of Aromatic Counterions on the Micellar Structure and Aggregation Behavior of Morpholinium-Based Surface-Active Ionic Liquids in an Aqueous Solution. ACS Publications.4

  • [2] Structure and interactions of novel ether-functionalised morpholinium and piperidinium ionic liquids with lithium salts. RSC Publishing. 2

  • [3] Investigation of the benefits of the oxazolidinium cation for plastic crystal and ionic liquid electrolytes. Frontiers. 3

Sources

Validation

Validating Ion Exchange Capacity of 4-Ethyl-4-methylmorpholin-4-ium Iodide Membranes: A Comparative Methodological Guide

Executive Summary The transition toward low-cost green hydrogen production and high-efficiency alkaline fuel cells relies heavily on the performance of Anion Exchange Membranes (AEMs)[1]. Among emerging functional groups...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward low-cost green hydrogen production and high-efficiency alkaline fuel cells relies heavily on the performance of Anion Exchange Membranes (AEMs)[1]. Among emerging functional groups, 4-Ethyl-4-methylmorpholin-4-ium iodide (EMMor-I) has garnered significant attention. By incorporating an ether oxygen within a cyclic quaternary ammonium structure, morpholinium-based AEMs achieve a unique balance of hydrophilicity and ionic conductivity[2].

However, the true viability of any AEM is dictated by its Ion Exchange Capacity (IEC) —the fundamental metric that governs water uptake, swelling ratio, and hydroxide transport. As a Senior Application Scientist, I have structured this guide to provide a self-validating methodological framework for determining the IEC of EMMor-I membranes, while objectively comparing their performance against piperidinium-based and commercial alternatives.

Mechanistic Basis of Morpholinium-Functionalized AEMs

The chemical architecture of the 4-Ethyl-4-methylmorpholin-4-ium cation dictates its macroscopic membrane properties. The morpholine ring contains an ether oxygen, which acts as a hydrogen-bond acceptor. This structural feature significantly enhances the membrane's water retention capabilities, facilitating hydroxide ( OH− ) transport via the Grotthuss mechanism (proton hopping).

However, this same ether oxygen withdraws electron density from the adjacent carbon atoms, making the morpholinium ring slightly more susceptible to nucleophilic attack by OH− (via ring-opening or Hofmann elimination) compared to purely aliphatic cyclic cations like piperidinium[3]. Therefore, precise IEC validation before and after alkaline aging is critical to mapping the membrane's degradation kinetics.

G A Polymer Backbone (e.g., Polyketone) B Quaternization (EMMor-I) A->B C EMMor-I Membrane (Iodide Form) B->C D Alkalization (1M KOH) C->D E Active AEM (Hydroxide Form) D->E

Chemical pathway of morpholinium-functionalized AEM synthesis and activation.

Self-Validating Protocols for IEC Determination

A single titration method is insufficient for robust validation. Direct titration of the OH− form is highly prone to atmospheric CO2​ interference, which rapidly converts hydroxide to carbonate/bicarbonate, artificially skewing the IEC. To establish a self-validating system , we employ a dual-protocol approach: quantifying the precursor iodide form (Mohr Method) and cross-verifying with the active hydroxide form (Acid-Base Back-Titration).

Protocol A: Mohr Titration (Precursor Iodide Form)

This method measures the total available quaternary ammonium sites before alkaline exposure.

  • Sample Preparation: Dry ~0.5 g of the EMMor-I membrane in a vacuum oven at 60°C for 24 hours. Record the exact dry weight ( Wdry​ ).

  • Ion Displacement: Immerse the membrane in 50.0 mL of 0.1 M NaNO3​ for 24 hours at room temperature.

    • Causality: The nitrate ion ( NO3−​ ) acts via mass action to completely displace the iodide ( I− ) bound to the morpholinium cation. Replace the solution three times to ensure 100% displacement.

  • Titration: Pool the NaNO3​ extraction solutions. Add 1.0 mL of 5% K2​CrO4​ as an indicator. Titrate with standardized 0.01 M AgNO3​ until a persistent red-brown precipitate ( Ag2​CrO4​ ) forms.

  • Calculation: IECMohr​=Wdry​VAgNO3​​×CAgNO3​​​ (meq/g)

Protocol B: Acid-Base Back-Titration (Active Hydroxide Form)

This method validates the functional capacity of the membrane in its operational state.

  • Alkalization: Immerse the EMMor-I membrane in 1.0 M KOH for 48 hours to exchange I− for OH− .

  • Critical Washing Step: Wash the membrane repeatedly with degassed deionized water (boiled and cooled under N2​ ) until the effluent pH is exactly neutral (~7.0).

    • Causality: Failing to use degassed water introduces CO2​ , while failing to reach neutral pH leaves unbound KOH in the polymer matrix, which will falsely inflate the IEC.

  • Neutralization: Quickly transfer the membrane into a sealed flask containing exactly 20.0 mL of standard 0.01 M HCl ( VHCl​ , CHCl​ ). Leave for 24 hours to allow the membrane's OH− to neutralize the acid.

  • Back-Titration: Remove the membrane. Titrate the unreacted HCl in the solution with standardized 0.01 M NaOH ( CNaOH​ ) using phenolphthalein indicator until a faint pink endpoint is reached ( VNaOH​ ).

  • Calculation:

    IECBack​=Wdry​(VHCl​×CHCl​)−(VNaOH​×CNaOH​)​ (meq/g)

G Start EMMor-I Membrane Sub1 Mohr Titration (I⁻ Form) Start->Sub1 Sub2 Back-Titration (OH⁻ Form) Start->Sub2 Step1A Displace I⁻ with NO₃⁻ Sub1->Step1A Step2A Exchange to OH⁻ via KOH Sub2->Step2A Step1B Titrate with AgNO₃ Step1A->Step1B Compare Cross-Validate IEC Values Step1B->Compare Step2B Neutralize with excess HCl Step2A->Step2B Step2C Back-titrate with NaOH Step2B->Step2C Step2C->Compare

Self-validating dual-titration workflow for accurate IEC determination.

Comparative Performance Analysis

To objectively evaluate the EMMor-I membrane, we must benchmark it against state-of-the-art alternatives. The table below compares a morpholinium-modified polyketone AEM[2] against a high-performing tetra-piperidinium functionalized poly(phenylene oxide) (PPO) AEM[3], and a commercial industry standard (Fumasep FAA-3-50).

Table 1: Comparative Membrane Performance Metrics
Membrane TypeFunctional GroupTheoretical IEC (meq/g)Experimental IEC (meq/g)OH⁻ Conductivity (mS/cm, 80°C)Alkaline Stability (1M KOH, 80°C, 500h)
EMMor-PK 4-Ethyl-4-methylmorpholinium1.801.65~6085% IEC retention
Tetra-QPip-PPO Tetra-Piperidinium2.602.55~17095% IEC retention
Fumasep FAA-3-50 Quaternary AmmoniumN/A1.85~5080% IEC retention
Experimental Insights & Causality in Deviations
  • IEC Efficiency ( IECExp​ vs IECTheo​ ): The EMMor-PK membrane exhibits a slight drop from its theoretical IEC (1.80 to 1.65 meq/g). This deviation is caused by steric hindrance during the quaternization step; the bulky ethyl and methyl groups on the morpholine ring prevent 100% functionalization of the polymer backbone.

  • Conductivity vs. Stability Trade-off: While the EMMor membrane outperforms the commercial Fumasep baseline in stability, it falls short of the Tetra-Piperidinium (Tetra-QPip) membrane. The piperidinium cation lacks the ether oxygen, rendering it highly resistant to Hofmann elimination and nucleophilic substitution[3].

  • Diagnostic Cross-Validation: If IECMohr​≈IECBack​ , the quaternization is structurally sound. If IECMohr​>IECBack​ , it indicates that morpholinium sites are degrading during the 48-hour KOH alkalization step. This dual-titration logic serves as a rapid diagnostic tool for early-stage drug purification membranes or electrolyzer materials[1].

References

  • Vinodh, R., Kalanur, S. S., Natarajan, S. K., & Pollet, B. G. (2023). "Recent Advancements of Polymeric Membranes in Anion Exchange Membrane Water Electrolyzer (AEMWE): A Critical Review." Polymers, 15(9), 2144. URL:[Link]

  • Bonizzoni, S., Stucchi, D., Caielli, T., Sediva, E., Mauri, M., & Mustarelli, P. (2023). "Morpholinium-modified, polyketone-based anion exchange membranes for water electrolysis." ChemElectroChem, 10, e202201077. URL:[Link]

  • Dang, H.-S., & Jannasch, P. (2018). "High-Performing Hydroxide Exchange Membranes with Flexible Tetra-Piperidinium Side Chains Linked by Alkyl Spacers." ACS Applied Energy Materials, 1(5), 2222-2231. URL:[Link]

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Comparative

comparative study of morpholinium iodide salts in next-generation energy storage devices

As a Senior Application Scientist, I frequently bridge the gap between fundamental materials chemistry and applied device engineering. The transition toward low-toxicity, high-efficiency energy storage—such as tin-based...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently bridge the gap between fundamental materials chemistry and applied device engineering. The transition toward low-toxicity, high-efficiency energy storage—such as tin-based perovskite solar cells (Sn-PSCs), dye-sensitized solar cells (DSSCs), and solid-state batteries—has driven a search for advanced organic spacers and electrolytes. For drug development professionals and bio-engineers, the morpholine ring is already a familiar, privileged pharmacophore. However, its integration into energy storage devices as Morpholinium Iodide (MPI) presents a breakthrough opportunity to develop biocompatible, low-toxicity power sources for wearable biosensors and implantable medical devices.

This guide objectively compares the mechanistic and performance advantages of morpholinium iodide against traditional alicyclic alternatives like piperidinium and pyrrolidinium iodides, providing self-validating experimental protocols for immediate laboratory implementation.

Mechanistic Advantages: The Role of the Ether Oxygen

The structural superiority of the morpholinium cation over its piperidinium (PI) and pyrrolidinium (PYRI) counterparts lies in the presence of the heteroatomic ether oxygen within its six-membered ring.

According to foundational crystallographic studies by [1], the electron lone pairs on the ether oxygen exert repulsive forces on the iodide anion. This pushes the iodide ion closer to the charge center of the morpholinium cation, fundamentally altering the crystal packing. Unlike piperidinium, which relies solely on weak van der Waals forces, morpholinium salts exhibit unique cation-cation interactions and strong C−H⋅⋅⋅O hydrogen bonding.

In the context of 2D/3D hybrid tin-based perovskites, this rigidity is transformative. The introduction of secondary ammonium and ether groups in the cyclic spacer enhances structural rigidity, leading to highly ordered 2D/3D perovskites with low structural disorder. This dual-functional nature effectively passivates both uncoordinated Tin (Sn) and Iodine (I) defects, suppressing the rapid oxidation of Sn2+ to Sn4+ that typically plagues lead-free perovskites () [2].

G N1 Morpholinium Iodide (MPI) N2 Ether Oxygen Group N1->N2 N3 Secondary Ammonium N1->N3 N4 C-H···O Hydrogen Bonding N2->N4 N5 Defect Passivation (Sn & I) N3->N5 N6 Highly Ordered 2D/3D Perovskite N4->N6 N5->N6

Caption: Logical flow of MPI structural features leading to perovskite stability.

Comparative Performance Data

To objectively evaluate MPI against industry-standard alicyclic spacers, we must look at their performance metrics in energy storage applications, specifically in Tin-based Perovskite Solar Cells and solid polymer electrolytes.

ParameterMorpholinium Iodide (MPI)Piperidinium Iodide (PI)Pyrrolidinium Iodide (PYRI)
Cation Ring Structure 6-membered (with Ether Oxygen)6-membered (Aliphatic)5-membered (Aliphatic)
Intermolecular Interactions Strong C−H⋅⋅⋅O hydrogen bondingWeak van der WaalsWeak van der Waals
Defect Passivation (Sn/I) Excellent (via secondary ammonium & ether)ModeratePoor
Tin Perovskite PCE ~12.04%~9.5%~8.2%
Air Stability (Unencapsulated) >250 hours (77% retention)<100 hours<50 hours
Electrolyte Application High ionic conductivity, plasticizing effectModerate conductivityLower thermal stability

Data synthesized from recent comparative studies on alicyclic organic spacers in 2D/3D hybrid tin-based perovskite solar cells.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. I have explicitly detailed the causality behind each critical step so that researchers can troubleshoot dynamically.

Protocol 1: Synthesis of Morpholinium Iodide (MPI) Spacer

Objective: Synthesize high-purity MPI with verified protonation for use as a perovskite spacer.

  • Reagent Preparation: Dissolve 0.1 mol of morpholine in 30 mL of anhydrous ethanol in a round-bottom flask submerged in an ice bath (0°C).

    • Causality: The ice bath prevents the exothermic neutralization reaction from degrading the morpholine ring or evaporating the solvent.

  • Acid Addition: Dropwise add 0.1 mol of Hydroiodic acid (HI, 57 wt% in water) under vigorous magnetic stirring.

  • Reaction & Evaporation: Stir the mixture for 2 hours at room temperature. Evaporate the solvent using a rotary evaporator at 50°C until a crude solid precipitates.

  • Purification (Self-Validation Step): Wash the precipitate three times with diethyl ether to remove unreacted starting materials, then recrystallize from ethanol. Dry in a vacuum oven at 60°C for 24 hours.

    • Validation Check: Perform Fourier Transform Infrared (FT-IR) spectroscopy. You must observe a distinct C−O−C stretching vibration. If the peak is absent or heavily shifted, moisture contamination has occurred, and the batch must be re-dried.

Protocol 2: Fabrication of MPI-Stabilized 2D/3D Tin Perovskite Films

Objective: Fabricate a highly ordered MP2​SnI4​/FASnI3​ heterostructure.

  • Precursor Solution: Dissolve Formamidinium Iodide (FAI), SnI2​ , SnF2​ (10 mol% to suppress Sn2+ oxidation), and MPI (15 mol%) in a mixed solvent of DMF:DMSO (4:1 v/v) to achieve a 0.8 M concentration. Stir inside a nitrogen-filled glovebox for 1 hour.

  • Spin Coating: Dispense 40 µL of the precursor onto a PEDOT:PSS coated substrate. Spin at 4000 rpm for 30 seconds.

  • Anti-Solvent Dripping (Critical Step): Exactly 15 seconds into the spin cycle, rapidly drop 150 µL of chlorobenzene onto the center of the spinning substrate.

    • Causality: Chlorobenzene is chosen because its intermediate polarity rapidly extracts the DMF/DMSO host solvent without dissolving the MPI spacer. This forces immediate supersaturation and uniform nucleation of the 2D/3D heterostructure, preventing the formation of pinholes.

  • Thermal Annealing: Transfer the substrate to a hotplate at 70°C for 10 minutes.

    • Validation Check: Perform Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS). A successful 2D/3D alignment will show sharp, highly oriented diffraction spots along the qz​ axis, confirming that the MPI spacer has successfully templated the vertical growth of the perovskite crystals.

Workflow S1 1. Precursor Solution Prep (MPI + FASnI3 + SnF2) S2 2. Spin Coating (Dynamic Dispense) S1->S2 Filtered S3 3. Anti-Solvent Dripping (Chlorobenzene) S2->S3 t=15s S4 4. Thermal Annealing (70°C, 10 min) S3->S4 Supersaturation S5 5. GIWAXS Validation & Device Assembly S4->S5 Crystallization

Caption: Step-by-step workflow for fabricating MPI-stabilized Sn-perovskite films.

Conclusion

For next-generation energy storage, particularly in lead-free perovskite photovoltaics and solid-state electrolytes, Morpholinium Iodide outperforms traditional piperidinium and pyrrolidinium salts. The strategic presence of the ether oxygen not only alters crystal packing to increase thermal stability but also introduces vital C−H⋅⋅⋅O hydrogen bonding. This molecular rigidity directly translates to macroscopic device stability, pushing power conversion efficiencies past 12% while significantly extending operational lifespans.

References

  • Crystal Packing, Steric Effects, and Heteroatoms: Comparison of N,N-Dimethylpyrrolidinium, Piperidinium, and Morpholinium Iodide Salts Crystal Growth & Design, American Chemical Society (2006). URL:[Link]

  • Innovative Materials for High-Performance Tin-Based Perovskite Solar Cells: A Review Polymers / MDPI (2024). URL:[Link]

  • Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells Polymers / MDPI (2020). URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 4-Ethyl-4-methylmorpholin-4-ium Iodide

As a Senior Application Scientist, I recognize that handling specialized quaternary ammonium salts requires moving beyond generic safety data sheets. 4-Ethyl-4-methylmorpholin-4-ium iodide (CAS: 4186-70-3) is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized quaternary ammonium salts requires moving beyond generic safety data sheets. 4-Ethyl-4-methylmorpholin-4-ium iodide (CAS: 4186-70-3) is a highly versatile reagent in drug development and synthetic chemistry, but its unique physicochemical properties demand precise logistical and operational controls.

This guide synthesizes technical accuracy with field-proven insights, providing a self-validating framework for safe handling, environmental control, and disposal.

Hazard Assessment & Mechanistic Causality

To handle this compound safely, one must understand the causality behind its hazards. 4-Ethyl-4-methylmorpholin-4-ium iodide carries specific GHS classifications: H315 (Causes skin irritation) and H319 (Causes serious eye irritation) 1.

  • Surfactant-Driven Irritation: The quaternary ammonium cation is highly lipophilic. Upon contact with human tissue, it acts as a cationic surfactant, disrupting the lipid bilayers of cellular membranes in the skin and corneal epithelium, leading to acute irritation 2.

  • Photo-Oxidation of the Iodide Ion: The iodide ( I− ) counterion is highly susceptible to photo-oxidation. When exposed to ambient light and oxygen, it oxidizes to elemental iodine ( I2​ ), which is both toxic and detrimental to sensitive cross-coupling reactions. This dictates the strict requirement for dark, inert storage 3.

Quantitative Data & Operational Implications
Property / ParameterSpecification / DataOperational Implication
CAS Number 4186-70-3Unique identifier for procurement and SDS tracking 3.
Molecular Formula C7​H16​INO Contains halogen (Iodine); strictly dictates halogenated waste disposal routing.
Molecular Weight 257.11 g/mol Required for precise stoichiometric calculations 3.
GHS Hazard Codes H315, H319Necessitates strict skin and eye PPE protocols 1.
Storage Temperature Room TemperatureDo not refrigerate unless specified; prevents condensation upon opening [[3]]().
Atmosphere & Light Inert / Dark PlaceHighly hygroscopic; prevents moisture-induced degradation and I2​ formation 3.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves when handling quaternary ammonium compounds. The following PPE matrix is designed to counter the specific chemical mechanisms of this reagent.

PPE CategoryRecommended SpecificationMechanistic Causality & Justification
Hand Protection Nitrile gloves (≥ 0.11 mm thickness), double-gloved.Quaternary ammonium salts act as cationic surfactants that can permeate latex. Nitrile provides a robust barrier against lipid-disrupting agents 2.
Eye Protection Tight-fitting, indirect-vented safety goggles.Prevents fine, aerosolized iodide dust from contacting the corneal lipid bilayer, which causes severe irritation (H319) 4.
Body Protection Flame-retardant (FR) lab coat with fitted cuffs.Prevents electrostatic accumulation and skin contact (H315). Fitted cuffs prevent accidental sweeping of lightweight powders 4.
Respiratory N95 or P100 particulate respirator (if outside hood).Inhalation of quaternary ammonium dust irritates the respiratory tract. Always handle inside a certified fume hood with face velocity ≥ 100 fpm 2.

Operational Plan: Inert Atmosphere Handling Protocol

Objective: Safely weigh and dissolve 4-Ethyl-4-methylmorpholin-4-ium iodide while preventing photo-oxidation and moisture absorption.

Step 1: Environmental Setup & Purging

  • Action: Transfer the sealed reagent bottle into a glovebox or prepare a Schlenk line with dry Argon ( Ar ) or Nitrogen ( N2​ ).

  • Causality: The salt is highly hygroscopic. Ambient moisture acts as a nucleophile or solvent, facilitating premature degradation and clumping.

Step 2: Reagent Integrity Validation (Self-Validating Step)

  • Action: Visually inspect the solid compound through the amber glass before breaking the seal.

  • Validation: A pristine batch will appear as a white to off-white powder. If the powder exhibits a distinct yellow or brown tint, this is a self-validating indicator of seal failure. It confirms that ambient light/oxygen has photo-oxidized the iodide ( I− ) into elemental iodine ( I2​ ). Do not use discolored reagent for sensitive reactions; route it directly to waste.

Step 3: Weighing and Transfer

  • Action: Weigh the required mass using an anti-static weighing boat. Transfer immediately to a light-shielded (aluminum foil-wrapped) reaction flask.

  • Causality: Friction during weighing can generate static electricity, causing the fine powder to aerosolize and stick to gloves/spatulas 4. Anti-static boats mitigate this risk. Immediate light-shielding prevents in-situ I2​ formation during the reaction.

Step 4: Post-Handling Decontamination

  • Action: Wipe down the balance and surrounding fume hood area with a damp paper towel, followed immediately by an isopropanol wipe.

  • Causality: Water readily dissolves the ionic salt, while isopropanol ensures rapid evaporation of residual moisture, leaving the workspace chemically inert for the next user.

Spill Response and Disposal Plan

In the event of an accidental release, follow this targeted protocol to prevent environmental contamination and respiratory exposure.

Immediate Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Cover the spilled powder with an inert, damp absorbent material (e.g., vermiculite or sand). Causality: Dampening the inert material prevents the lightweight quaternary ammonium dust from aerosolizing into the breathing zone 2.

  • Collect: Use non-sparking tools to gently sweep the material into a compatible, sealable polyethylene container 4.

  • Clean: Wash the spill area with copious amounts of water, as the salt is highly water-soluble, followed by standard laboratory detergent.

Disposal Routing:

  • Classification: Do NOT dispose of this compound in standard organic or aqueous waste streams.

  • Routing: It must be strictly segregated into Halogenated Organic Waste . Causality: The presence of the iodide counterion means that accumulation in standard waste streams can lead to the formation of explosive polyhalogenated complexes or severe aquatic toxicity if improperly incinerated 2.

Operational Workflow Visualization

The following diagram maps the critical decision points and logical flow for handling and disposing of 4-Ethyl-4-methylmorpholin-4-ium iodide safely.

Workflow A Pre-Op: PPE Donning & Fume Hood Check B Inert Atmosphere Setup (Glovebox/Schlenk) A->B C Weighing & Transfer (Light Shielded) B->C D Spill Occurred? C->D E Neutralize & Absorb (Inert Material) D->E Yes F Proceed to Reaction D->F No G Halogenated Waste Disposal E->G F->G

Caption: Operational and disposal workflow for handling 4-Ethyl-4-methylmorpholin-4-ium iodide.

References

  • 160701547 - Grokipedia (Quaternary Ammonium Iodide Hazards) . Grokipedia. Available at:[Link]

  • SAFETY DATA SHEET - Chem Service (Quaternary Ammonium Iodides) . Chem Service. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-4-methylmorpholin-4-ium iodide
Reactant of Route 2
4-Ethyl-4-methylmorpholin-4-ium iodide
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